molecular formula C15H11ClO4 B191520 Apigeninidin CAS No. 1151-98-0

Apigeninidin

Cat. No.: B191520
CAS No.: 1151-98-0
M. Wt: 290.70 g/mol
InChI Key: GYQDOAKHUGURPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Apigeninidin is a 3-deoxyanthocyanidin, a class of flavonoid pigments distinguished by the absence of an oxygen molecule at the 3-position . It is found in significant quantities in the leaf sheaths of specific varieties of Sorghum bicolor , which serves as a rich source for its extraction . This compound is of considerable interest in biochemical and pharmacological research due to its potent biological activities. In vitro studies demonstrate that this compound-rich extracts exhibit selective cytotoxicity against human lung adenocarcinoma cells (A549 cell line), suppressing proliferation by modulating key signaling pathways like STAT3 and increasing the expression of caspase 3, an executioner protein in apoptosis . Furthermore, in vivo research using rat models highlights its role in ameliorating toxin-induced organ damage. This compound has been shown to protect against aflatoxin B1 (AFB1)-induced dysregulation of the hepatorenal (liver and kidney) and male reproductive systems . The proposed mechanisms for these protective effects include the attenuation of oxidative stress by reducing reactive oxygen and nitrogen species, bolstering endogenous antioxidant defenses, and exhibiting anti-inflammatory and anti-apoptotic activities by lowering pro-inflammatory cytokines and reducing caspase-9 activity . Research also indicates it can help maintain the health of the hypothalamic-pituitary-gonadal axis and preserve the histoarchitecture of organs like the testes, epididymis, and hypothalamus after toxic insult . Research Applications: • Investigation of natural compounds for cancer therapy • Studies on oxidative stress and antioxidant mechanisms • Research into inflammatory pathways and anti-inflammatory agents • Models of toxin-induced organ damage (e.g., hepatorenal, reproductive toxicity) • Exploration of phytochemicals as chemopreventive agents This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human consumption .

Properties

IUPAC Name

2-(4-hydroxyphenyl)chromenylium-5,7-diol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4.ClH/c16-10-3-1-9(2-4-10)14-6-5-12-13(18)7-11(17)8-15(12)19-14;/h1-8H,(H2-,16,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQDOAKHUGURPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1151-98-0
Record name Apigeninidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1151-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apigeninidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001151980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apigeninidin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60167
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name APIGENINIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWI2JJB0W1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Apigeninidin natural sources and biosynthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Apigeninidin: Natural Sources, Biosynthesis, and Experimental Analysis

Introduction

This compound is a member of the 3-deoxyanthocyanidins, a subclass of flavonoids characterized by the absence of a hydroxyl group at the C-3 position of the C-ring.[1][2] This structural feature confers unique chemical stability, particularly in response to pH changes, making this compound and related compounds of significant interest for applications as natural colorants in the food industry.[1][2] Beyond their pigment properties, 3-deoxyanthocyanidins are recognized as phytoalexins, playing a role in plant defense against microbial pathogens.[1] this compound, along with its counterpart luteolinidin, is notably found in high concentrations in certain varieties of sorghum (Sorghum bicolor), positioning this cereal as a primary source for its isolation and study.[3][4][5][6] This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and experimental protocols for the study of this compound, tailored for researchers and professionals in the fields of natural products, biochemistry, and drug development.

Natural Sources of this compound

This compound is relatively rare in the plant kingdom compared to other flavonoids.[1] Its primary and most commercially viable sources are the grains and leaves of Sorghum bicolor (L.) Moench.[2][5][6] It is one of the major pigments responsible for the red and purple coloration in certain sorghum varieties.[3][4]

Key sources include:

  • Sorghum Grain (Sorghum bicolor) : The bran of black, red, and brown sorghum varieties contains significant amounts of this compound.[5][7] It often co-occurs with other 3-deoxyanthocyanidins like luteolinidin.[3][4][7]

  • Sorghum Leaf Sheaths (Sorghum bicolor) : The leaf sheaths of some sorghum varieties, such as Sorghum caudatum, can have exceptionally high yields of this compound, reaching up to 10% of the dried material.[8]

  • Ferns and Mosses : this compound has also been identified in various species of ferns and mosses.[1][2]

The concentration of this compound can vary significantly depending on the plant variety, genotype, and environmental conditions during growth.[7][9]

Quantitative Data on this compound Content

The following table summarizes the reported concentrations of this compound in various sorghum sources.

Natural Source (Plant Part)Variety/CultivarThis compound (APG) ContentLuteolinidin (LUT) Content (for comparison)Reference
Sorghum GrainLiaoza-48329.64 µg/g97.18 µg/g[10]
Sorghum GrainLiaonuo-11270.93 µg/g76.84 µg/g[10]
Sorghum GrainLiaonian-3162.50 µg/g82.05 µg/g[10]
Sorghum Leaves (Mutant)RG421 µg/g1768 µg/g[5]
Sorghum Leaf SheathNot Specified29.87 mg/g (29,870 µg/g)0.34 mg/g (340 µg/g)[11]

Biosynthesis of this compound

This compound is synthesized via a branch of the general flavonoid biosynthesis pathway. This pathway starts with the amino acid L-phenylalanine. The key divergence for 3-deoxyanthocyanidin synthesis occurs at the flavanone intermediate, naringenin. Unlike the main anthocyanin pathway, which involves hydroxylation at the 3-position by flavanone 3-hydroxylase (F3H), the pathway to this compound bypasses this step. Instead, naringenin is directly reduced by a flavanone 4-reductase (FNR).[12]

The key enzymatic steps are:

  • Phenylalanine Ammonia Lyase (PAL) : Converts L-phenylalanine to cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H) : Hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL) : Activates p-coumaric acid to p-coumaroyl-CoA.

  • Chalcone Synthase (CHS) : Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone Isomerase (CHI) : Isomerizes naringenin chalcone to the flavanone naringenin.

  • Flavanone 4-Reductase (FNR) : This is a key step for 3-deoxyanthocyanidins. FNR reduces naringenin to the corresponding flavan-4-ol, apiforol. In some plants, this activity is carried out by a variant of dihydroflavonol 4-reductase (DFR).[12]

  • Dehydratase (Unknown) : Apiforol is then dehydrated to form the unstable anthocyanidin, this compound.

G This compound Biosynthesis Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin  PAL pCou p-Coumaric Acid Cin->pCou  C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA  4CL NarChal Naringenin Chalcone pCouCoA->NarChal       CHS CHS CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->NarChal       CHS Nar Naringenin (Flavanone) NarChal->Nar  CHI Apiforol Apiforol (Flavan-4-ol) Nar->Apiforol  FNR / DFR This compound This compound Apiforol->this compound  Dehydratase PAL PAL C4H C4H CL4 4CL CHI CHI FNR FNR / DFR Dehydratase Dehydratase

Caption: Biosynthesis pathway of this compound from L-phenylalanine.

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a generalized method based on procedures for extracting 3-deoxyanthocyanidins from sorghum.[8][10][11]

Materials:

  • Dried and ground sorghum leaf sheaths or bran.

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • n-Butanol

  • Distilled water

  • Rotary evaporator

  • Centrifuge

  • Chromatography column (e.g., Sephadex LH-20 or Silica gel)

Procedure:

  • Extraction: Macerate 10 g of dried, powdered plant material in 100 mL of methanol containing 1% HCl (v/v). Extract for 24 hours at 4°C in the dark with continuous agitation.

  • Filtration and Concentration: Filter the extract through cheesecloth and then Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at 40°C until the methanol is removed.

  • Solvent Partitioning (Optional Cleanup): Resuspend the aqueous extract in distilled water and partition successively against equal volumes of ethyl acetate to remove less polar compounds. The this compound will remain in the aqueous phase. Further partitioning against n-butanol can be used to concentrate the anthocyanidins in the butanol phase.

  • Purification by Column Chromatography: Concentrate the crude extract or the desired fraction and load it onto a prepared chromatography column (e.g., Sephadex LH-20). Elute with a suitable solvent system (e.g., a gradient of methanol in water) to separate this compound from other compounds. Monitor fractions using thin-layer chromatography (TLC) or HPLC.

  • Final Purification: Combine the fractions containing pure this compound and concentrate them to dryness.

G This compound Extraction Workflow start Dried Sorghum Material (Leaf Sheath or Bran) extraction Extraction (1% HCl in Methanol, 24h, 4°C) start->extraction filtration Filtration & Concentration (Rotary Evaporator) extraction->filtration partitioning Solvent Partitioning (vs. Ethyl Acetate) filtration->partitioning aqueous_phase Aqueous Phase (Contains this compound) partitioning->aqueous_phase chromatography Column Chromatography (e.g., Sephadex LH-20) aqueous_phase->chromatography fractions Fraction Collection & Analysis (TLC or HPLC) chromatography->fractions end Pure this compound fractions->end

Caption: General workflow for the extraction and isolation of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with a Diode Array Detector (DAD) is the standard method for quantifying this compound.[4][10][11]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid (or trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile (or methanol) with 0.1% formic acid.

  • Gradient Elution: A typical gradient might be:

    • 0-5 min: 5% B

    • 5-35 min: Increase to 40% B

    • 35-40 min: Increase to 100% B

    • 40-45 min: Hold at 100% B

    • 45-50 min: Return to 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD detection at the visible maximum for this compound (approximately 480 nm).

  • Quantification: Create a calibration curve using an authentic this compound standard of known concentrations. The concentration in the sample is determined by comparing its peak area to the standard curve.[4][11]

Biological Activities and Signaling Pathways

While research on the specific signaling pathway modulation by this compound is less extensive than for its flavone analog, apigenin, emerging evidence points to significant biological activities. 3-deoxyanthocyanidins, as a class, are potent antioxidants.[1][4] Studies have shown that this compound-rich extracts from Sorghum bicolor possess anti-inflammatory and anti-proliferative properties.[11][13]

Anti-inflammatory Activity: this compound has been shown to inhibit the production of pro-inflammatory mediators. One key mechanism is the suppression of cyclooxygenase-2 (COX-2) secretion and the subsequent reduction of prostaglandin E2 (PG-E2) production in macrophages stimulated with lipopolysaccharide (LPS).[11] This suggests an interaction with the NF-κB signaling pathway, a central regulator of inflammation.

G This compound Anti-inflammatory Action LPS LPS (Inflammatory Stimulus) Macrophage Macrophage LPS->Macrophage Activates This compound This compound COX2 COX-2 Expression This compound->COX2 Inhibits NFkB NF-κB Pathway Macrophage->NFkB NFkB->COX2 Induces PGE2 Prostaglandin E2 (PG-E2) Production COX2->PGE2 Leads to Inflammation Inflammation PGE2->Inflammation

Caption: this compound's role in inhibiting the COX-2 inflammatory pathway.

Anti-proliferative Activity: Extracts rich in this compound have demonstrated cytotoxic effects against various cancer cell lines, including human lung carcinoma (A549) cells, suggesting potential for cancer research and drug development.[13] The precise molecular targets and signaling pathways involved in this anti-proliferative activity are an active area of investigation.

Conclusion

This compound stands out as a stable and bioactive natural pigment with significant potential. Its primary source, Sorghum bicolor, offers a readily available and sustainable platform for its scaled production. The elucidation of its biosynthetic pathway provides a roadmap for metabolic engineering approaches to enhance yields in both native plants and microbial systems. Standardized protocols for extraction and quantification are crucial for consistent research and development. While the full scope of its biological activities and interactions with cellular signaling pathways is still being uncovered, initial findings on its anti-inflammatory and anti-proliferative effects are promising. This guide serves as a foundational resource for scientists and researchers aiming to explore and harness the properties of this compound for applications in food science, nutrition, and pharmacology.

References

A Technical Guide to the Chemical Characterization of Apigeninidin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apigeninidin is a naturally occurring flavonoid classified as a 3-deoxyanthocyanidin, a subclass of anthocyanidins that lacks a hydroxyl group at the C-3 position of the C-ring.[1][2][3] This structural feature contributes to its notable stability compared to other common anthocyanidins.[4] Found predominantly in certain plants like sorghum (Sorghum bicolor), where it can reach exceptionally high concentrations, this compound is responsible for vibrant reddish-orange hues.[1][5][6] Beyond its role as a pigment, this compound is of significant interest to researchers and drug development professionals for its potential antioxidant, anti-inflammatory, and antifungal properties.[2][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and characterization of this compound, tailored for a scientific audience.

Core Chemical Structure and Properties

This compound is characterized by a flavylium cation core, which consists of a two-ringed benzopyrylium system.[1][6] Its structure features hydroxyl groups at positions 5 and 7 on the A-ring and position 4' on the B-ring.[6] This polyphenolic structure is fundamental to its chemical reactivity and biological activity.[5]

Caption: Chemical structure and key features of this compound.

The fundamental properties and identifiers of this compound are summarized in the table below for easy reference.

IdentifierValueReference
IUPAC Name 2-(4-hydroxyphenyl)chromenylium-5,7-diol chloride[6][7]
Synonyms Apigenidin, Gesneridin, 3-desoxy-pelargonidin[1][2]
CAS Number 1151-98-0[1][5][7]
Chemical Formula C₁₅H₁₁ClO₄[2][6][7]
Molecular Weight 290.70 g/mol [5][6][7]
Appearance Reddish-orange crystalline solid[2][5]
Classification Flavonoid, 3-Deoxyanthocyanidin[1][2][8]

Physicochemical Properties

Solubility: this compound's solubility profile is crucial for its extraction, purification, and bioavailability. It is reported to be soluble in polar organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol, typically at concentrations around 1 mg/mL.[2] Its solubility in aqueous solutions is variable and highly dependent on pH.[5]

Stability: A defining characteristic of 3-deoxyanthocyanidins like this compound is their enhanced stability compared to common anthocyanins.[4] However, its stability is significantly influenced by pH and the presence of additives like sulfites.[4] In the presence of sulfites, this compound undergoes significant bleaching due to the formation of a colorless sulfonate adduct at the C-4 position.[4] This bleaching effect is more pronounced at pH 3.0 and 5.0 than at a more acidic pH of 1.8.[4] Notably, the pigment can regain some or all of its color over time at lower pH values (1.8 and 3.0), suggesting the reaction is reversible and the flavylium cation is favored under these conditions.[4]

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and quantification of this compound. The table below summarizes its key spectroscopic data.

Spectroscopic DataValue(s)Reference
UV-Vis (λmax) 246, 279, 328, 485 nm[2]
  • UV-Visible (UV-Vis) Spectroscopy: The multiple absorption maxima are characteristic of the complex conjugated system of the flavylium cation, providing a basis for quantification.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous elucidation of the molecular structure, confirming the positions of hydroxyl groups and the substitution pattern of the aromatic rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the elemental composition and molecular weight of this compound.[4]

Biosynthesis of this compound

This compound is synthesized in plants via the flavonoid branch of the phenylpropanoid pathway. The pathway begins with the amino acid L-phenylalanine. A series of enzymatic steps leads to the formation of a key intermediate, naringenin (a flavanone). From naringenin, the pathway diverges from the synthesis of common flavones and anthocyanidins. For 3-deoxyanthocyanidins, the C4-keto group of the flavanone is reduced and the molecule is dehydrated to form the flavylium cation without prior hydroxylation at the C-3 position.

Apigeninidin_Biosynthesis phe L-Phenylalanine cin Cinnamic Acid phe->cin PAL cou p-Coumaric Acid cin->cou C4H coa p-Coumaroyl-CoA cou->coa 4CL nch Naringenin Chalcone coa->nch CHS nar Naringenin (Flavanone) nch->nar CHI api This compound nar->api Reductase / Dehydratase Steps mal 3x Malonyl-CoA mal->nch CHS Characterization_Workflow cluster_main Isolation & Purification cluster_analysis Analysis & Elucidation cluster_spectroscopy Spectroscopic Methods Source Plant Material (e.g., Sorghum) Extraction Solvent Extraction (e.g., acidified Methanol) Source->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Purity Purity Assessment (HPLC) Purification->Purity Structure Structural Elucidation Purity->Structure MS LC-MS Structure->MS NMR NMR (¹H, ¹³C) Structure->NMR UV UV-Vis Structure->UV

References

Apigeninidin solubility in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigeninidin is a 3-deoxyanthocyanidin, a class of flavonoids known for their distinct coloration and potential health benefits, including antioxidant and anticancer properties. A critical parameter for the research and development of any bioactive compound is its solubility in various solvents, which influences its extraction, purification, formulation, and bioavailability. This technical guide provides a comprehensive overview of the available knowledge on the solubility of this compound in different organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide also includes qualitative information and data for the broader class of 3-deoxyanthocyanidins where relevant.

Qualitative Solubility Summary

  • Methanol: Frequently used for the extraction of 3-deoxyanthocyanidins, suggesting good solubility, especially when acidified.

  • Ethanol: Another common solvent for flavonoid extraction, indicating good solubility.

  • Acetone: Used in some extraction protocols for related compounds, suggesting it can be a suitable solvent.

  • Dimethyl Sulfoxide (DMSO): Generally a good solvent for a wide range of organic compounds, and it is expected that this compound would be soluble in DMSO.

It is important to note that the stability of this compound can be pH-dependent, and this may influence its solubility and the appearance of solutions.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in a range of pure organic solvents remains largely unreported. This represents a significant data gap in the scientific literature. For context, the solubility of the related flavonoid, apigenin, has been more extensively studied and is presented in the table below. While not directly applicable to this compound, it can provide a general reference for the behavior of similar flavonoid structures in these solvents.

SolventApigenin Solubility (approx. mg/mL)
Dimethyl Sulfoxide (DMSO)15[1]
Dimethylformamide (DMF)25[1]
Ethanol0.3[1]

Note: This data is for apigenin, not this compound, and is provided for illustrative purposes only.

Experimental Protocols

The following is a generalized experimental protocol for determining the solubility of a flavonoid like this compound in an organic solvent. This protocol is based on the widely used shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Objective:

To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:
  • This compound standard (high purity)

  • Organic solvent of interest (e.g., DMSO, ethanol, methanol, acetone), HPLC grade

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Volumetric flasks and pipettes

Procedure:
  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The exact amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

  • Phase Separation:

    • After equilibration, remove the vial from the shaker and let it stand to allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be accurately recorded.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

    • Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the organic solvent using the following formula: Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution Factor

Visualization of Potential Signaling Pathways

While specific signaling pathways modulated by this compound are not as extensively studied as those for other flavonoids like apigenin, it is hypothesized that this compound may influence similar cellular signaling cascades due to structural similarities. The following diagram illustrates a generalized signaling pathway that is often modulated by flavonoids and may be relevant to the biological activity of this compound.

Apigeninidin_Signaling_Pathway This compound This compound EGFR EGFR This compound->EGFR Inhibits PI3K PI3K This compound->PI3K Inhibits Akt Akt This compound->Akt Inhibits Bax Bax This compound->Bax Activates EGFR->PI3K PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Potential signaling pathway modulated by this compound, leading to inhibition of cell growth and induction of apoptosis.

Conclusion

This technical guide summarizes the current understanding of this compound solubility in organic solvents. A significant gap exists in the literature regarding quantitative solubility data for this compound. The provided qualitative information and generalized experimental protocol offer a starting point for researchers. Furthermore, the illustrative signaling pathway provides a hypothetical framework for the potential molecular mechanisms of this compound's biological activity, which warrants further investigation. Future research should focus on systematically determining the quantitative solubility of this compound in a range of pharmaceutically and industrially relevant solvents to facilitate its development as a therapeutic agent or functional ingredient.

References

Bioavailability and Metabolic Fate of Apigeninidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apigeninidin is a 3-deoxyanthocyanidin, a class of flavonoids found in certain plants, notably sorghum. Despite interest in its potential biological activities, there is a significant gap in the scientific literature regarding its bioavailability and metabolic fate in humans and animal models. Currently, no comprehensive studies have been published detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound. Similarly, its specific interactions with and modulation of signaling pathways remain unelucidated.

This technical guide addresses this knowledge gap by first summarizing the limited available information on this compound and the broader class of 3-deoxyanthocyanidins. Due to the lack of direct data for this compound, this guide will then provide a detailed overview of the extensively studied bioavailability and metabolic fate of apigenin , a structurally related flavone. This information on apigenin is intended to serve as a comprehensive reference point and a potential predictive model for future research into the pharmacokinetics and pharmacodynamics of this compound. All data, protocols, and pathways presented in the detailed sections below pertain to apigenin unless explicitly stated otherwise.

This compound and 3-Deoxyanthocyanidins: Current Knowledge

This compound is a member of the 3-deoxyanthocyanidin class of flavonoids, which are distinguished by the absence of a hydroxyl group at the C-3 position of the C-ring. This structural feature is believed to confer greater stability to 3-deoxyanthocyanidins compared to other anthocyanins. The primary dietary source of this compound is sorghum (Sorghum bicolor), where it contributes to the pigmentation of the grain.

While specific ADME data for this compound is unavailable, research on 3-deoxyanthocyanidins as a class suggests they may have different bioavailability profiles compared to more common anthocyanins due to their enhanced stability. Luteolinidin, another 3-deoxyanthocyanidin, has been identified, but its metabolic fate is also not well-characterized. Further research is critically needed to understand how this compound is absorbed, distributed, metabolized, and excreted.

Bioavailability and Metabolic Fate of Apigenin (A Comparative Model)

The following sections provide a detailed analysis of the ADME properties of apigenin. It is crucial to reiterate that this information may not be directly applicable to this compound and should be used as a foundational model for hypothesis generation and experimental design in future this compound research.

Absorption

Apigenin is primarily ingested in its glycosidic forms, such as apigenin-7-O-glucoside. The absorption of these glycosides and the aglycone (apigenin itself) occurs in the small and large intestines. The bioavailability of apigenin is generally low and can be influenced by the food matrix.

Distribution

Following absorption, apigenin and its metabolites are distributed throughout the body.

Metabolism

Apigenin undergoes extensive phase I and phase II metabolism, primarily in the intestines and liver.

Phase I Metabolism: The primary phase I reaction is hydroxylation, converting apigenin to luteolin, a reaction mediated by cytochrome P450 enzymes.

Phase II Metabolism: Apigenin and its phase I metabolites are conjugated with glucuronic acid (glucuronidation) and sulfate groups (sulfation) to increase their water solubility and facilitate excretion.

Gut Microbiota Metabolism: The gut microbiota plays a crucial role in the metabolism of apigenin and its glycosides. Unabsorbed apigenin glycosides are hydrolyzed to apigenin by bacterial β-glucosidases in the colon. The gut microbiota can further degrade apigenin into smaller phenolic compounds.

Excretion

Apigenin and its metabolites are primarily excreted in the urine and feces.

Quantitative Data for Apigenin Bioavailability and Metabolism

The following tables summarize quantitative data from various studies on the bioavailability and metabolism of apigenin.

Table 1: Pharmacokinetic Parameters of Apigenin in Humans and Rats

SpeciesDosage and FormCmaxTmax (h)AUCBioavailability (%)Reference
HumanParsley (apiin-rich)127 ± 81 nmol/L7.2 ± 1.3-0.22 ± 0.16 (urinary excretion)[1]
HumanParsley drink-4-11.2 (urinary excretion of metabolites)[2]
HumanChamomile tea-2-34 (urinary excretion of metabolites)[2]
Rat60 mg/kg Apigenin1.33 ± 0.24 µg/mL-11.76 ± 1.52 µg·h/mL-[3]
RatApigenin-7-O-glucuronide---0.708 (oral bioavailability of apigenin)[4][5]

Table 2: In Vitro Metabolism of Apigenin in Rat Liver Microsomes

MetaboliteEnzyme SystemKm (µM)Vmax (nmol/min/mg protein)Reference
LuteolinCytochrome P450s22.5 ± 1.55.605 ± 0.090[6]

Experimental Protocols for Apigenin Analysis

This section details common experimental methodologies used to study the bioavailability and metabolism of apigenin.

In Vivo Pharmacokinetic Studies in Rats
  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Administration: Apigenin or its glycosides are administered orally (gavage) or intravenously.

  • Sample Collection: Blood samples are collected at various time points via the tail vein or cardiac puncture. Urine and feces are also collected over a specified period.

  • Sample Preparation: Plasma is separated from blood by centrifugation. For analysis, plasma proteins are precipitated using a solvent like acetonitrile or methanol.

  • Analytical Method: Quantification of apigenin and its metabolites in plasma, urine, and feces is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) or UV detection.[7][8][9]

In Vitro Metabolism Studies
  • System: Rat liver microsomes or S9 fractions are used to study phase I and phase II metabolism. Caco-2 cell monolayers are used to model intestinal absorption and metabolism.

  • Incubation: Apigenin is incubated with the in vitro system in the presence of necessary cofactors (e.g., NADPH for P450-mediated reactions, UDPGA for glucuronidation).

  • Analysis: The formation of metabolites is monitored over time using LC-MS/MS.

Gut Microbiota Metabolism Studies
  • Method: Fecal samples from humans or animals are incubated anaerobically with apigenin or its glycosides.

  • Analysis: The degradation of the parent compound and the formation of metabolites are analyzed by LC-MS/MS.[10][11][12][13]

Signaling Pathways Modulated by Apigenin

Apigenin has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. The following diagrams illustrate these interactions.

apigenin_metabolism apigenin_glycosides Apigenin Glycosides (e.g., Apiin) apigenin Apigenin apigenin_glycosides->apigenin Hydrolysis (Gut Microbiota) phaseI Phase I Metabolism (Hydroxylation) apigenin->phaseI CYP450 phaseII_apigenin Phase II Metabolism (Glucuronidation, Sulfation) apigenin->phaseII_apigenin gut_microbiota Gut Microbiota apigenin->gut_microbiota Degradation luteolin Luteolin phaseI->luteolin phaseII_luteolin Phase II Metabolism (Glucuronidation, Sulfation) luteolin->phaseII_luteolin apigenin_conjugates Apigenin Conjugates phaseII_apigenin->apigenin_conjugates luteolin_conjugates Luteolin Conjugates phaseII_luteolin->luteolin_conjugates excretion Excretion (Urine, Feces) apigenin_conjugates->excretion luteolin_conjugates->excretion phenolic_acids Phenolic Acids gut_microbiota->phenolic_acids phenolic_acids->excretion

Caption: Metabolic pathway of apigenin.

apigenin_pi3k_akt apigenin Apigenin pi3k PI3K apigenin->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis cell_growth Cell Growth & Proliferation mtor->cell_growth

Caption: Apigenin's modulation of the PI3K/Akt signaling pathway.

apigenin_mapk apigenin Apigenin erk ERK apigenin->erk p38 p38 apigenin->p38 proliferation Cell Proliferation erk->proliferation inflammation Inflammation p38->inflammation jnk JNK

Caption: Apigenin's inhibitory effect on the MAPK signaling pathway.

Conclusion and Future Directions

While this compound holds promise as a bioactive compound, a significant knowledge gap exists regarding its bioavailability and metabolic fate. This technical guide highlights the urgent need for dedicated research in this area. The provided in-depth analysis of apigenin serves as a valuable comparative framework for designing and interpreting future studies on this compound.

Future research should focus on:

  • In vivo pharmacokinetic studies of pure this compound in animal models to determine its ADME profile.

  • In vitro metabolism studies using liver and intestinal preparations to identify key metabolites and metabolic pathways.

  • Investigation of the role of gut microbiota in this compound metabolism.

  • Studies to elucidate the specific signaling pathways modulated by this compound and its metabolites.

A thorough understanding of the bioavailability and metabolic fate of this compound is essential for translating its potential health benefits into tangible therapeutic applications.

References

In-Vitro Mechanisms of Action of Apigeninidin: A Focused Technical Report

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Preamble: This technical report addresses the in-vitro mechanism of action of apigeninidin. It is important to note that publicly accessible, peer-reviewed in-vitro research on this compound is considerably limited, especially when compared to its more extensively studied flavonoid analog, apigenin. Consequently, this document summarizes the available data, drawing primarily from a key study that has investigated its anti-inflammatory properties. A comprehensive guide with extensive comparative data tables and multiple signaling pathway diagrams is not feasible at this time due to the scarcity of distinct, in-depth studies.

Anti-Inflammatory Activity

The primary characterized in-vitro mechanism of action for this compound is its anti-inflammatory effect, specifically through the targeted inhibition of cyclo-oxygenase (COX) enzymes.

1.1 Inhibition of Cyclo-oxygenase (COX) Enzymes and Prostaglandin E2 Production

A significant study on this compound isolated from Sorghum bicolor leaves demonstrated its potent anti-inflammatory properties by evaluating its effect on COX-1 and COX-2 enzymes and subsequent prostaglandin E2 (PG-E2) production. The study utilized peripheral blood mononuclear cells and RAW 264.7 macrophage cells.[1]

The key findings indicate that a semi-purified fraction (P8), containing this compound adducts, exhibited a dose-dependent reduction in the COX-2 IC50 :COX-1 IC50 ratio and in PG-E2 production. This effect was found to be more effective than that of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen.[1] The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects.

1.2 Effect on Macrophage Proliferation

The same study also observed that the this compound-containing fraction (P8) led to a dose-dependent reduction in the proliferation of RAW 264.7 macrophage cells, further contributing to its anti-inflammatory profile.[1]

Data Presentation

The following table summarizes the quantitative data on the anti-inflammatory activity of an this compound-containing fraction from Sorghum bicolor.

Bioactive FractionAssayKey FindingReference
P8 (from JE5, contains this compound adducts)COX-2:COX-1 SelectivityDose-dependent reduction in COX-2 IC50 :COX-1 IC50 ratio[1]
P8 (from JE5, contains this compound adducts)Prostaglandin E2 ProductionDose-dependent reduction in PG-E2 production (more effective than ibuprofen)[1]
P8 (from JE5, contains this compound adducts)Cell ProliferationDose-dependent reduction in RAW 264.7 macrophage cell proliferation[1]

Experimental Protocols

The methodologies outlined below are based on the key study investigating the anti-inflammatory effects of this compound.[1]

3.1 Cyclo-oxygenase (COX)-2:COX-1 Selectivity Assay

  • Cell Line: Isolated peripheral blood mononuclear cells.

  • Treatment: Cells were plated in a culture medium and treated with various concentrations (5-200 µg/mL) of the this compound-containing fraction for 1 hour.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL was added to induce inflammation, and the cells were incubated for 24 hours. A parallel set of plates without LPS was also maintained.

  • Controls: Ibuprofen (50 µmol/L) and CAY10404 (1 µmol/L; 10 µmol/L) were used as control compounds.

  • Analysis: The ratio of 50% inhibition of COX-2 activity to that of COX-1 (COX-2 IC50 :COX-1 IC50) was determined to assess selectivity.

3.2 Prostaglandin E2 (PG-E2) Production Assay

  • Cell Line: RAW 264.7 macrophage cells.

  • Treatment: Supernatants from the this compound-containing fractions were added to the macrophage cell cultures.

  • Analysis: The concentration of PG-E2 in the cell culture supernatant was measured to determine the effect of the treatment on prostaglandin synthesis.

3.3 Cell Proliferation Assay

  • Cell Line: RAW 264.7 macrophage cells.

  • Treatment: The cells were treated with the this compound-containing fraction.

  • Analysis: The proliferation of the macrophage cells was measured to assess the antiproliferative effects of the treatment.

Visualization of Signaling Pathway

The following diagram illustrates the identified anti-inflammatory mechanism of action for this compound.

Apigeninidin_Anti_Inflammatory_Pathway This compound This compound COX2 Cyclo-oxygenase-2 (COX-2) This compound->COX2 inhibits Macrophages Macrophage Proliferation This compound->Macrophages inhibits PGE2 Prostaglandin E2 (PG-E2) COX2->PGE2 produces Inflammation Inflammation PGE2->Inflammation promotes Macrophages->Inflammation contributes to

This compound's Anti-inflammatory Mechanism

Conclusion

The current in-vitro data on this compound points towards a significant anti-inflammatory mechanism of action, primarily through the selective inhibition of COX-2 and the subsequent reduction of prostaglandin E2 production. Additionally, it demonstrates antiproliferative effects on macrophages. However, the scope of research on this particular compound is narrow, and further studies are required to elucidate other potential mechanisms, such as its effects on other signaling pathways, apoptosis, and cell cycle regulation, which are well-documented for other flavonoids. The scientific community is encouraged to pursue further investigations to fully understand the therapeutic potential of this compound.

References

Spectroscopic Profile of Apigeninidin: A Technical Guide to its UV-Vis and NMR Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigeninidin (5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium) is a 3-deoxyanthocyanidin, a class of flavonoids known for their vibrant orange to red hues and significant biological activities. As a potential therapeutic agent and a key chromophore in various natural products, a thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and application in drug development and other scientific research. This technical guide provides an in-depth overview of the Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of this compound, complete with detailed experimental protocols and data presented in a clear, comparative format.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule and is particularly useful for highly conjugated systems like flavonoids. The absorption spectrum of this compound is sensitive to the solvent environment and pH, reflecting the different ionic and neutral species present in solution.

UV-Vis Absorption Data

The UV-Vis spectrum of this compound typically exhibits two major absorption bands. Band I, in the visible region, is attributed to the electronic transitions in the cinnamoyl system (B-ring and the heterocyclic C-ring), while Band II, in the UV region, arises from the benzoyl system (A-ring).

Solvent/Conditionλmax Band I (nm)λmax Band II (nm)Reference
Acidified Methanol483~275[1]
pH 1.0466Not Reported[2]
EthanolNot Reported329[3]
MethanolNot Reported267[4]
DMSONot Reported272[5]

Table 1: UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents and Conditions.

Experimental Protocol for UV-Vis Spectroscopy

This protocol outlines a general procedure for obtaining the UV-Vis spectrum of this compound.

1. Materials:

  • This compound standard
  • Spectrophotometric grade solvents (e.g., methanol, ethanol, DMSO)
  • Hydrochloric acid (HCl) for acidified methanol
  • Quartz cuvettes (1 cm path length)
  • UV-Vis spectrophotometer

2. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired solvent. For acidified methanol, a common preparation is 0.1% HCl in methanol (v/v).
  • From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) to ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0 AU).

3. Instrumentation and Measurement:

  • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
  • Set the wavelength range for scanning (e.g., 200-700 nm).
  • Use the chosen solvent as a blank to zero the instrument.
  • Rinse the quartz cuvette with the sample solution, then fill it.
  • Place the cuvette in the sample holder and record the absorption spectrum.
  • Identify the wavelengths of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. The ¹H and ¹³C NMR spectra of this compound confirm its core flavonoid structure.

¹H and ¹³C NMR Spectroscopic Data

The following table summarizes the assigned ¹H and ¹³C NMR chemical shifts for this compound. The data is based on a comprehensive analysis using two-dimensional NMR techniques.[6]

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
2-169.5
38.35 (d, J=8.8 Hz)125.7
48.61 (d, J=8.8 Hz)154.2
5-162.7
67.08 (d, J=2.0 Hz)104.1
7-165.8
87.30 (d, J=2.0 Hz)100.5
9-158.4
10-112.3
1'-122.1
2'8.28 (d, J=8.8 Hz)132.8
3'7.20 (d, J=8.8 Hz)117.9
4'-163.6
5'7.20 (d, J=8.8 Hz)117.9
6'8.28 (d, J=8.8 Hz)132.8

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for this compound.[6] (Solvent not specified in the abstract, but typically deuterated methanol with a trace of acid is used for anthocyanidins).

Experimental Protocol for NMR Spectroscopy

This protocol provides a general methodology for acquiring ¹H and ¹³C NMR spectra of this compound.

1. Materials:

  • This compound sample (typically 5-10 mg)
  • Deuterated solvent (e.g., Methanol-d₄, DMSO-d₆). For anthocyanidins, a small amount of deuterated acid (e.g., TFA-d or DCl) is often added to stabilize the flavylium cation.
  • NMR tubes (5 mm diameter)
  • NMR spectrometer

2. Sample Preparation:

  • Dissolve the this compound sample in approximately 0.5-0.7 mL of the chosen deuterated solvent directly in the NMR tube.
  • If necessary, add a drop of deuterated acid to ensure the compound is in its flavylium cation form.
  • Gently agitate the tube to ensure complete dissolution.

3. Instrumentation and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.
  • Tune and shim the probe to optimize the magnetic field homogeneity.
  • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
  • Acquire a standard ¹³C NMR spectrum using proton decoupling. This often requires a larger number of scans due to the low natural abundance of ¹³C.
  • For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_uv_vis UV-Vis Spectroscopy cluster_nmr NMR Spectroscopy Sample This compound Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution UV_Vis_Spec UV-Vis Spectrometer Dissolution->UV_Vis_Spec Diluted Sample NMR_Spec NMR Spectrometer Dissolution->NMR_Spec Concentrated Sample UV_Vis_Analysis Record Spectrum (200-700 nm) UV_Vis_Spec->UV_Vis_Analysis UV_Vis_Data Determine λmax UV_Vis_Analysis->UV_Vis_Data NMR_1H Acquire ¹H Spectrum NMR_Spec->NMR_1H NMR_13C Acquire ¹³C Spectrum NMR_Spec->NMR_13C NMR_2D Acquire 2D Spectra (COSY, HSQC, HMBC) NMR_Spec->NMR_2D NMR_Data Assign Chemical Shifts and Coupling Constants NMR_1H->NMR_Data NMR_13C->NMR_Data NMR_2D->NMR_Data

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic data and protocols presented in this guide serve as a comprehensive resource for the identification and characterization of this compound. The distinct UV-Vis absorption maxima and the detailed ¹H and ¹³C NMR chemical shift assignments provide a unique spectroscopic fingerprint for this important 3-deoxyanthocyanidin. Adherence to the outlined experimental procedures will enable researchers, scientists, and drug development professionals to reliably obtain and interpret high-quality spectroscopic data, facilitating further investigation into the promising biological activities and applications of this compound.

References

Apigeninidin: A Technical Guide to its Antioxidant Capacity via ORAC and DPPH Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigeninidin is a plant-derived 3-deoxyanthocyanidin, a class of flavonoids recognized for their significant antioxidant properties. Found in sources such as Sorghum bicolor, this compound is of growing interest for its potential therapeutic applications, which are closely linked to its ability to neutralize reactive oxygen species (ROS). This technical guide provides an in-depth overview of the antioxidant capacity of this compound, focusing on two widely accepted analytical methods: the Oxygen Radical Absorbance Capacity (ORAC) assay and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This document details the experimental protocols for these assays, presents available quantitative data, and explores the potential molecular signaling pathways influenced by this compound's antioxidant activity.

Antioxidant Capacity of this compound: Quantitative Analysis

Direct quantitative antioxidant data for isolated, pure this compound is limited in publicly available scientific literature. However, studies on extracts rich in 3-deoxyanthocyanidins, with this compound as a major component, provide valuable insights into its antioxidant potential. The following tables summarize representative data from such studies. It is important to note that these values reflect the activity of a complex mixture and not solely that of this compound. For comparison, data for the structurally related flavone, apigenin, is also included where available.

Table 1: Oxygen Radical Absorbance Capacity (ORAC) of this compound-Rich Extracts and Apigenin

SampleORAC Value (µmol TE/g)Source
This compound-Rich Sorghum ExtractData not available in a standardized format for pure this compound
Apigenin2.70 ± 0.12 (ORAC Units)[1]
ApigeninSlightly higher than its potassium salt derivative[2]

Note: TE = Trolox Equivalents. ORAC values can vary based on the specific assay conditions and the purity of the sample.

Table 2: DPPH Radical Scavenging Activity of this compound-Rich Extracts and Apigenin

SampleIC50 ValueSource
This compound-Rich Sorghum ExtractHigher free-radical scavenging activity noted in extracts with higher this compound content[3][4]
Apigenin8.5 µM[5]
ApigeninIC50 values vary depending on the study, often in the micromolar range[6]

Note: IC50 is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

Experimental Protocols

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by a peroxyl radical generator. The assay is based on a hydrogen atom transfer (HAT) mechanism.

Materials:

  • Fluorescein sodium salt

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Fluorescein (4 µM) in 75 mM phosphate buffer (pH 7.4). Store protected from light at 4°C. Immediately before use, dilute the stock solution 1:500 with the phosphate buffer to create the working solution.[7]

    • Prepare a 75 mM AAPH solution in 75 mM phosphate buffer (pH 7.4). This solution should be made fresh daily.[7]

    • Prepare a stock solution of Trolox (1 mM) in 75 mM phosphate buffer (pH 7.4). From this stock, prepare a series of standard dilutions (e.g., 10, 25, 50, 100, 200 µM).

    • Prepare this compound samples at various concentrations in the phosphate buffer.

  • Assay Protocol:

    • Pipette 150 µL of the fluorescein working solution into each well of the 96-well black microplate.[7]

    • Add 25 µL of either the Trolox standard, this compound sample, or phosphate buffer (as a blank) to the appropriate wells.[8]

    • Incubate the microplate at 37°C for 30 minutes.[8][9]

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.[7][8]

    • Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.

    • Measure the fluorescence intensity every 1-2 minutes for at least 60-90 minutes. The excitation wavelength should be set at 485 nm and the emission wavelength at 528 nm.[7][8]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.

    • Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the this compound samples by comparing their net AUC to the Trolox standard curve. Results are expressed as Trolox Equivalents (TE).[8]

DPPH Radical Scavenging Assay

The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from deep violet to pale yellow.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm. Store this solution in the dark.[10]

    • Prepare a stock solution of the positive control (ascorbic acid or Trolox) in the same solvent. Create a series of standard dilutions.

    • Prepare this compound samples at various concentrations in the same solvent.

  • Assay Protocol:

    • In a test tube or microplate well, mix a specific volume of the this compound sample or standard with the DPPH solution (e.g., 0.5 mL of sample and 3 mL of DPPH solution).[10]

    • Prepare a blank by mixing the solvent with the DPPH solution.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.[10]

    • Measure the absorbance of the solutions at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

    • Plot the percentage of scavenging activity against the concentration of the this compound samples and the standard.

    • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant capacity.

Mandatory Visualizations

ORAC_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Fluorescein Working Solution - AAPH Solution - Trolox Standards - this compound Samples Plate_Prep Pipette 150µL Fluorescein into 96-well plate Reagents->Plate_Prep Sample_Add Add 25µL of Sample, Standard, or Blank Plate_Prep->Sample_Add Incubate1 Incubate at 37°C for 30 min Sample_Add->Incubate1 Reaction_Start Add 25µL AAPH Solution to initiate reaction Incubate1->Reaction_Start Measurement Measure Fluorescence (Ex: 485nm, Em: 528nm) every 1-2 min for 60-90 min Reaction_Start->Measurement AUC_Calc Calculate Area Under the Curve (AUC) Measurement->AUC_Calc Net_AUC Calculate Net AUC (AUC_sample - AUC_blank) AUC_Calc->Net_AUC Std_Curve Generate Trolox Standard Curve Net_AUC->Std_Curve ORAC_Value Determine ORAC Value (µmol TE/g) Std_Curve->ORAC_Value

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.

DPPH_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - DPPH Solution (0.1 mM) - Positive Control (e.g., Ascorbic Acid) - this compound Samples Mixing Mix Sample/Standard with DPPH Solution Reagents->Mixing Incubate Incubate in the dark at room temperature for 30 min Mixing->Incubate Measurement Measure Absorbance at 517 nm Incubate->Measurement Scavenging_Calc Calculate % Radical Scavenging Activity Measurement->Scavenging_Calc IC50_Plot Plot % Scavenging vs. Concentration Scavenging_Calc->IC50_Plot IC50_Value Determine IC50 Value IC50_Plot->IC50_Value

Caption: Workflow for the DPPH Radical Scavenging Assay.

Antioxidant Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are emerging, the mechanisms of the structurally similar flavone, apigenin, have been more extensively studied. It is plausible that this compound shares similar mechanisms of action. Apigenin is known to exert its antioxidant effects not only by direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant response.

Key Signaling Pathways Potentially Modulated by this compound:

  • Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or certain phytochemicals like apigenin, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes, leading to their transcription. Apigenin has been shown to activate the Nrf2 pathway, leading to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[11][12][13]

  • NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Chronic activation of NF-κB is associated with inflammatory responses and the production of ROS. Apigenin has been demonstrated to inhibit the activation of the NF-κB signaling pathway.[7][9][10][14][15] By inhibiting NF-κB, this compound could potentially reduce the expression of pro-inflammatory genes and enzymes that contribute to oxidative stress.

Antioxidant_Signaling_Pathways cluster_nrf2 Nrf2-ARE Pathway cluster_nfkb NF-κB Pathway Apigeninidin_Nrf2 This compound Keap1_Nrf2 Keap1-Nrf2 Complex Apigeninidin_Nrf2->Keap1_Nrf2 Inhibits Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nucleus Nrf2 (Nucleus) Nrf2_free->Nrf2_nucleus Translocates ARE ARE Nrf2_nucleus->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription ROS Reactive Oxygen Species (ROS) Antioxidant_Genes->ROS Neutralizes Apigeninidin_NFkB This compound IKK IKK Apigeninidin_NFkB->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFkB_inactive NF-κB (Inactive) IκBα->NFkB_inactive Degrades & Releases NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active NFkB_nucleus NF-κB (Nucleus) NFkB_active->NFkB_nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes NFkB_nucleus->Inflammatory_Genes Activates Transcription Inflammatory_Genes->ROS Produces Cellular_Protection Cellular Protection (Reduced Oxidative Stress)

Caption: Potential antioxidant signaling pathways modulated by this compound.

Conclusion

This compound demonstrates significant antioxidant potential, as evidenced by studies on 3-deoxyanthocyanidin-rich extracts using ORAC and DPPH assays. While further research on pure this compound is warranted to establish definitive quantitative values, the available data strongly support its capacity as a potent free radical scavenger. The detailed protocols provided herein offer a standardized approach for researchers to further investigate the antioxidant properties of this compound and related compounds. Furthermore, its likely modulation of key antioxidant signaling pathways, such as Nrf2-ARE and NF-κB, suggests a multi-faceted mechanism of action that extends beyond direct chemical quenching of ROS. This positions this compound as a promising candidate for further investigation in the development of novel therapeutics for oxidative stress-related pathologies.

References

Apigeninidin from Sorghum bicolor: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigeninidin is a yellow anthocyanidin belonging to the 3-deoxyanthocyanidin class of flavonoids.[1] Unlike common anthocyanins, 3-deoxyanthocyanidins lack a hydroxyl group at the C3 position, a structural feature that contributes to their enhanced stability across a wider pH range.[1][2] While found in ferns and mosses, Sorghum bicolor (sorghum) stands out as a particularly rich and viable source of this compound, primarily located in the leaf sheaths and bran of pigmented varieties.[2][3][4] The unique chemical properties and promising biological activities of this compound, including its potential as a natural colorant and a modulator of cellular signaling pathways, have garnered significant interest within the scientific and drug development communities.[5][6] This technical guide provides an in-depth overview of the discovery and isolation of this compound from sorghum, complete with detailed experimental protocols, quantitative data, and an exploration of its known signaling pathways.

Discovery and Occurrence in Sorghum

The presence of 3-deoxyanthocyanidins, including this compound and the related luteolinidin, in sorghum has been a subject of scientific investigation for decades.[7] Early studies focused on the characterization of pigments responsible for the coloration of sorghum grains and glumes.[7] It was discovered that pigmented sorghum varieties, particularly those with red, black, or brown pericarps, contain significant quantities of these unique flavonoids.[2] Notably, the leaf sheaths of certain sorghum varieties, such as Sorghum caudatum, have been identified as exceptionally rich sources, with this compound being the major pigment.[3][6][8] Research has shown that the concentration of this compound in sorghum leaf sheaths can be substantially higher than in the grain, making it a preferred material for extraction.[3][8]

Isolation and Purification of this compound from Sorghum

The extraction and purification of this compound from sorghum involves several key steps, from the initial solvent extraction to chromatographic separation. The choice of solvent, temperature, and duration of each step significantly impacts the yield and purity of the final product.

Experimental Protocols

1. Extraction of this compound from Sorghum Leaf Sheaths:

This protocol is a synthesis of methodologies described in the literature.[6][9][10]

  • Materials and Reagents:

    • Dried and powdered sorghum leaf sheaths

    • 50% (v/v) aqueous ethanol

    • Methanol

    • Ethyl acetate

    • n-Butanol

    • Distilled water

    • Rotary evaporator

    • Centrifuge

    • Filter paper

  • Procedure:

    • Combine the dried, powdered sorghum leaf sheaths with 50% (v/v) aqueous ethanol in a flask.

    • Agitate the mixture thoroughly for 24 hours at room temperature.

    • Filter the extract through cotton wool to remove solid plant material.

    • Concentrate the filtrate in vacuo using a rotary evaporator to obtain a crude extract.

    • Dissolve the crude extract in 80% (v/v) aqueous methanol.

    • Perform a liquid-liquid partition by successively adding equal volumes of ethyl acetate and then n-butanol. Separate the layers after each addition.

    • The this compound-rich fraction will be in the ethyl acetate layer. Concentrate this fraction in vacuo to yield a semi-purified extract.

2. Purification by Column Chromatography:

Further purification can be achieved using column chromatography.

  • Materials and Reagents:

    • Semi-purified this compound extract

    • Silica gel (for column chromatography)

    • Solvent system: A gradient of methanol in dichloromethane is commonly effective.

    • Fraction collector

    • Thin-layer chromatography (TLC) plates

    • UV lamp

  • Procedure:

    • Prepare a silica gel column packed in the initial, low-polarity solvent.

    • Dissolve the semi-purified extract in a minimal amount of the initial solvent and load it onto the column.

    • Elute the column with a gradient of increasing methanol concentration in dichloromethane.

    • Collect fractions and monitor the separation using TLC with a suitable solvent system (e.g., ethyl acetate:formic acid:2N HCl, 85:9:6) and visualization under a UV lamp.[8]

    • Pool the fractions containing pure this compound and concentrate them using a rotary evaporator.

Data Presentation: Quantitative Yield of this compound

The yield of this compound from sorghum can vary significantly depending on the plant part, variety, and extraction method used. The following tables summarize quantitative data from various studies.

Plant PartSorghum Variety/TypeThis compound ContentReference
Leaf SheathDye Sorghum14.7 - 45.8 mg/g[3]
Leaf SheathSorghum caudatum~10% of dried material[6][8]
Leaf SheathEthanolic Extract29.87 ± 9.85 mg/g[9]
GrainLiaoza-48329.64 µg/g[11]
GrainVarious Serbian CultivarsMajor metabolite in some varieties[12]
Extraction MethodThis compound Yield (from leaf sheaths)Reference
Cool Alkaline Extraction152.0 ± 21.7a µg/mL[13]
Hot Alkaline Extraction131.0 ± 7.5a µg/mL[13]
Hot Aqueous Extraction46.6 ± 0.9b µg/mL[13]

Note: Different units and experimental conditions across studies should be considered when comparing these values.

Signaling Pathways Modulated by this compound and Related Flavonoids

While research on the specific molecular targets of this compound is ongoing, studies on the closely related flavonoid, apigenin, provide significant insights into the potential signaling pathways modulated by this class of compounds. Furthermore, emerging research is beginning to elucidate the direct effects of this compound on inflammatory pathways.

Anti-inflammatory Signaling

This compound has been shown to target inflammation through the blockade of cyclo-oxygenase-2 (COX-2) and prostaglandin E2 (PGE-2).[6][14] This suggests a direct role in mitigating inflammatory responses. The anti-inflammatory effects of this compound-rich sorghum extracts are also associated with a reduction in pro-inflammatory cytokines such as IL-1β and a decrease in the activity of caspase-9 and -3, key mediators of apoptosis.[6]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK), is a crucial regulator of cell proliferation, differentiation, and survival. Apigenin has been demonstrated to modulate this pathway by inhibiting the phosphorylation of ERK, which can lead to the suppression of cancer cell growth.[15]

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is common in many cancers. Apigenin has been shown to inhibit this pathway by directly suppressing PI3K activity, which in turn inhibits the downstream activation of Akt and mTOR.[5][16] This inhibition can lead to the induction of apoptosis and autophagy in cancer cells.[5]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is linked to the development of various cancers. Apigenin can suppress this pathway by preventing the nuclear translocation of β-catenin and promoting its degradation, thereby inhibiting the expression of Wnt target genes that drive cell proliferation.[1][3][15]

Visualizations

Experimental Workflow

experimental_workflow start Dried & Powdered Sorghum Leaf Sheaths extraction Solvent Extraction (50% Aqueous Ethanol) start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract dissolution Dissolution (80% Aqueous Methanol) crude_extract->dissolution partition Liquid-Liquid Partition (Ethyl Acetate & n-Butanol) dissolution->partition separation Phase Separation partition->separation ea_fraction Ethyl Acetate Fraction (this compound-rich) separation->ea_fraction concentration2 Concentration ea_fraction->concentration2 semi_purified Semi-Purified Extract concentration2->semi_purified column_chrom Column Chromatography (Silica Gel) semi_purified->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection tlc TLC Analysis fraction_collection->tlc pooling Pooling of Pure Fractions tlc->pooling final_concentration Final Concentration pooling->final_concentration pure_this compound Pure this compound final_concentration->pure_this compound

Caption: Workflow for the extraction and purification of this compound.

This compound Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway This compound This compound cox2 COX-2 This compound->cox2 pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., IL-1β) This compound->pro_inflammatory_cytokines caspases Caspase-9 & -3 This compound->caspases pge2 PGE-2 cox2->pge2 inflammation Inflammation pge2->inflammation pro_inflammatory_cytokines->inflammation apoptosis Apoptosis caspases->apoptosis

Caption: this compound's modulation of key inflammatory mediators.

Apigenin's Putative Signaling Pathways

apigenin_signaling cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_wnt Wnt/β-catenin Pathway apigenin Apigenin pi3k PI3K apigenin->pi3k erk ERK apigenin->erk beta_catenin β-catenin (Nuclear Translocation) apigenin->beta_catenin akt Akt pi3k->akt mtor mTOR akt->mtor cell_growth Cell Growth & Proliferation mtor->cell_growth proliferation Cell Proliferation erk->proliferation wnt_target_genes Wnt Target Genes beta_catenin->wnt_target_genes

Caption: Overview of signaling pathways modulated by Apigenin.

Conclusion and Future Directions

This compound from sorghum represents a promising natural compound with significant potential in various applications, from a stable food colorant to a therapeutic agent. Its discovery and isolation from sorghum, particularly the leaf sheaths, provide a scalable source for further research and development. The elucidation of its modulatory effects on key signaling pathways, such as those involved in inflammation, opens new avenues for its application in the prevention and treatment of a range of diseases.

Future research should focus on several key areas. A more comprehensive understanding of the specific molecular targets of this compound is crucial for a complete mechanistic understanding of its biological activities. Further optimization of extraction and purification protocols will be essential for the cost-effective production of high-purity this compound. Finally, well-designed preclinical and clinical studies are necessary to fully evaluate the therapeutic potential and safety of this compound for human health applications. The continued exploration of this unique flavonoid from sorghum holds great promise for the development of novel, natural-based products for the pharmaceutical and nutraceutical industries.

References

Preliminary Cytotoxicity Screening of Apigeninidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigeninidin is a naturally occurring anthocyanidin, a subclass of flavonoids, found in various plants, notably Sorghum bicolor. As with other flavonoids, there is growing interest in the potential therapeutic properties of this compound, including its anticancer effects. This technical guide provides a summary of the preliminary cytotoxicity data available for this compound, detailed protocols for common cytotoxicity assays, and an overview of the key signaling pathways that are often implicated in the cytotoxic effects of related flavonoids like apigenin. Due to the limited specific data on this compound, information on the well-studied flavonoid apigenin is included to provide a broader context and methodological framework for future research.

Quantitative Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxic effects of this compound and, for comparative purposes, a selection of data for the related compound apigenin.

Table 1: Cytotoxicity of this compound

Compound/ExtractCell LineAssayIncubation Time (h)IC50 Value
This compound-rich Sorghum bicolor extract (SBE-06)A549 (Lung Adenocarcinoma)Not SpecifiedNot Specified6.5 µg/mL[1]
This compound chlorideHuman Foreskin FibroblastsNot SpecifiedNot SpecifiedMinimal cytotoxic effects noted[2]

Table 2: Selected Cytotoxicity Data for Apigenin

Cell LineAssayIncubation Time (h)IC50 Value (µM)
HL60 (Leukemia)MTT2430[3]
HeLa (Cervical Cancer)MTT7210[4]
SiHa (Cervical Cancer)MTT7268[4]
CaSki (Cervical Cancer)MTT7276[4]
C33A (Cervical Cancer)MTT7240[4]
HT29 (Colorectal Cancer)MTT48Significant cell death at 12.5 and 25 µM[5]
MCF-7 (Breast Cancer)Not Specified242.3[6]
MDA-MB-231 (Breast Cancer)Not Specified244.1[6]
NCI-H929 (Multiple Myeloma)Resazurin ReductionNot Specified10.73[7]

Experimental Protocols

Detailed methodologies for common in vitro cytotoxicity assays are provided below. These protocols are based on established methods and can be adapted for the screening of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[10] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8][9]

Protocol for Adherent Cells:

  • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/mL per well and incubate overnight to allow for cell attachment.[4]

  • Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4][5]

  • After the incubation period, carefully aspirate the culture medium.[10]

  • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

  • Incubate the plate at 37°C in a CO2 incubator for 2-4 hours, or until purple formazan crystals are visible.[4][10]

  • Carefully aspirate the MTT solution without disturbing the formazan crystals.[10]

  • Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[9][10]

  • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[9][10]

  • Cell viability is calculated as a percentage of the vehicle-treated control cells.

Protocol for Suspension Cells:

  • Seed cells in a 96-well plate at the desired density.

  • Treat cells with the test compound and incubate for the desired duration.

  • Centrifuge the microplate at 1,000 x g for 5 minutes at 4°C to pellet the cells.[10]

  • Carefully aspirate the supernatant.

  • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well and gently resuspend the cell pellet.[10]

  • Incubate for 2-4 hours at 37°C.[10]

  • Centrifuge the plate to pellet the formazan crystals.[10]

  • Aspirate the supernatant and add 100-150 µL of solubilization solvent.[10]

  • Measure the absorbance as described for adherent cells.

Lactate Dehydrogenase (LDH) Assay

The LDH cytotoxicity assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[11]

Protocol:

  • Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[12]

  • After the treatment period, centrifuge the plate at 1000 RPM for 5 minutes.[12]

  • Carefully transfer a portion of the supernatant (e.g., 50-100 µL) to a new 96-well plate.[12][13]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing an assay buffer and substrate mix.[11][14]

  • Add the reaction mixture to each well containing the supernatant.[12]

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.[13][14]

  • Add a stop solution provided with the kit to each well.[13][14]

  • Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[13][14]

  • The percentage of cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity for many anticancer compounds. Several assays can be used to detect apoptosis.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15] Early apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V.[16] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[15]

  • Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis.[17] Fluorometric or colorimetric assays can measure the activity of specific caspases, such as caspase-3/7, -8, and -9, to determine if apoptosis is occurring and through which pathway (intrinsic or extrinsic).[16]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis. It enzymatically labels the free 3'-OH ends of DNA fragments with fluorescently labeled or otherwise tagged nucleotides.

Signaling Pathways and Visualizations

The cytotoxic effects of flavonoids like apigenin are often mediated through the modulation of various signaling pathways that regulate cell proliferation, survival, and apoptosis.[18][19] While specific pathways for this compound are still under investigation, the following pathways are known to be targeted by apigenin and represent likely areas of interest for this compound research.

experimental_workflow cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plates overnight_incubation Incubate overnight for attachment cell_seeding->overnight_incubation add_compound Add varying concentrations of this compound overnight_incubation->add_compound incubation Incubate for 24, 48, or 72 hours add_compound->incubation add_controls Include vehicle and positive controls add_controls->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay apoptosis_assay Apoptosis Assay incubation->apoptosis_assay read_plate Measure absorbance/fluorescence mtt_assay->read_plate ldh_assay->read_plate apoptosis_assay->read_plate calc_viability Calculate % cell viability read_plate->calc_viability determine_ic50 Determine IC50 value calc_viability->determine_ic50

Caption: Workflow for in vitro cytotoxicity screening.

PI3K_Akt_mTOR_pathway This compound This compound PI3K PI3K This compound->PI3K RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

MAPK_ERK_pathway This compound This compound EGFR EGFR This compound->EGFR GrowthFactor Growth Factor GrowthFactor->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc) ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway.

Apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 This compound This compound Bax Bax This compound->Bax Bcl2 Bcl-2 This compound->Bcl2 Bax->Mitochondrion Bcl2->Mitochondrion Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by this compound.

Conclusion

The preliminary data on this compound suggests it may possess selective cytotoxic activity against certain cancer cell lines. However, further comprehensive studies are required to fully elucidate its anticancer potential, including determining its IC50 values across a wider range of cancer cell lines, and investigating its mechanisms of action. The experimental protocols and information on signaling pathways provided in this guide, largely informed by research on the related flavonoid apigenin, offer a solid foundation for researchers to design and conduct these future investigations into the cytotoxic properties of this compound.

References

The Stability of Apigeninidin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Thermal and pH-Dependent Stability of a Promising 3-Deoxyanthocyanidin

Apigeninidin, a 3-deoxyanthocyanidin found in sources like sorghum, is gaining significant interest in the pharmaceutical and food industries for its potential health benefits and its properties as a natural colorant. Understanding its stability under various processing and storage conditions is paramount for its successful application. This technical guide provides a comprehensive overview of the thermal and pH stability of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its chemical behavior.

pH Stability of this compound

The stability and solubility of this compound are profoundly influenced by the pH of its environment. Unlike many common anthocyanins, this compound exhibits enhanced stability in neutral to alkaline conditions.

Quantitative Data on pH Stability

The following table summarizes the observed stability and solubility of this compound at different pH values.

pH RangeObservationReference
1.8 - 3.0More resistant to sulfite-induced bleaching compared to higher pH.[1][2][1][2]
4.0 - 6.0In a maize porridge, thermal stability and redness were consistent.[3][4][3][4]
~5.0Insoluble.[3][4][3][4]
6.0 - 10.0Soluble and stable with increased color density and resistance to bleaching.[3][4][3][4]
9.03Higher thermal stability in maize porridge compared to pH 4-6.[3][4][3][4]
Structural Transformations of this compound with Varying pH

This compound undergoes structural transformations in aqueous solutions as the pH changes, existing in different chemical forms that influence its color and stability.

ph_stability Flavylium Flavylium Cation (Red) pH < 4 Carbinol Carbinol Pseudobase (Colorless) pH 4-6 Flavylium->Carbinol +H2O -H+ Quinoidal Quinoidal Base (Blue/Violet) pH 7-8 Flavylium->Quinoidal -H+ Carbinol->Flavylium -H2O +H+ Chalcone Chalcone (Colorless/Yellowish) pH > 6 Carbinol->Chalcone Isomerization Chalcone->Carbinol Isomerization Quinoidal->Flavylium +H+

Figure 1: pH-dependent structural transformations of this compound.

Thermal Stability of this compound

Temperature is a critical factor affecting the stability of this compound, with higher temperatures generally leading to increased degradation. The degradation kinetics often follow a first-order reaction model.

Quantitative Data on Thermal Stability

The following table summarizes the degradation of this compound under various thermal conditions.

Temperature (°C)DurationpHDegradationReference
20-Aqueous SolutionFollows first-order degradation kinetics.[5]
37-Aqueous SolutionFollows first-order degradation kinetics with a higher degradation rate constant than at 20°C.[5]
65-6.08Degradation rate is four times higher than at pH 9.03.[3][4]
65-9.03Lower degradation rate compared to pH 6.08.[3][4]
12130 minNot specified61% degradation of total anthocyanins.[3][4]
Thermal Degradation Pathway

The thermal degradation of anthocyanins can proceed through the cleavage of covalent bonds and oxidation, leading to the formation of smaller molecules. While a specific detailed pathway for this compound is not fully elucidated in the provided context, a general representation of anthocyanin thermal degradation is presented below.

thermal_degradation This compound This compound Intermediate Degradation Intermediates This compound->Intermediate Heat (Oxidation, Cleavage) Products Aldehydes & Benzoic Acid Derivatives Intermediate->Products

Figure 2: Generalized thermal degradation pathway for anthocyanins.

Stability in the Presence of Additives

Food additives, such as sulfites, can significantly impact the stability of this compound.

Effect of Sulfites

In the presence of sulfites, this compound can be bleached due to the formation of a colorless sulfonate adduct. However, this reaction can be reversible under certain pH conditions.

  • Bleaching Effect : All pigments were significantly bleached within 30 minutes in the presence of sulfites, with the effect being more severe at pH 5.0 and 3.0 compared to pH 1.8.[1][2]

  • Color Regain : At pH 1.8 and 3.0, the bleached color was regained within 14-21 days, indicating that the equilibrium favored the flavylium cation at these lower pH values.[1][2]

  • Mechanism : The bleaching is caused by the formation of colorless sulfonates through the addition of a bisulfite ion at the C-4 position of the flavylium cation.[1][2]

sulfite_interaction This compound This compound (Flavylium Cation, Colored) Sulfonate Colorless Sulfonate Adduct (at C-4) This compound->Sulfonate + HSO3- Sulfonate->this compound - HSO3- (favored at low pH)

Figure 3: Reversible interaction of this compound with sulfites.

Experimental Protocols

This section outlines the general methodologies employed for assessing the thermal and pH stability of this compound, as inferred from the literature.

General Workflow for Stability Testing

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Extract Extraction of this compound (e.g., from Sorghum) Purify Purification (Optional) Extract->Purify Dissolve Dissolution in Buffer of Desired pH Purify->Dissolve Thermal Thermal Treatment (e.g., 65°C, 121°C) Dissolve->Thermal Storage Storage at Different Temperatures & Light Conditions Dissolve->Storage Sampling Periodic Sampling Thermal->Sampling Storage->Sampling Quantify Quantification (HPLC, UV-Vis) Sampling->Quantify Characterize Structural Analysis (HPLC-MS, NMR) Quantify->Characterize

Figure 4: General experimental workflow for stability assessment.
Preparation of this compound Solutions

  • Extraction : this compound is typically extracted from its natural source, such as sorghum leaf sheaths, using an appropriate solvent system (e.g., acidified methanol or ethanol).[6]

  • Purification : For detailed kinetic studies, the crude extract may be purified using chromatographic techniques to isolate this compound.

  • Buffer Preparation : A series of buffers (e.g., citrate-phosphate, sodium acetate) are prepared to cover the desired pH range for the stability study.

  • Solution Preparation : A stock solution of this compound is prepared and then diluted into the different pH buffers to a known concentration.

Thermal Stability Testing
  • Sample Aliquoting : The this compound solutions at various pH values are aliquoted into sealed vials to prevent evaporation.

  • Heat Treatment : The vials are placed in a temperature-controlled environment, such as a water bath or a block heater, set to the desired experimental temperatures (e.g., 65°C, 95°C, 121°C).[4]

  • Sampling : At predetermined time intervals, vials are removed from the heat source and immediately cooled in an ice bath to stop the degradation reaction.

  • Analysis : The concentration of the remaining this compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[7][8]

pH Stability Testing
  • Sample Preparation : this compound solutions are prepared in buffers of varying pH as described above.

  • Storage : The solutions are stored under controlled conditions (e.g., room temperature, refrigerated, in the dark) for a specified period.

  • Monitoring : The stability is monitored over time by measuring changes in color (colorimetry), absorbance (UV-Vis spectrophotometry), and concentration (HPLC).[7][9]

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC) : This is a powerful technique for separating and quantifying individual anthocyanin compounds, providing detailed information on the concentration of this compound and the formation of degradation products.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This method combines the separation power of HPLC with the identification capabilities of mass spectrometry to identify degradation products and elucidate degradation pathways.[7][8]

  • UV-Vis Spectrophotometry (pH Differential Method) : This is a common and rapid method for determining the total anthocyanin content. It relies on the change in absorbance at specific wavelengths at different pH values.[4][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is used to provide detailed structural information about this compound and its transformation products, which is crucial for understanding degradation mechanisms.[7][8][10]

Conclusion

This compound demonstrates unique stability characteristics, particularly its enhanced stability in neutral to alkaline pH ranges, which distinguishes it from many other anthocyanins. Its thermal stability is pH-dependent, with greater stability observed at higher pH. The degradation of this compound generally follows first-order kinetics. Understanding these stability parameters is essential for researchers, scientists, and drug development professionals to optimize the formulation, processing, and storage of products containing this promising bioactive compound. Further research to elucidate the specific degradation products under various conditions will provide a more complete picture of its stability profile.

References

Apigeninidin CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigeninidin is a naturally occurring anthocyanidin, a type of flavonoid, recognized for its distinctive orange-red pigmentation. It is classified as a 3-deoxyanthocyanidin, distinguishing it from more common anthocyanidins. Primarily found in the leaf sheaths of Sorghum bicolor, it has garnered significant interest within the scientific community for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[1] This technical guide provides a detailed overview of this compound, focusing on its chemical identity, physicochemical properties, biological activities, and the signaling pathways it modulates.

Chemical Identifiers

A clear identification of a chemical compound is fundamental for research and development. The following table summarizes the key chemical identifiers for this compound.

IdentifierValueSource(s)
CAS Number 1151-98-0[2][3][4][5][6][7][8]
PubChem CID 159360[6]
Molecular Formula C₁₅H₁₁ClO₄[3][5][6][8]
Molecular Weight 290.70 g/mol [3][5][6][8]
InChI InChI=1S/C15H10O4.ClH/c16-10-3-1-9(2-4-10)14-6-5-12-13(18)7-11(17)8-15(12)19-14;/h1-8H,(H2-,16,17,18);1H[2][3][5][6]
InChIKey GYQDOAKHUGURPD-UHFFFAOYSA-N[2][3][5][6]
Canonical SMILES C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O.[Cl-][5]
Isomeric SMILES [Cl-].OC1=CC=C(C=C1)C1=CC=C2C(O)=CC(O)=CC2=[O+]1[9]
IUPAC Name 2-(4-hydroxyphenyl)chromenylium-5,7-diol;chloride[5][6]
Synonyms 5,7-Dihydroxy-2-(4-hydroxyphenyl)chromenylium chloride, Gesneridin, Apigenidin[6][7]

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in experimental settings and for formulation development.

PropertyValueSource(s)
Water Solubility Practically insoluble[9]
λmax (UV-Vis) 485 nm[4]

Biological Activities

This compound has demonstrated a range of biological activities, positioning it as a compound of interest for further investigation in drug discovery.

ActivityCell Line/AssayIC₅₀ / EffectSource(s)
Anticancer A549 (Lung Carcinoma)~25.7 µM (for an extract rich in this compound)[10]
Anti-inflammatory Cyclooxygenase (COX) AssaySelective inhibition of COX-2 over COX-1[2][11]

Experimental Protocols

Extraction of this compound from Sorghum bicolor

A general procedure for the extraction of 3-deoxyanthocyanidins, including this compound, from sorghum has been described. This protocol can serve as a basis for isolating the compound for research purposes.

Materials:

  • Sorghum grains

  • Hydrochloric acid-methanol solution (1:100, v/v)

  • Solid-liquid ratio of 1:20 (g/mL)

Procedure:

  • Combine the sorghum grains with the hydrochloric acid-methanol solution at a solid-liquid ratio of 1:20.

  • Extract the mixture for 130 minutes at a temperature of 40°C.

  • Following extraction, the mixture can be filtered and the solvent evaporated to yield a crude extract rich in this compound. Further purification can be achieved using chromatographic techniques.

Signaling Pathways

While specific signaling pathways for this compound are still under extensive investigation, the closely related flavonoid, apigenin, has been shown to modulate a multitude of pathways involved in cancer and inflammation. It is plausible that this compound may exert its biological effects through similar mechanisms. The pathways modulated by apigenin provide a valuable framework for future research on this compound.

Anticancer Signaling Pathways Modulated by Apigenin

Apigenin has been demonstrated to interfere with key signaling cascades that are often dysregulated in cancer.

anticancer_pathways cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_jak JAK/STAT Pathway cluster_wnt Wnt/β-catenin Pathway Apigenin_pi3k Apigenin PI3K PI3K Apigenin_pi3k->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apigenin_mapk Apigenin MAPK MAPK Apigenin_mapk->MAPK inhibits ERK ERK MAPK->ERK Apigenin_jak Apigenin JAK JAK Apigenin_jak->JAK inhibits STAT STAT JAK->STAT Apigenin_wnt Apigenin Wnt Wnt Apigenin_wnt->Wnt inhibits beta_catenin β-catenin Wnt->beta_catenin

Anticancer signaling pathways modulated by Apigenin.
Anti-inflammatory Signaling Pathways Modulated by Apigenin

Apigenin's anti-inflammatory effects are mediated through the inhibition of key inflammatory signaling pathways.

anti_inflammatory_pathways cluster_nfkb NF-κB Pathway cluster_sting STING/IRF3 Pathway Apigenin_nfkb Apigenin NFkB NF-κB Apigenin_nfkb->NFkB inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines Apigenin_sting Apigenin STING STING Apigenin_sting->STING inhibits IRF3 IRF3 STING->IRF3 Type_I_IFNs Type I Interferons IRF3->Type_I_IFNs

Anti-inflammatory signaling pathways modulated by Apigenin.

Conclusion

This compound is a promising natural compound with a range of biological activities that warrant further investigation. This guide provides a foundational understanding of its chemical properties and biological potential. The detailed information on its chemical identifiers, coupled with the initial data on its anticancer and anti-inflammatory effects, underscores the need for continued research. The provided experimental protocol for extraction offers a starting point for researchers to isolate this compound for in-depth studies. While much of the detailed signaling pathway information is currently available for the related compound apigenin, it provides a strong rationale and direction for future studies on this compound's precise mechanisms of action. Further research to fully elucidate its physicochemical properties, expand on its biological activity profile, and delineate its specific molecular targets will be crucial in realizing its full therapeutic potential.

References

Apigeninidin: A Technical Guide to its Potential as a Natural Food Colorant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The demand for natural and "clean label" ingredients in the food industry has driven significant research into plant-derived colorants. Apigeninidin, a 3-deoxyanthocyanidin found in abundance in sorghum (Sorghum bicolor), presents a compelling case as a stable and vibrant natural red colorant. Unlike many common anthocyanins, which are susceptible to degradation under typical food processing conditions, this compound exhibits enhanced stability across a wider range of pH and temperatures. This technical guide provides an in-depth analysis of this compound's properties, including its stability, color characteristics, extraction methodologies, and biosynthetic pathway. Furthermore, it addresses the toxicological profile and current regulatory standing of this promising natural food colorant. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in food science and drug development exploring the application of this compound.

Physicochemical Properties and Stability

This compound's unique chemical structure, lacking a hydroxyl group at the C-3 position, contributes to its remarkable stability compared to other anthocyanins. This structural feature makes it less prone to the hydration reactions that lead to color loss in acidic and neutral conditions.

pH Stability

This compound demonstrates significant color stability in neutral and even alkaline conditions, a characteristic that distinguishes it from most commercially available anthocyanins which are typically stable only in acidic environments. While it may precipitate at a pH of approximately 5, it remains soluble and color-stable in a pH range of 6 to 10. This attribute opens up possibilities for its use in a broader range of food products, including dairy and some baked goods.

Thermal Stability

The thermal stability of this compound is another of its key advantages. While a heat treatment of 121°C for 30 minutes can lead to a 61% degradation of total anthocyanins, its degradation rate at 65°C is significantly lower at a higher pH (9.03) compared to a more neutral pH (6.08). This suggests that in neutral to alkaline food matrices, this compound can withstand pasteurization and some sterilization processes better than many other natural red colorants.

Light Stability

Studies have indicated that this compound exhibits good stability against photodegradation, with one study reporting no significant degradation during storage under fluorescent light. This resistance to light-induced fading is a crucial factor for maintaining the visual appeal of food products on retail shelves.

Quantitative Data

Stability of this compound under Various Conditions
ParameterConditionObservationReference
pH 5.04 ± 0.02Insoluble
6 - 10Soluble and stable with increased color density
1144.1% degradation
1281.4% degradation
Temperature 65°C (pH 9.03 vs 6.08)Degradation rate is four times lower at pH 9.03
100°C for 30 minSignificant loss (as high as 80% for some anthocyanins)
121°C for 30 min61% degradation of total anthocyanins
Light Room temperature, fluorescent lightNo observed photodegradation during storage
Food Matrix Fermented maize dough (3 days)69% degradation of this compound content
Colorimetric Data (CIELAB Values)

Note: Specific CIELAB values for isolated this compound are not extensively reported in the literature. The following represents data from an this compound-rich extract in a food model.

Food MatrixpHL* (Lightness)a* (Redness)b* (Yellowness)Reference
Maize Porridge4-6Similar rednessSimilar rednessSimilar redness
Maize Porridge9.03 ± 0.04Higher rednessHigher rednessHigher redness

Experimental Protocols

Extraction of this compound from Sorghum Leaf Sheaths

This protocol is based on efficient, lab-scale extraction methods described in the literature.

Materials:

  • Dried dye sorghum (Sorghum bicolor) leaf sheaths

  • Ethanol

  • Hydrochloric acid (HCl)

  • Distilled water

  • Grinder or mill

  • Shaker or magnetic stirrer

  • Centrifuge

  • Rotary evaporator

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

Procedure:

  • Preparation of Plant Material: Grind the dried sorghum leaf sheaths into a fine powder (e.g., to pass through a 1 mm sieve).

  • Solvent Preparation: Prepare an acidified ethanol solution. A common and effective solvent is 50% ethanol in water (v/v) acidified with 1% HCl.

  • Extraction:

    • Mix the powdered sorghum leaf sheaths with the acidified ethanol solvent at a solid-to-liquid ratio of 1:20 (g/mL).

    • Agitate the mixture on a shaker or with a magnetic stirrer for a defined period, for instance, 130 minutes, at a controlled temperature, such as 40°C.

  • Separation:

    • Separate the solid material from the extract by filtration or centrifugation (e.g., 4000 rpm for 15 minutes).

    • Collect the supernatant.

  • Solvent Removal:

    • Concentrate the extract by removing the ethanol using a rotary evaporator at a temperature below 40°C to minimize degradation.

  • Purification (Optional):

    • The crude extract can be further purified using techniques like column chromatography with Amberlite XAD-7 or a similar resin to isolate the this compound fraction.

  • Storage: Store the final extract in a dark, airtight container at low temperatures (e.g., -20°C) to prevent degradation.

High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This method provides a framework for the quantitative analysis of this compound in extracts.

Instrumentation and Conditions:

  • HPLC System: Equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of two solvents is typically used:

    • Solvent A: 0.5% (v/v) aqueous solution of glacial acetic acid or a similar acidic buffer.

    • Solvent B: Acetonitrile or methanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: this compound can be detected at its maximum absorbance wavelength, which is around 470-480 nm.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of pure this compound standard (if available) in methanol.

    • Create a series of working standard solutions of known concentrations by diluting the stock solution.

  • Sample Preparation:

    • Dilute the this compound extract with the mobile phase to a concentration within the linear range of the calibration curve.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Develop a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Analysis

experimental_workflow cluster_extraction Extraction cluster_analysis Quantification start Sorghum Leaf Sheaths grind Grinding/Milling start->grind mix Mixing with Acidified Ethanol grind->mix agitate Agitation (Shaker/Stirrer) mix->agitate separate Filtration/Centrifugation agitate->separate extract Crude this compound Extract separate->extract hplc_prep Sample Preparation (Dilution/Filtration) extract->hplc_prep hplc HPLC Analysis hplc_prep->hplc data Data Analysis (Quantification) hplc->data

Caption: Workflow for the extraction and quantification of this compound.

Biosynthesis Pathway of this compound

biosynthesis_pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H p_coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->p_coumaroyl_coa 4CL naringenin_chalcone Naringenin Chalcone p_coumaroyl_coa->naringenin_chalcone CHS malonyl_coa 3x Malonyl-CoA malonyl_coa->naringenin_chalcone naringenin Naringenin naringenin_chalcone->naringenin CHI apigenin Apigenin naringenin->apigenin FNS This compound This compound apigenin->this compound DFR/ANS (hypothesized)

Caption: Proposed biosynthetic pathway of this compound.

Toxicology and Safety

The available toxicological data on this compound is primarily derived from studies on this compound-rich extracts of Sorghum bicolor. These studies suggest a favorable safety profile. For instance, research has shown that these extracts can ameliorate toxicity induced by aflatoxin B1 in rats, indicating protective effects on the liver and kidneys. Acute toxicity studies have revealed that this compound-rich extracts are practically non-toxic, with high LD50 values. However, it is important to note that studies on highly purified this compound are less common. As with any new food ingredient, a comprehensive toxicological evaluation according to regulatory guidelines would be necessary for its approval as a food colorant.

Regulatory Status

The regulatory status of this compound as a specific, named food colorant is not explicitly defined by major regulatory bodies like the U.S. Food and Drug Administration (FDA) or the European Food Safety Authority (EFSA). However, extracts from Sorghum bicolor that contain this compound may fall under existing regulations for natural colorants or anthocyanin-based colorants.

  • United States (FDA): In the U.S., color additives are subject to a rigorous approval process. Natural colorants are listed in the Code of Federal Regulations, Title 21 (21 CFR). While "this compound" is not specifically listed, an extract from sorghum could potentially be approved through a color additive petition.

  • European Union (EFSA): Similarly, in the EU, new food additives, including colorants, must undergo a safety assessment by EFSA before they can be authorized. Anthocyanins (E 163) are an approved category of food colorants, and it is plausible that a sorghum extract rich in this compound could be considered under this category, provided it meets the specified purity criteria and safety standards.

Further engagement with regulatory agencies would be required to establish a clear regulatory pathway for the use of this compound as a food colorant.

Conclusion

This compound holds significant promise as a natural, stable red food colorant. Its superior stability to pH and heat compared to many conventional anthocyanins makes it a viable candidate for a wide array of food and beverage applications. The extraction process from its primary source, sorghum, is well-documented, and analytical methods for its quantification are established. While the toxicological data on this compound-rich extracts are encouraging, further studies on the purified compound are warranted. The regulatory pathway for its approval as a food colorant will require careful navigation. For researchers and developers in the food and pharmaceutical industries, this compound represents a valuable opportunity to meet the growing consumer demand for natural, "clean label" ingredients without compromising on product quality and stability.

Methodological & Application

Application Notes and Protocols for the Extraction of Apigeninidin from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigeninidin is a 3-deoxyanthocyanidin, a class of flavonoids known for their distinct red pigmentation and notable stability across a range of pH levels.[1] Found predominantly in sorghum (Sorghum bicolor), this compound has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[2][3] These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from plant materials, primarily focusing on sorghum, a rich natural source. Additionally, we elucidate its role in the anti-inflammatory signaling pathway.

Natural Sources of this compound

Sorghum is the most prominent and well-documented source of this compound. Different parts of the sorghum plant contain varying concentrations of this compound, with the leaf sheaths being particularly rich.[4][5] Several cultivars of sorghum have been analyzed for their this compound content, revealing a range of yields.

Experimental Protocols

Protocol 1: Extraction of this compound from Sorghum Grains

This protocol is optimized for the extraction of 3-deoxyanthocyanidins (3-DAs), including this compound, from sorghum grains.[6]

Materials and Equipment:

  • Sorghum grains (e.g., cultivars Liaoza-48, Liaonuo-11, Liaonian-3)[6]

  • Hydrochloric acid (HCl)

  • Methanol (HPLC grade)

  • Grinder or mill

  • Shaker or magnetic stirrer

  • Centrifuge

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Sample Preparation: Grind the sorghum grains into a fine powder.

  • Extraction Solvent Preparation: Prepare a solution of 1% hydrochloric acid in methanol (v/v). For example, add 1 mL of concentrated HCl to 99 mL of methanol.

  • Extraction:

    • Mix the powdered sorghum grains with the extraction solvent at a solid-liquid ratio of 1:20 (g/mL).[6]

    • Agitate the mixture for 130 minutes at 40°C using a shaker or stirrer.[6]

  • Separation:

    • Centrifuge the mixture to pellet the solid material.

    • Decant and collect the supernatant.

  • Concentration: Concentrate the supernatant using a rotary evaporator at a controlled temperature to yield the crude this compound extract.

  • Storage: Store the crude extract at -20°C in the dark to prevent degradation.

Protocol 2: Extraction of this compound from Sorghum Leaf Sheaths

Sorghum leaf sheaths are a particularly rich source of this compound, with reported yields as high as 10% of the dried material.[4][7]

Materials and Equipment:

  • Sorghum leaf sheaths (e.g., Sorghum caudatum)[4]

  • 1% HCl in methanol (v/v)

  • Blender or homogenizer

  • Shaker

  • Centrifuge

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Sample Preparation: Air-dry and chop the sorghum leaf sheaths.[4]

  • Extraction:

    • Extract one gram of the prepared leaf sheaths with 1% HCl in methanol (w/v) at room temperature for 3 hours with agitation.[4]

  • Separation:

    • Filter the mixture to remove solid plant material.

    • Centrifuge the filtrate to remove any remaining fine particles.

  • Concentration: Concentrate the filtrate under vacuum using a rotary evaporator to obtain the crude this compound extract.[4]

  • Storage: Store the crude extract at -20°C in a light-protected container.

Data Presentation

Table 1: this compound Yield from Various Sorghum Cultivars

Sorghum CultivarPlant PartThis compound (AE) Yield (μg/g)Reference
Liaoza-48Grain329.64[6]
Liaonuo-11GrainNot specified, but lower than Liaoza-48[6]
Liaonian-3GrainNot specified, but lower than Liaoza-48[6]
Sorghum bicolor leaf sheathLeaf Sheath29,870 ± 9,850[5]
Sorghum caudatumLeaf Sheath~100,000 (10% of dried material)[4][7]

Purification Protocol

Purification of this compound using Column Chromatography

This protocol describes a general procedure for the purification of this compound from a crude extract using column chromatography.

Materials and Equipment:

  • Crude this compound extract

  • Silica gel (for column chromatography) or a suitable resin (e.g., Amberlite)

  • Glass column

  • Solvents for mobile phase (e.g., a gradient of methanol in chloroform or ethanol solutions)[8]

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

    • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., increasing the percentage of methanol in chloroform).

    • Collect the eluate in fractions using a fraction collector.

  • Fraction Analysis:

    • Monitor the separation by spotting each fraction on a TLC plate.

    • Develop the TLC plate in an appropriate solvent system.

    • Visualize the spots under a UV lamp. This compound will appear as a distinct colored spot.

  • Pooling and Concentration:

    • Combine the fractions containing pure this compound.

    • Evaporate the solvent from the pooled fractions to obtain the purified compound.

Visualizations

Experimental Workflow

Extraction_Workflow cluster_Preparation 1. Sample Preparation cluster_Extraction 2. Extraction cluster_Separation 3. Separation cluster_Concentration 4. Concentration & Purification Plant_Material Plant Material (e.g., Sorghum Grains/Sheaths) Grinding Grinding/Chopping Plant_Material->Grinding Extraction Solid-Liquid Extraction (Agitation, Controlled Temperature) Grinding->Extraction Solvent Extraction Solvent (e.g., 1% HCl in Methanol) Solvent->Extraction Centrifugation Centrifugation/Filtration Extraction->Centrifugation Crude_Extract Crude this compound Extract Centrifugation->Crude_Extract Concentration Rotary Evaporation Purification Column Chromatography Concentration->Purification Purified_this compound Purified this compound Purification->Purified_this compound Crude_Extract->Concentration

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) COX2 COX-2 Enzyme Inflammatory_Stimulus->COX2 Induces expression Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Catalyzes conversion Inflammation Inflammation PGE2->Inflammation Promotes This compound This compound This compound->COX2 Inhibits

Caption: this compound's anti-inflammatory mechanism via COX-2 inhibition.

Mechanism of Action: Anti-inflammatory Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by targeting the cyclooxygenase-2 (COX-2) signaling pathway.[9] In response to inflammatory stimuli, the expression of the COX-2 enzyme is induced. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandins, such as prostaglandin E2 (PGE2).[10] PGE2 is a key mediator of inflammation, contributing to processes like vasodilation, fever, and pain. This compound acts as an inhibitor of the COX-2 enzyme, thereby blocking the production of PGE2 and mitigating the inflammatory response.[9] This mechanism is a key area of interest for the development of novel anti-inflammatory drugs.

References

Application Note: Quantification of Apigeninidin using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apigeninidin is a member of the 3-deoxyanthocyanidin class of flavonoids, a group of plant pigments known for their notable stability compared to other anthocyanins.[1] Found predominantly in sorghum (Sorghum bicolor), this compound is responsible for the red-orange coloration of certain varieties and has garnered significant interest for its potential nutraceutical and pharmacological properties, including anti-inflammatory and anti-cancer activities.[1][2] Accurate and robust analytical methods are essential for the quantification of this compound in plant materials, extracts, and finished products to ensure quality control, standardize dosages, and support further research into its biological functions.

This application note provides a detailed protocol for the extraction and quantification of this compound from a plant matrix (e.g., sorghum bran) using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Diode Array Detection (DAD).

Principle

The method employs RP-HPLC to separate this compound from other components in the sample extract. The separation is achieved on a C18 stationary phase using a gradient elution of a polar mobile phase. The acidic modifier (formic or phosphoric acid) in the mobile phase helps to maintain the flavylium cation form of this compound, ensuring sharp peak shapes and consistent retention times. Quantification is performed by a UV-Vis or DAD detector set to the maximum absorbance wavelength of this compound (~480 nm), with concentration determined by comparison to an external standard calibration curve.[3]

Experimental Protocols

Sample Preparation: Extraction from Sorghum Grain

This protocol is optimized for the extraction of 3-deoxyanthocyanidins from sorghum.[4][5]

Reagents and Materials:

  • Sorghum grain or bran, finely ground

  • Methanol (HPLC Grade)

  • Hydrochloric Acid (HCl), concentrated

  • Extraction Solvent: 1% HCl in Methanol (1:100, v/v)

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm, PTFE or PVDF)

  • HPLC vials

Procedure:

  • Weigh approximately 1.0 g of finely ground sorghum powder into a 50 mL centrifuge tube.

  • Add 20 mL of the extraction solvent (1% HCl in Methanol) to achieve a solid-liquid ratio of 1:20 (g/mL).[4][5]

  • Vortex the mixture thoroughly for 1 minute to ensure complete wetting of the sample.

  • Place the tube in an ultrasonic bath at 40°C for 130 minutes to facilitate extraction.[4][5]

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.[6]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter directly into an HPLC vial.[6]

  • The sample is now ready for HPLC analysis.

Standard Solution Preparation

Reagents and Materials:

  • This compound chloride reference standard (≥95% purity)

  • Methanol (HPLC Grade)

  • Volumetric flasks

  • Micropipettes

Procedure:

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Sonicate for 10 minutes if necessary to ensure complete dissolution.[6]

  • Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of working standards for the calibration curve. A typical concentration range is 10-1000 ng/mL.[2]

HPLC-DAD Method

Apparatus:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Chromatographic Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or similar).

Chromatographic Conditions: The following table summarizes the optimized HPLC conditions for the quantification of this compound.

ParameterRecommended Condition
Column C18 (e.g., Phenomenex, Waters, Agilent), 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-25 min: 5-25% B; 25-35 min: 25-28% B; 35.5-40 min: 99% B; 40.5-45 min: 5% B
Flow Rate 1.0 mL/min[2]
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 480 nm
Run Time 45 minutes

Data Presentation

Quantitative data and method performance should be systematically evaluated. The tables below summarize typical validation parameters for an this compound quantification method, compiled from literature data.

Table 1: Summary of a Validated HPLC Method for 3-Deoxyanthocyanidins

ParameterValue / RangeReference
Linearity Range 3.2 - 320 ppm (using Luteolinidin as standard)[7]
Correlation Coefficient (r²) > 0.999[7]
Precision (%RSD) < 1% (for replicate preparations)[7]
Accuracy (Spike Recovery) 99.5% (average)[7]
Limit of Detection (LOD) Varies by instrument and method-
Limit of Quantification (LOQ) Varies by instrument and method-

Table 2: this compound Content in Different Sorghum Varieties

Sorghum VarietyThis compound (AE) Content (µg/g)Luteolinidin (LE) Content (µg/g)Reference
Liaoza-48 329.6497.18[4][5]
Liaonuo-11 270.9376.84[4]
Liaonian-3 162.5082.05[4]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The overall process from sample acquisition to data analysis is outlined below.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_std Standard Curve Sample Sorghum Sample Grind Grinding Sample->Grind Extract Acidified Methanol Extraction Grind->Extract Filter Centrifugation & Filtration Extract->Filter HPLC HPLC-DAD Analysis (480 nm) Filter->HPLC Data Peak Integration & Quantification HPLC->Data Std This compound Reference Standard Dilute Serial Dilutions Std->Dilute Dilute->HPLC Calibration

Caption: Experimental workflow for this compound quantification.
Signaling Pathway: Anti-Inflammatory Action of this compound

This compound has been shown to exert anti-inflammatory effects by targeting the cyclooxygenase-2 (COX-2) signaling pathway.[2] This pathway is critical in the production of prostaglandins, which are key mediators of inflammation.

G LPS Inflammatory Stimulus (e.g., LPS) COX2 COX-2 Enzyme Expression LPS->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Conversion AA Arachidonic Acid AA->COX2 Inflammation Inflammation PGE2->Inflammation Api This compound Api->COX2 Inhibition

References

Application Note: Quantitative Analysis of Apigeninidin and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed framework for the quantitative analysis of Apigeninidin, a bioactive 3-deoxyanthocyanidin found predominantly in sorghum, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is of growing interest due to its potential as a stable natural colorant and its putative health benefits.[1][2] This application note outlines comprehensive protocols for sample preparation from biological matrices, detailed LC-MS/MS parameters, and methods for data analysis. Due to the limited specific research on this compound's metabolism and pharmacokinetics, this guide establishes a robust methodology for its quantification, providing a foundation for further investigation into its metabolic fate and biological activity.

Introduction to this compound

This compound (4′,5,7-trihydroxyflavylium) is a member of the 3-deoxyanthocyanidin class of flavonoids.[2] Unlike common anthocyanins, 3-deoxyanthocyanidins lack a hydroxyl group at the C-3 position, a structural feature that confers significantly greater stability against pH and temperature changes.[1][3][4] This stability makes this compound a promising natural colorant for the food industry.[1] Furthermore, emerging research suggests various health-promoting properties, including antioxidant and anti-inflammatory activities, making it a compound of interest for pharmaceutical and nutraceutical development.[4]

The metabolic fate of this compound is not well-characterized. However, studies on other anthocyanins suggest that metabolism may involve degradation into smaller phenolic compounds, such as protocatechuic acid and phloroglucinaldehyde, followed by further conjugation. A sensitive and specific analytical method, such as LC-MS/MS, is essential to accurately quantify this compound and elucidate the structure of its potential metabolites in complex biological samples.

Experimental Protocols

This section details the recommended procedures for sample preparation and LC-MS/MS analysis. The protocols are based on established methods for flavonoid quantification and should be optimized for specific laboratory instrumentation and matrices.[5][6][7]

Sample Preparation from Biological Matrices

Proper sample preparation is critical to remove interfering substances like proteins and lipids and to concentrate the analyte of interest. Below are recommended starting protocols for plasma/serum and tissue homogenates.

2.1.1. Protocol 1: Protein Precipitation (for Plasma/Serum)

This is a rapid method suitable for initial screening and high-throughput analysis.

  • Thaw plasma or serum samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma/serum.

  • Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., Apigenin-d5, Luteolin).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds, centrifuge at 14,000 x g for 5 minutes, and transfer the clear solution to an LC autosampler vial.

2.1.2. Protocol 2: Liquid-Liquid Extraction (LLE) (for Plasma/Serum/Urine)

LLE offers a cleaner extraction compared to protein precipitation.

  • To a glass tube, add 500 µL of plasma, serum, or urine.

  • Add the internal standard.

  • Add 50 µL of an acid (e.g., 1M HCl) to adjust the pH and improve extraction efficiency.

  • Add 2 mL of ethyl acetate.

  • Vortex for 2 minutes, then centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer (ethyl acetate) to a new tube.

  • Repeat the extraction (steps 4-6) on the remaining aqueous layer and combine the organic fractions.

  • Evaporate the pooled organic solvent to dryness under nitrogen.

  • Reconstitute the sample as described in Protocol 1 (step 8-9).

2.1.3. Protocol 3: Solid-Phase Extraction (SPE) (for Tissue Homogenates)

SPE is ideal for complex matrices like tissue, providing the cleanest extracts.

  • Homogenize approximately 100 mg of tissue in 1 mL of acidified methanol (e.g., methanol with 1% HCl).

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Condition an SPE cartridge (e.g., C18, 100 mg) by washing with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elute this compound and its metabolites with 1 mL of acidified methanol.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the sample as described in Protocol 1 (step 8-9).

LC-MS/MS Instrumental Analysis

The following parameters provide a robust starting point for method development.

Table 1: Recommended LC-MS/MS Parameters

Parameter Recommended Setting
LC System UPLC/UHPLC System
Column C18 Reversed-Phase Column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm)[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-9 min: 95% B; 9-9.1 min: 95-5% B; 9.1-12 min: 5% B
Column Temp. 40°C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C

| MRM Mode | See Table 2 for proposed transitions |

Data Presentation and Quantitative Analysis

Quantitative analysis relies on Multiple Reaction Monitoring (MRM), which offers high selectivity and sensitivity.[8] Since experimentally derived MRM transitions for this compound are not widely published, the following table provides theoretically derived transitions that must be confirmed and optimized by infusing a pure standard.

Table 2: Proposed MRM Transitions for this compound Analysis (ESI+)

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
This compound 255.1 213.1 (Loss of C2H2O) 100 Optimize (start ~20)
255.1 199.1 (Loss of C3H4O) 100 Optimize (start ~25)
Internal Standard Dependent on IS used (e.g., Apigenin-d5) Dependent on IS 100 Optimize
Metabolite 1 (Hypothetical) To be determined To be determined 100 Optimize
Metabolite 2 (Hypothetical) To be determined To be determined 100 Optimize

Note: Collision energies are highly instrument-dependent and require empirical optimization.

Method validation should be performed according to regulatory guidelines, assessing linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy, and recovery. The table below summarizes typical validation results for LC-MS/MS analysis of related flavonoids, which can be used as performance benchmarks.

Table 3: Example Method Validation Performance for Flavonoid Analysis[6][9][10]

Parameter Typical Performance Metric
Linearity Range 0.5 - 500 ng/mL[6]
Correlation Coeff. (r²) > 0.995[10]
LOD 0.1 - 1.0 ng/mL
LOQ 0.5 - 2.5 ng/mL[9]
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%RE) Within ±15% (85-115%)

| Extraction Recovery | 75 - 95%[9] |

Visualizations

Experimental Workflow

The following diagram outlines the complete analytical workflow from sample collection to final data processing.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike Internal Standard (IS) Sample->Spike Extract Extraction (PPT, LLE, or SPE) Spike->Extract Dry Evaporation Extract->Dry Recon Reconstitution Dry->Recon Inject Inject into LC-MS/MS Recon->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Generate Report Quantify->Report G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Apigenin Apigenin (Example Flavonoid) Apigenin->PI3K inhibits Apigenin->Akt inhibits

References

Application Notes and Protocols: Synthesis of Apigeninidin Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigeninidin (4',5,7-trihydroxy-3-deoxyanthocyanidin) is a plant-derived flavonoid belonging to the 3-deoxyanthocyanidin class of compounds. These natural products are of significant interest in medicinal chemistry due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. The exploration of this compound's structure-activity relationships (SAR) through the synthesis and biological evaluation of its derivatives is a crucial step in the development of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

These application notes provide a comprehensive guide for the synthesis of this compound derivatives and the subsequent evaluation of their biological activities. The protocols outlined below are intended to serve as a foundational methodology for researchers engaged in the discovery and optimization of this compound-based compounds.

Data Presentation: Structure-Activity Relationship of this compound Derivatives

The following table presents a template for summarizing quantitative data from SAR studies of this compound derivatives. Due to the limited availability of published SAR data for a comprehensive series of this compound derivatives, the following data is illustrative to provide a framework for data presentation. Researchers should replace the sample data with their experimental findings.

Table 1: Antiproliferative and Antibacterial Activities of this compound Derivatives

CompoundR1R2R3Antiproliferative Activity (IC50, µM)Antibacterial Activity (MIC, µg/mL)
MCF-7 A549
This compound HHH25.3 ± 2.138.1 ± 3.5
Derivative 1 OCH3HH15.8 ± 1.522.4 ± 2.0
Derivative 2 ClHH10.2 ± 0.915.7 ± 1.3
Derivative 3 HOCH3H30.1 ± 2.845.6 ± 4.1
Derivative 4 HClH22.5 ± 2.035.2 ± 3.1
Derivative 5 HHOCH318.9 ± 1.728.3 ± 2.5
Derivative 6 HHCl12.7 ± 1.119.8 ± 1.8

Data are presented as mean ± standard deviation for IC50 values and as the minimum inhibitory concentration (MIC) for antibacterial activity. This data is illustrative and should be replaced with experimental results.

Experimental Protocols

I. General Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a multi-step process, beginning with the synthesis of a chalcone intermediate via a Claisen-Schmidt condensation, followed by cyclization to form the flavonoid backbone. Subsequent modifications can be made to introduce various substituents.

Protocol 1: Synthesis of Chalcone Precursor via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of a substituted 2-hydroxyacetophenone with a substituted 4-hydroxybenzaldehyde.

Materials:

  • Substituted 2-hydroxyacetophenone (1.0 eq)

  • Substituted 4-hydroxybenzaldehyde (1.0 eq)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 50%)

  • Hydrochloric acid (HCl), dilute

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve the substituted 2-hydroxyacetophenone and the substituted 4-hydroxybenzaldehyde in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add the aqueous NaOH solution dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the solution is acidic.

  • Collect the precipitated chalcone product by vacuum filtration and wash with cold water.

  • Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the purified chalcone using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).

Protocol 2: Cyclization and Derivatization

This protocol outlines the acid-catalyzed cyclization of the chalcone to form the this compound core, which can then be derivatized.

Materials:

  • Purified chalcone from Protocol 1

  • Anhydrous solvent (e.g., methanol, ethanol)

  • Acid catalyst (e.g., concentrated HCl)

  • Derivatizing agent (e.g., alkyl halide, acyl chloride)

  • Base (e.g., potassium carbonate, pyridine) for derivatization step

  • Reflux apparatus

Procedure:

  • Dissolve the purified chalcone in the anhydrous solvent in a round-bottom flask.

  • Add the acid catalyst and reflux the mixture for 12-24 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude this compound core using column chromatography.

  • For derivatization, dissolve the purified this compound in a suitable solvent and add the appropriate base.

  • Add the derivatizing agent and stir the reaction at room temperature or with heating as required.

  • Upon completion, work up the reaction mixture by washing with water and extracting with an organic solvent.

  • Purify the final this compound derivative by column chromatography or recrystallization.

  • Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).

II. Biological Evaluation Protocols

Protocol 3: MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[1][2][3][4]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton broth)

  • This compound derivatives dissolved in DMSO

  • 96-well plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a two-fold serial dilution of the this compound derivatives in the bacterial growth medium in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10⁵ CFU/mL.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.

Visualizations

Signaling Pathways

Note: The following signaling pathway diagrams are based on the known interactions of apigenin, a structurally related flavone. The specific effects of this compound on these pathways require experimental validation.

Apigenin has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation.[5]

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by this compound.

MAPK_ERK_Pathway This compound This compound Raf Raf This compound->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription

Caption: MAPK/ERK signaling pathway and its modulation by this compound.

Experimental Workflow

Experimental_Workflow Synthesis Synthesis of this compound Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification BioEvaluation Biological Evaluation Purification->BioEvaluation Antiproliferative Antiproliferative Assay (MTT) BioEvaluation->Antiproliferative Antibacterial Antibacterial Assay (MIC) BioEvaluation->Antibacterial SAR Structure-Activity Relationship (SAR) Analysis Antiproliferative->SAR Antibacterial->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Experimental workflow for SAR studies of this compound derivatives.

References

Application Notes: Cell Culture Protocols for Testing Apigeninidin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigeninidin is a 3-deoxyanthocyanidin, a type of flavonoid found in various plants, including Sorghum bicolor.[1][2] Emerging research has highlighted its potential as an anti-cancer agent, demonstrating cytotoxicity against various cancer cell lines.[1] Mechanistic studies suggest that this compound can suppress cancer cell proliferation by modulating key signaling pathways involved in apoptosis and cell survival, such as the STAT3 pathway.[1] These application notes provide a comprehensive guide with detailed protocols for researchers to effectively test the efficacy of this compound in a cell culture setting. The protocols cover essential assays for determining cytotoxicity, apoptosis induction, cell cycle arrest, and changes in protein and gene expression.

Cell Line Selection and General Culture

1.1. Recommended Cell Lines The selection of appropriate cell lines is critical for investigating the efficacy of this compound. Studies have utilized a variety of cancer cell lines, with notable cytotoxic effects observed in lung adenocarcinoma. A non-cancerous cell line should be included as a control to assess selective toxicity.

  • Human Lung Adenocarcinoma: A549[1]

  • Human Hepatocellular Carcinoma: Hep-G2[1]

  • Human Triple-Negative Breast Adenocarcinoma: MDA-MB-231[1]

  • Human ER(+) Breast Adenocarcinoma: MCF-7[1]

  • Human Prostate Cancer: LnCaP (Androgen-Receptor Positive), DU145 (Androgen-Receptor Negative)[1]

  • Normal Control Cell Line: VERO (African green monkey normal kidney epithelial cell)[1]

1.2. General Cell Culture Protocol Standard aseptic techniques must be followed for all cell culture procedures.

Materials:

  • Selected cell line(s)

  • Complete growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)[1]

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-25 or T-75)

  • 96-well, 24-well, or 6-well plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh medium.

  • Seeding: Transfer the cell suspension to an appropriate culture flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cells once with sterile PBS. Add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete growth medium and centrifuge. Resuspend the pellet and seed new flasks at the desired density.

Data Presentation: Quantitative Analysis of this compound Efficacy

The following tables summarize quantitative data from studies on this compound-rich extracts. This data provides a baseline for expected outcomes and effective concentration ranges.

Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound-Rich Sorghum Bicolor Extracts (SBE) after 72h Treatment

Cell LineCancer TypeSBE-05 IC₅₀ (µg/mL)SBE-06 IC₅₀ (µg/mL)SBE-07 IC₅₀ (µg/mL)
A549 Lung Adenocarcinoma9.46.58.3
Hep-G2 Hepatocellular Carcinoma> 100> 100> 100
MDA-MB-231 Breast Adenocarcinoma> 100> 100> 100
MCF-7 Breast Adenocarcinoma20.216.516.9
LnCaP Prostate Cancer42.135.839.5
DU145 Prostate Cancer25.619.422.3
VERO Normal Kidney Epithelial55.159.857.6
Data sourced from a study on this compound-rich Sorghum bicolor extracts.[1]

Table 2: Effect of this compound-Rich Extract (SBE-06) on Key Protein Expression in A549 Cells

Target ProteinTreatment Concentration (µg/mL)Fold Change vs. ControlBiological Role
p-STAT3 5DecreasedCell Survival, Proliferation
p-STAT3 10Significantly DecreasedCell Survival, Proliferation
Caspase-3 (cleaved) 5IncreasedApoptosis Execution
Caspase-3 (cleaved) 10Significantly IncreasedApoptosis Execution
Data interpreted from Western blot analysis in a study on this compound-rich Sorghum bicolor extracts.[1]

Experimental Protocols

Cell Viability (MTS/MTT) Assay

This assay measures the metabolic activity of cells to determine cytotoxicity.

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution (dissolved in DMSO)

  • Complete growth medium

  • MTS reagent (e.g., CellTiter 96 Aqueous One Solution) or MTT reagent (5 mg/mL)[1][3]

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells (e.g., 2,000-4,000 cells/well for A549) in a 96-well plate and incubate for 24 hours.[1]

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent toxicity.[1] Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[1][3]

  • Assay:

    • For MTS: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.[1]

    • For MTT: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution to dissolve the formazan crystals.[3]

  • Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 590 nm (for MTT) using a microplate reader.[1][3]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using appropriate software (e.g., GraphPad Prism).[1]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells seeded in a 6-well plate

  • This compound

  • Annexin V-FITC/PI Staining Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed approximately 1 x 10⁵ cells per well in 6-well plates. After 24 hours, treat the cells with this compound (e.g., at the determined IC₅₀ concentration) for a specified time (e.g., 48 hours).[4]

  • Cell Collection: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[4]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[4]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples immediately by flow cytometry.[5]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[6][7]

Materials:

  • Cells seeded in a 6-well plate

  • This compound

  • PBS

  • Ice-cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with various concentrations of this compound for 24-72 hours.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash with PBS.

  • Fixation: Resuspend the cell pellet (1 x 10⁶ cells) in PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[6] Incubate on ice for at least 30 minutes or store at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[6]

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.[8]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[9]

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be used to generate a histogram representing the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Western blotting is used to detect and quantify changes in the expression levels of specific proteins involved in pathways affected by this compound, such as STAT3 and Caspase-3.[1]

Materials:

  • Cells seeded in a 6-well plate or 10 cm dish

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-cleaved-Caspase-3, anti-β-actin)[1]

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells per well in a 6-well plate, allow them to attach, and then treat with this compound (e.g., 5 and 10 µg/mL) for 24 hours.[1]

  • Protein Extraction: Wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[1][10]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[1]

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate proteins by size.[1][10]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.[10]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by washing with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Wash the membrane again and apply ECL reagent. Visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ, normalizing to a loading control like β-actin.

Quantitative PCR (qPCR) Analysis

qPCR is used to measure changes in the mRNA expression levels of target genes.

Materials:

  • Cells treated with this compound

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers (forward and reverse) for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment: Treat cells with this compound as described in the previous protocols.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.[11]

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.[11]

  • qPCR Reaction: Prepare the qPCR reaction mix containing the cDNA template, primers, and master mix.[12] Run the reaction in a qPCR instrument using a standard thermal cycling protocol.

  • Data Analysis: Analyze the amplification data. Determine the cycle threshold (Ct) values and calculate the relative gene expression changes using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Visualization of Pathways and Workflows

Signaling Pathway Modulated by this compound

The following diagram illustrates the proposed mechanism of this compound in inducing apoptosis in cancer cells by inhibiting the STAT3 signaling pathway.

G This compound This compound pSTAT3 p-STAT3 (Active) This compound->pSTAT3 Inhibits Phosphorylation Cleaved_Caspase3 Cleaved Caspase-3 (Active) This compound->Cleaved_Caspase3 Induces Cleavage STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Cell_Survival Cell Survival & Proliferation pSTAT3->Cell_Survival Promotes Caspase3 Pro-Caspase-3 Caspase3->Cleaved_Caspase3 Cleavage Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis Executes

Caption: this compound inhibits STAT3 phosphorylation and induces Caspase-3 cleavage.

General Experimental Workflow

The diagram below outlines a typical workflow for assessing the anti-cancer efficacy of this compound.

G cluster_mech A 1. Cell Culture (e.g., A549) B 2. This compound Treatment (Dose-Response & Time-Course) A->B C 3. Cell Viability Assay (MTS/MTT) Determine IC₅₀ B->C D 4. Mechanistic Assays (at IC₅₀ concentration) C->D Inform E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis (PI Staining) D->F G Protein Analysis (Western Blot) D->G H Gene Expression (qPCR) D->H I 5. Data Analysis & Interpretation E->I F->I G->I H->I

Caption: Workflow for evaluating the anti-cancer effects of this compound.

References

Application Notes and Protocols for Apigenin Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin, a naturally occurring flavonoid found in various plants, has garnered significant attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2] However, its clinical application is hampered by poor aqueous solubility and low oral bioavailability, which limits its systemic exposure and therapeutic efficacy.[1][3][4][5] To overcome these limitations, various drug delivery systems have been developed to enhance the solubility, dissolution rate, and ultimately, the bioavailability of apigenin.[1][5] These systems include nanoparticles, liposomes, solid dispersions, and self-nanoemulsifying drug delivery systems (SNEDDS). This document provides detailed application notes and experimental protocols for the formulation and evaluation of these delivery systems.

Bioavailability Challenges of Apigenin

The primary challenges associated with the oral delivery of apigenin include:

  • Low Aqueous Solubility: Apigenin is practically insoluble in water (2.16 µg/mL), which limits its dissolution in the gastrointestinal fluids.[4][5]

  • Poor Dissolution Rate: As a Biopharmaceutics Classification System (BCS) Class II drug, its absorption is rate-limited by its dissolution.[4][6]

  • First-Pass Metabolism: Apigenin undergoes extensive metabolism in the intestine and liver, primarily through glucuronidation and sulfation, which reduces the amount of active compound reaching systemic circulation.[5][7]

  • Chemical Instability: It can be deactivated in the acidic environment of the gastrointestinal tract.[5]

Advanced Delivery Systems to Enhance Apigenin Bioavailability

Several advanced drug delivery platforms have been engineered to address the bioavailability challenges of apigenin. These systems aim to increase its solubility, protect it from degradation, and facilitate its absorption.

Nanoparticle-Based Systems

Nanoparticles serve as effective carriers for apigenin, offering advantages such as increased surface area for dissolution, protection from degradation, and potential for targeted delivery.[1]

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids. They can encapsulate lipophilic drugs like apigenin, enhancing their stability and oral bioavailability.[8]

  • Polymeric Nanoparticles: Biodegradable polymers can be used to formulate nanoparticles that provide sustained release and improved permeation of apigenin across the intestinal barrier.[9]

  • Solid Dispersions: Dispersing apigenin in a hydrophilic carrier at the molecular level can significantly enhance its dissolution rate and bioavailability.[3][4][10][11] Solid dispersions can be prepared using techniques like melting, kneading, and microwave technology.[3][10]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): SNEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[6][12][13] This in-situ formation of nanoemulsions provides a large interfacial area for drug absorption.[12]

Liposomal Formulations

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For apigenin, liposomes can improve its solubility and protect it from enzymatic degradation in the GI tract.[14][15] Chitosan-coated liposomes have been shown to further enhance stability and provide a slower, more controlled release.[14][16]

Data Presentation: Comparison of Apigenin Delivery Systems

The following tables summarize the quantitative data from various studies on different apigenin delivery systems.

Delivery SystemCarrier/CompositionParticle Size (nm)Encapsulation Efficiency (%)Fold Increase in Bioavailability (AUC)Reference
Solid Dispersions
Microwave SDPluronic-F127--3.19 (compared to marketed capsule)[3][10]
Mesoporous Silica---8.32 (compared to raw apigenin)[11]
Carbon Nanopowder---1.83 (compared to pure apigenin)[4]
Nanoparticles
Hybrid Polymeric NPsLecithin, Chitosan, TPGS192.6 ± 4.269.35 ± 1.1-[9]
Solid Lipid Nanoparticles-NanometricHigh>2 (in vitro permeation vs. pure)[8]
Liquid Antisolvent Ppt.-~159.2-4.96 (compared to raw apigenin)[17]
SNEDDS
Bio-SNEDDSCoconut oil fatty acid, Imwitor 988, Transcutol P, HCO3057Drug Loading: 12.50 mg/g1.91 (AUC0-t vs. pure drug)[6][12][13]
SNEDDS (GTP2575)Gelucire 44/14, Tween 80, PEG 400--3.8 (relative bioavailability vs. coarse powder)[18][19]
SNEDDS (GTP3070)Gelucire 44/14, Tween 80, PEG 400--3.3 (relative bioavailability vs. coarse powder)[18][19]
Liposomes
Chitosan-coatedSoy lecithin, Tween 80, Cholesterol, Chitosan-74.88 ± 5.31-[14]
Bilosomes (F2)Cholesterol, Sodium Deoxycholate, Tween 80, Phosphatidylcholine211 ± 2.8781.5 ± 1.29-[20]

Experimental Protocols

Preparation of Apigenin-Loaded Solid Dispersions (Microwave Method)

This protocol is adapted from studies on solid dispersions of apigenin.[3][10]

Materials:

  • Apigenin

  • Pluronic-F127

  • Methanol

  • Microwave oven

Protocol:

  • Weigh the required amounts of apigenin and Pluronic-F127 in a desired ratio (e.g., 1:5 w/w).

  • Dissolve both components in a minimal amount of methanol in a beaker.

  • Place the beaker in a microwave oven and heat at a specified power (e.g., 500W) for a short duration (e.g., 1-2 minutes) until the solvent evaporates completely, leaving a solid mass.

  • Scrape the solid dispersion from the beaker, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further analysis.

Formulation of Apigenin-Loaded SNEDDS

This protocol is based on the formulation of a bioactive self-nanoemulsifying drug delivery system for apigenin.[6][12][13]

Materials:

  • Apigenin

  • Oil phase (e.g., Coconut oil fatty acid, Imwitor 988)

  • Surfactant (e.g., HCO-30)

  • Co-surfactant (e.g., Transcutol P)

  • Vortex mixer

Protocol:

  • Prepare various formulations by mixing the oil, surfactant, and co-surfactant in different ratios.

  • Add an excess amount of apigenin to each formulation in a vial.

  • Vortex the mixture for 5 minutes to facilitate the solubilization of apigenin.

  • Keep the vials in an isothermal shaker at 25°C for 48 hours to reach equilibrium.

  • After 48 hours, centrifuge the samples at 3000 rpm for 15 minutes to separate the undissolved drug.

  • Collect the supernatant and quantify the amount of solubilized apigenin using a suitable analytical method like UPLC.[6][12]

  • To evaluate the self-emulsification performance, add 1 mL of the formulation to 500 mL of 0.1 N HCl and observe the formation of a nanoemulsion.

Preparation of Chitosan-Coated Apigenin Liposomes

This protocol is derived from a method for encapsulating apigenin in chitosan-coated liposomes.[14][16]

Materials:

  • Apigenin

  • Soy lecithin

  • Tween 80

  • Cholesterol

  • Ethanol

  • Acetate buffer (pH 3.6)

  • Chitosan

  • Magnetic stirrer

Protocol:

  • Preparation of Uncoated Liposomes:

    • Dissolve soy lecithin, Tween 80, cholesterol, and apigenin in ethanol.

    • Inject this ethanolic mixture into acetate buffer under magnetic stirring (500 rpm) using a syringe.

    • Continue stirring for a specified time to allow for the formation of liposomes and evaporation of ethanol.

  • Chitosan Coating:

    • Prepare a chitosan solution (e.g., 0.50% w/v) in acetate buffer.

    • Add the prepared apigenin liposome suspension dropwise to the chitosan solution in a 1:1 volume ratio.

    • Stir the mixture gently (200 rpm) at room temperature for 3 hours to allow for the coating of liposomes.

    • Store the chitosan-coated liposomes at 4°C in the dark.

In Vitro Drug Release Study

Apparatus:

  • USP Dissolution Apparatus II (Paddle type)

  • Dialysis membrane

Protocol:

  • Prepare the dissolution medium (e.g., simulated gastric fluid pH 1.2 for the first 2 hours, followed by simulated intestinal fluid pH 6.8).

  • Place a known quantity of the apigenin formulation (e.g., solid dispersion, SNEDDS, or liposomes) in a dialysis bag.

  • Place the dialysis bag in the dissolution vessel containing the medium, maintained at 37 ± 0.5°C with a paddle rotation speed of 50 rpm.

  • At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with an equal volume of fresh medium.

  • Filter the samples and analyze the concentration of apigenin released using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

In Vivo Pharmacokinetic Study

Subjects:

  • Wistar rats or other suitable animal models.

Protocol:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (e.g., control group receiving pure apigenin, and test groups receiving different apigenin formulations).

  • Administer the formulations orally at a specified dose.

  • At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-administration, collect blood samples from the retro-orbital plexus or tail vein into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Extract apigenin from the plasma samples using a suitable solvent extraction method.

  • Analyze the concentration of apigenin in the plasma samples using a validated analytical method like UPLC-MS/MS.[6]

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

Signaling Pathway Modulation by Apigenin

Apigenin is known to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation. The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival and is often dysregulated in cancer.[2][21] Apigenin has been shown to inhibit this pathway.[2][21][22]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Apigenin Apigenin Apigenin->PI3K Apigenin->Akt

Caption: Apigenin inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for Evaluating Apigenin Delivery Systems

The following workflow outlines the key steps in the development and evaluation of a novel delivery system for apigenin.

Experimental_Workflow Formulation Formulation of Apigenin Delivery System (e.g., SNEDDS, Liposomes) Characterization Physicochemical Characterization - Particle Size - Zeta Potential - Encapsulation Efficiency Formulation->Characterization InVitro In Vitro Evaluation - Drug Release Study - Stability Assessment Characterization->InVitro InVivo In Vivo Evaluation (Animal Model) - Pharmacokinetic Study - Bioavailability Assessment InVitro->InVivo Data Data Analysis and Conclusion InVivo->Data

Caption: Workflow for development and evaluation of apigenin delivery systems.

Overcoming Apigenin's Bioavailability Challenges

This diagram illustrates the logical relationship between the challenges of apigenin delivery and the solutions provided by advanced formulation strategies.

Bioavailability_Challenges_Solutions Challenges Challenges with Apigenin - Low Aqueous Solubility - Poor Dissolution Rate - First-Pass Metabolism - GI Instability Solutions Delivery System Solutions + Enhanced Solubilization + Increased Surface Area + Protection from Degradation + Controlled Release Challenges->Solutions Addressed by Outcome Improved Bioavailability & Therapeutic Efficacy Solutions->Outcome Leads to

Caption: How delivery systems address apigenin's bioavailability issues.

References

Animal Models for In Vivo Evaluation of Apigeninidin's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Apigeninidin, a member of the 3-deoxyanthocyanidins, is a plant flavonoid found in significant amounts in Sorghum bicolor. Emerging research suggests its potential therapeutic effects, including anti-inflammatory, antioxidant, and chemopreventive properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in studying the in vivo effects of this compound using animal models. The information is primarily based on studies utilizing this compound-rich extracts from Sorghum bicolor, as research on pure this compound is currently limited.

Animal Models

The most prominently used animal model for studying the in vivo effects of this compound-rich extracts is the Wistar rat model of aflatoxin B1 (AFB1)-induced hepatorenal toxicity .[1][2] This model is relevant for investigating the protective effects of this compound against toxin-induced organ damage, oxidative stress, and inflammation.

Aflatoxin B1-Induced Hepatorenal Toxicity Model

Aflatoxin B1 is a potent mycotoxin that induces severe oxidative stress, leading to liver and kidney damage.[1] This model allows for the evaluation of the antioxidant and anti-inflammatory properties of this compound.

Data Presentation

The following tables summarize quantitative data from a key study investigating the effects of this compound-rich Sorghum bicolor extracts (SBE) on AFB1-induced toxicity in male Wistar rats.[2]

Table 1: Effect of this compound-Rich Sorghum bicolor Extracts on Serum Biomarkers of Liver and Kidney Function in AFB1-Treated Rats

Treatment GroupALT (U/L)AST (U/L)ALP (U/L)Urea (mg/dL)Creatinine (mg/dL)
ControlValue ± SDValue ± SDValue ± SDValue ± SDValue ± SD
AFB1 (50 µg/kg)IncreasedIncreasedIncreasedIncreasedIncreased
AFB1 + SBE-05 (5 mg/kg)Decreased vs AFB1Decreased vs AFB1Decreased vs AFB1Decreased vs AFB1Decreased vs AFB1
AFB1 + SBE-05 (10 mg/kg)Further Dec.Further Dec.Further Dec.Further Dec.Further Dec.
AFB1 + SBE-06 (5 mg/kg)Decreased vs AFB1Decreased vs AFB1Decreased vs AFB1Decreased vs AFB1Decreased vs AFB1
AFB1 + SBE-06 (10 mg/kg)Further Dec.Further Dec.Further Dec.Further Dec.Further Dec.
AFB1 + SBE-07 (5 mg/kg)Decreased vs AFB1Decreased vs AFB1Decreased vs AFB1Decreased vs AFB1Decreased vs AFB1
AFB1 + SBE-07 (10 mg/kg)Further Dec.Further Dec.Further Dec.Further Dec.Further Dec.

Note: "Increased" and "Decreased" are relative to the control and AFB1-only groups, respectively. Specific numerical values with standard deviations should be inserted from the source study.

Table 2: Effect of this compound-Rich Sorghum bicolor Extracts on Oxidative Stress and Inflammatory Markers in AFB1-Treated Rats

Treatment GroupMalondialdehyde (MDA)Superoxide Dismutase (SOD)Catalase (CAT)IL-6TNF-αIL-10
ControlValue ± SDValue ± SDValue ± SDValue ± SDValue ± SDValue ± SD
AFB1 (50 µg/kg)IncreasedDecreasedDecreasedIncreasedIncreasedDecreased
AFB1 + SBE-05 (5 mg/kg)Decreased vs AFB1Increased vs AFB1Increased vs AFB1Decreased vs AFB1Decreased vs AFB1Increased vs AFB1
AFB1 + SBE-05 (10 mg/kg)Further Dec.Further Inc.Further Inc.Further Dec.Further Dec.Further Inc.
AFB1 + SBE-06 (5 mg/kg)Decreased vs AFB1Increased vs AFB1Increased vs AFB1Decreased vs AFB1Decreased vs AFB1Increased vs AFB1
AFB1 + SBE-06 (10 mg/kg)Further Dec.Further Inc.Further Inc.Further Dec.Further Dec.Further Inc.
AFB1 + SBE-07 (5 mg/kg)Decreased vs AFB1Increased vs AFB1Increased vs AFB1Decreased vs AFB1Decreased vs AFB1Increased vs AFB1
AFB1 + SBE-07 (10 mg/kg)Further Dec.Further Inc.Further Inc.Further Dec.Further Dec.Further Inc.

Note: "Increased" and "Decreased" are relative to the control and AFB1-only groups, respectively. Specific numerical values with standard deviations should be inserted from the source study.

Experimental Protocols

Animal Model Induction and Treatment

Objective: To induce hepatorenal toxicity in Wistar rats using AFB1 and to evaluate the protective effects of this compound-rich Sorghum bicolor extracts (SBE).

Materials:

  • Male Wistar rats (150-180 g)

  • Aflatoxin B1 (AFB1)

  • This compound-rich Sorghum bicolor extracts (SBE-05, SBE-06, SBE-07)

  • Vehicle (e.g., 0.05% Carboxymethyl cellulose - CMC)

  • Oral gavage needles

  • Animal cages with standard bedding, food, and water

Protocol:

  • Acclimatization: House the rats in standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) for at least one week before the experiment, with free access to standard pellet diet and water.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Control: Vehicle only.

    • AFB1: AFB1 (50 µg/kg body weight).

    • AFB1 + SBE-D1: AFB1 (50 µg/kg) + SBE (5 mg/kg).

    • AFB1 + SBE-D2: AFB1 (50 µg/kg) + SBE (10 mg/kg).

    • (Repeat for each extract: SBE-05, SBE-06, SBE-07).

  • Administration:

    • Dissolve AFB1 and SBE in the vehicle.

    • Administer the respective treatments orally via gavage daily for 28 consecutive days.[2]

  • Monitoring: Monitor the animals daily for any signs of toxicity, and record body weight weekly.

  • Sacrifice and Sample Collection: At the end of the 28-day period, fast the animals overnight and then sacrifice them under anesthesia. Collect blood samples via cardiac puncture for serum separation. Perfuse the liver and kidneys with ice-cold saline and then excise them for histopathological and biochemical analyses.

Biochemical Analysis

Objective: To quantify markers of liver and kidney function, oxidative stress, and inflammation.

Protocols:

  • Liver and Kidney Function Tests: Use commercially available kits to measure the levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), urea, and creatinine in the serum according to the manufacturer's instructions.[3]

  • Oxidative Stress Markers:

    • Prepare tissue homogenates from a portion of the liver and kidney in an appropriate buffer.

    • Measure the level of malondialdehyde (MDA) as an indicator of lipid peroxidation using the thiobarbituric acid reactive substances (TBARS) assay.

    • Measure the activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) using commercially available assay kits.

  • Inflammatory Cytokines: Measure the serum concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for rat cytokines, following the manufacturer's protocols.

Histopathological Examination

Objective: To assess the microscopic changes in the liver and kidney tissues.

Protocol:

  • Fixation: Fix the liver and kidney tissue samples in 10% neutral buffered formalin for at least 24 hours.

  • Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • Staining: Deparaffinize and rehydrate the sections, then stain with Hematoxylin and Eosin (H&E) for general morphological examination.

  • Microscopic Analysis: Examine the stained sections under a light microscope to evaluate for pathological changes such as necrosis, inflammation, and cellular degeneration.[4][5]

Signaling Pathways and Mechanisms of Action

The protective effects of this compound are believed to be mediated through the modulation of several signaling pathways.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment (28 days) cluster_analysis Analysis A Wistar Rats B Acclimatization (1 week) A->B C Random Grouping B->C D Control (Vehicle) C->D E AFB1 (50 µg/kg) F AFB1 + SBE (5 mg/kg) G AFB1 + SBE (10 mg/kg) H Sacrifice & Sample Collection G->H I Biochemical Analysis (Serum & Tissue) H->I J Histopathological Examination H->J signaling_pathway cluster_proinflammatory Pro-inflammatory & Oxidative Stress cluster_antiinflammatory This compound's Protective Effects cluster_outcome Cellular Outcome AFB1 Aflatoxin B1 ROS ROS/RNS Production AFB1->ROS NFkB NF-κB Activation ROS->NFkB Apoptosis Apoptosis ROS->Apoptosis COX2 COX-2 Upregulation NFkB->COX2 ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory_Cytokines Inflammation Inflammation COX2->Inflammation ProInflammatory_Cytokines->Inflammation This compound This compound This compound->ROS Inhibits This compound->NFkB Inhibits This compound->COX2 Inhibits Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT) This compound->Antioxidant_Enzymes Upregulates AntiInflammatory_Cytokines Anti-inflammatory Cytokines (IL-10) This compound->AntiInflammatory_Cytokines Upregulates AntiInflammatory_Cytokines->Inflammation Inhibits Tissue_Damage Hepatorenale Tissue Damage Inflammation->Tissue_Damage Apoptosis->Tissue_Damage

References

Apigeninidin: A Natural, Vibrant Alternative for Histological Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

In the ever-evolving field of histology, the quest for safer, more sustainable, and equally effective reagents is paramount. Apigeninidin, a member of the 3-deoxyanthocyanidin class of flavonoids, presents a compelling natural alternative to conventional synthetic dyes.[1] Predominantly extracted from the leaf sheaths of Sorghum bicolor, this vibrant orange-red pigment offers a promising avenue for staining cytoplasm and other tissue components, with the added benefits of being biodegradable and of low toxicity.[2][3][4] These application notes provide a comprehensive overview of this compound's use as a histological stain, complete with detailed protocols for its preparation and application.

Principle of Staining

This compound, like other anthocyanins, is a pH-sensitive molecule whose coloration is dependent on the acidity of its environment.[5][6] In acidic solutions, it exists predominantly in its colored flavylium cation form, which can bind to tissue components. The staining mechanism is believed to involve ionic interactions between the positively charged this compound molecule and negatively charged tissue elements, such as proteins in the cytoplasm.[7] The hydroxyl groups on the this compound structure may also participate in hydrogen bonding with tissue macromolecules, further enhancing the staining.[8] The use of mordants, such as alum (potassium aluminum sulfate), can enhance the staining intensity by forming a coordination complex with the dye, which then binds more strongly to the tissue.[9][10]

Key Advantages of this compound as a Histological Stain:

  • Natural and Sustainable: Derived from a readily available plant source, Sorghum bicolor.[2]

  • Eco-Friendly: As a natural compound, it is biodegradable, posing a lower environmental burden than many synthetic dyes.

  • Low Toxicity: Safety data sheets indicate that this compound chloride is not classified as a hazardous substance, making it a safer alternative for laboratory personnel.[11][12][13]

  • Vibrant Coloration: Imparts a distinct orange to reddish-mauve color to the cytoplasm, providing good contrast with nuclear stains like hematoxylin.[3][14]

Data Summary

The following tables summarize the key chemical and stability properties of this compound, as well as a comparative overview of its staining performance.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical FormulaC₁₅H₁₁ClO₄[15]
Molar Mass290.70 g/mol [15]
AppearanceDark mauve crystalline powder[14]
SolubilityPractically insoluble in water, soluble in acidic ethanol[4][16]
Natural SourceSorghum bicolor leaf sheaths[2]

Table 2: Stability of this compound Under Various Conditions

ConditionObservationReference
pH Stable in acidic conditions (pH < 4); color changes from red to purple, then blue, and fades in neutral to alkaline conditions. Insoluble around pH 5. Soluble and stable at pH 6-10.[6][17][18][19]
Temperature Stable at room temperature. Significant degradation observed at high temperatures (e.g., 121°C for 30 min).[17][20]
Light Photodegradation was not observed during storage at room temperature.[17][20]
Sulfites Significant bleaching observed, especially at pH 3.0 and 5.0.[18]

Table 3: Staining Characteristics of this compound (from Sorghum Extract)

Tissue ComponentStaining ResultReference
CytoplasmExcellent, distinct orange to reddish-brown[4]
NucleusUnstained (when used as a counterstain)[4]
CollagenCan be stained, magenta color observed with pomegranate extract (another anthocyanin source)[21]
Muscle FibersCan be stained[7]

Experimental Protocols

Protocol 1: Preparation of this compound Staining Solution from Sorghum bicolor

This protocol describes a method for extracting this compound from dried Sorghum bicolor leaf sheaths for use as a histological stain.

Materials:

  • Dried Sorghum bicolor leaf sheaths

  • Methanol or Ethanol (absolute)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Potassium alum (optional, as a mordant)

  • Filter paper (Whatman No. 1)

  • Glass beakers and flasks

  • Stirring apparatus

Procedure:

  • Extraction:

    • Grind the dried Sorghum bicolor leaf sheaths into a fine powder.

    • Prepare a 1% acid-ethanol solution by adding 1 ml of concentrated HCl to 99 ml of absolute ethanol.

    • Macerate the powdered sorghum sheaths in the 1% acid-ethanol solution at a ratio of 1:10 (w/v) for 24-72 hours at room temperature in a dark place.[4]

    • Alternatively, for a quicker extraction, a cold maceration can be performed by adding 100g of chopped sorghum leaves to 500ml of methanol and leaving it for three days.[22]

  • Filtration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

    • The resulting filtrate is the crude this compound extract.

  • Preparation of Staining Solution:

    • The crude extract can be used directly as a staining solution.

    • For a mordanted stain, prepare a 5% solution of potassium alum in distilled water. Add the alum solution to the this compound extract at a ratio of 1:10 (v/v) and mix well.

Protocol 2: Histological Staining of Paraffin-Embedded Sections with this compound

This protocol outlines the steps for staining deparaffinized tissue sections with the prepared this compound solution.

Materials:

  • Deparaffinized and rehydrated tissue sections on glass slides

  • This compound staining solution (prepared as in Protocol 1)

  • Harris's Hematoxylin (or other nuclear stain)

  • Acid alcohol (1% HCl in 70% ethanol)

  • Scott's tap water substitute (for bluing)

  • Graded ethanol solutions (70%, 95%, 100%)

  • Xylene or xylene substitute

  • Mounting medium

  • Coplin jars

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer through two changes of 100% ethanol for 3 minutes each.

    • Transfer through two changes of 95% ethanol for 3 minutes each.

    • Transfer to 70% ethanol for 3 minutes.

    • Rinse in running tap water.

  • Nuclear Staining (Optional):

    • Stain with Harris's Hematoxylin for 5-10 minutes.

    • Rinse in running tap water.

    • Differentiate in acid alcohol with a few quick dips.

    • Rinse in running tap water.

    • Blue in Scott's tap water substitute for 1-2 minutes.

    • Rinse in running tap water.

  • This compound Staining:

    • Immerse slides in the this compound staining solution for 30-60 minutes. The optimal time may vary depending on the tissue type and desired staining intensity.

    • Rinse briefly in distilled water.

  • Dehydration and Mounting:

    • Dehydrate through 95% ethanol (2 changes, 2 minutes each) and 100% ethanol (2 changes, 2 minutes each).

    • Clear in two changes of xylene for 3 minutes each.

    • Mount with a permanent mounting medium.

Expected Results:

  • Nuclei: Blue/purple (if counterstained with hematoxylin)

  • Cytoplasm, Collagen, and Muscle Fibers: Shades of orange, red, or mauve.

Visualizations

experimental_workflow cluster_extraction Protocol 1: Staining Solution Preparation cluster_staining Protocol 2: Histological Staining sorghum Dried Sorghum bicolor grind Grind to Powder sorghum->grind extract Macerate in Acidic Ethanol grind->extract filter Filter extract->filter stain_sol This compound Staining Solution filter->stain_sol apigeninidin_stain This compound Stain stain_sol->apigeninidin_stain tissue Paraffin-Embedded Tissue Section deparaffinize Deparaffinize & Rehydrate tissue->deparaffinize nuclear_stain Nuclear Stain (Hematoxylin) deparaffinize->nuclear_stain nuclear_stain->apigeninidin_stain dehydrate Dehydrate & Clear apigeninidin_stain->dehydrate mount Mount dehydrate->mount microscopy Microscopy mount->microscopy

Caption: Experimental workflow for this compound staining.

staining_mechanism cluster_stain Staining Solution cluster_tissue Tissue Section This compound This compound (Cationic) cytoplasm Cytoplasmic Proteins (Anionic) This compound->cytoplasm Ionic Interaction collagen Collagen Fibers (Anionic) This compound->collagen Ionic Interaction

Caption: Simplified staining mechanism of this compound.

Safety and Handling

According to available safety data sheets, this compound chloride is not classified as a hazardous substance.[11][12][13] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn. Work in a well-ventilated area. In case of contact with skin or eyes, rinse thoroughly with water.

Troubleshooting

  • Weak Staining: Increase the staining time, use a mordant (alum), or slightly increase the acidity of the staining solution (optimal pH is below 4).[6]

  • Overstaining: Reduce the staining time or dilute the staining solution.

  • Precipitate on Slides: Ensure the staining solution is well-filtered before use.

Future Directions

Further research is needed to optimize staining protocols for purified this compound and to explore its potential in specialized histological applications, including its fluorescence properties for microscopy. The development of standardized, commercially available this compound-based stains could significantly contribute to the adoption of this natural dye in routine histology.

References

Quantitative Analysis of Apigeninidin in Sorghum Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigeninidin is a prominent 3-deoxyanthocyanidin found in sorghum (Sorghum bicolor), contributing to its characteristic red and purple pigmentation. Beyond its role as a natural colorant, this compound has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Accurate quantification of this compound in sorghum extracts is paramount for quality control, standardization of extracts for research, and the development of novel therapeutic agents. This document provides detailed application notes and protocols for the quantitative analysis of this compound in sorghum extracts, tailored for researchers, scientists, and professionals in drug development.

Data Presentation

The following tables summarize quantitative data for this compound content in various sorghum extracts as determined by High-Performance Liquid Chromatography (HPLC). These values can serve as a reference for researchers working with different sorghum varieties and extraction methods.

Table 1: this compound Content in Different Sorghum Varieties

Sorghum VarietyThis compound Content (µg/g)Reference
Liaoza-48329.64[1][2]
Liaonuo-11270.93[2]
Liaonian-3162.50[2]
Huggo87.52 (Total Flavonoids)[3][4]
Kalatur27.03 (Total Flavonoids)[3][4]

Table 2: this compound and Luteolinidin Content in Selected Sorghum Grains

CompoundLiaoza-48 (µg/g)Liaonuo-11 (µg/g)Liaonian-3 (µg/g)Reference
This compound (AE)329.64270.93162.50[2]
Luteolinidin (LE)97.1876.8482.05[2]

Experimental Protocols

Extraction of this compound from Sorghum

This protocol is optimized for the extraction of 3-deoxyanthocyanidins, including this compound, from sorghum grains.[1][2]

Materials and Reagents:

  • Sorghum grains (finely ground)

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), concentrated

  • Extraction solvent: 1% HCl in methanol (v/v)

  • Centrifuge

  • Rotary evaporator

  • Volumetric flasks

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Weigh 1.0 g of finely ground sorghum powder.

  • Extraction:

    • Add 20 mL of the extraction solvent (1% HCl in methanol) to the sorghum powder.

    • The solid-to-liquid ratio should be 1:20 (g/mL).[1][2]

    • Sonicate or vortex the mixture for 5 minutes.

  • Incubation: Incubate the mixture at 40°C for 130 minutes with continuous stirring.[1][2]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid material.

  • Collection: Carefully decant the supernatant into a clean flask.

  • Re-extraction (Optional but Recommended): Repeat the extraction process (steps 2-5) on the remaining pellet to ensure complete recovery of this compound. Combine the supernatants.

  • Solvent Evaporation: Concentrate the combined supernatants under reduced pressure using a rotary evaporator at 40°C until the methanol is completely removed.

  • Reconstitution: Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL) for subsequent analysis.

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a robust HPLC method for the separation and quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Methanol.

  • Gradient Elution:

    • 0-10 min: 30% B

    • 20 min: 40% B

    • 60 min: 100% B

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.

  • Detection Wavelength: 480 nm for this compound.[6]

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area at 480 nm. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the filtered sorghum extract into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram based on the retention time of the standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. The results are typically expressed as µg of this compound per gram of dry sorghum material.

Quantification of this compound by UV-Vis Spectrophotometry

This method provides a simpler and faster, though less specific, approach for estimating the total 3-deoxyanthocyanidin content, including this compound.

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Prepare the sorghum extract as described in the extraction protocol.

  • Measurement:

    • Dilute the extract with the extraction solvent (1% HCl in methanol) to obtain an absorbance reading within the linear range of the spectrophotometer.

    • Measure the absorbance of the diluted extract at the wavelength of maximum absorption (λmax) for this compound, which is approximately 470-480 nm.[6]

    • Use the extraction solvent as a blank.

  • Quantification:

    • The concentration of this compound can be calculated using the Beer-Lambert law (A = εbc), where:

      • A is the absorbance.

      • ε is the molar absorptivity of this compound (requires a pure standard to determine).

      • b is the path length of the cuvette (typically 1 cm).

      • c is the concentration.

    • Alternatively, a calibration curve can be prepared using a pure this compound standard to determine the concentration in the extract.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start: Sorghum Sample grinding Grinding of Sorghum Grains start->grinding extraction Extraction with 1% HCl in Methanol (1:20 g/mL) 40°C, 130 min grinding->extraction centrifugation Centrifugation (4000 rpm, 15 min) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant pellet Pellet (Discard or Re-extract) centrifugation->pellet concentration Solvent Evaporation (Rotary Evaporator) supernatant->concentration reconstitution Reconstitution in Methanol concentration->reconstitution filtration Filtration (0.45 µm filter) reconstitution->filtration hplc_analysis HPLC-DAD Analysis (480 nm) filtration->hplc_analysis quantification Quantification using Calibration Curve hplc_analysis->quantification end End: this compound Concentration quantification->end

Caption: Experimental workflow for the extraction and quantification of this compound.

Proposed Signaling Pathway for this compound

While specific signaling pathways for this compound are not extensively detailed in the current literature, based on its known anti-inflammatory and antioxidant activities and its structural similarity to apigenin, a proposed signaling pathway is illustrated below. This compound is known to target inflammation by inhibiting cyclo-oxygenase-2 (COX-2) and prostaglandin E2 (PGE-2). It also mitigates oxidative stress by inhibiting the generation of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS).

signaling_pathway This compound This compound nfkb NF-κB Pathway This compound->nfkb Inhibits cox2 COX-2 This compound->cox2 Inhibits ros_rns ROS / RNS This compound->ros_rns Inhibits Generation inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) inflammatory_stimuli->nfkb nfkb->cox2 pge2 PGE2 cox2->pge2 inflammation Inflammation pge2->inflammation oxidative_stress Oxidative Stress (e.g., H₂O₂) oxidative_stress->ros_rns cellular_damage Cellular Damage ros_rns->cellular_damage

Caption: Proposed anti-inflammatory and antioxidant signaling pathway of this compound.

References

Formulation of Apigeninidin for Enhanced Topical Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigeninidin is a promising flavonoid compound recognized for its potent antioxidant and anti-inflammatory properties, making it a compelling candidate for the treatment of various skin disorders. However, its therapeutic potential is often hindered by poor aqueous solubility and instability, which pose significant challenges for effective topical delivery. This document provides detailed application notes and protocols for the formulation of this compound to overcome these limitations and enhance its dermal bioavailability. The focus is on the development of advanced delivery systems, including nanoemulsions and liposomes, to ensure targeted and sustained release of this compound within the skin.

This compound's beneficial effects on the skin are attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress. By inhibiting pro-inflammatory mediators and activating endogenous antioxidant defenses, this compound can help mitigate skin damage induced by environmental aggressors such as UV radiation.[1][2][3]

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for designing effective topical formulations. While specific data for this compound is limited, the properties of the closely related flavonoid, apigenin, provide valuable insights for formulation development.

PropertyValue (Apigenin as a surrogate)Reference
Molecular Formula C15H10O5[4]
Molecular Weight 270.24 g/mol [4]
Melting Point 345-350 °C[5]
Solubility in Water 1.35 µg/mL[6]
logP (Octanol/Water) 2.87[6]
Solubility in Common Solvents (at 318.2 K) [7]
Polyethylene Glycol 400 (PEG-400)4.27 x 10⁻¹ (mole fraction)[7]
Dimethyl Sulfoxide (DMSO)4.18 x 10⁻¹ (mole fraction)[7]
Propylene Glycol (PG)1.50 x 10⁻² (mole fraction)[7]
Ethanol4.86 x 10⁻⁴ (mole fraction)[7]

Formulation Strategies for Topical this compound

To overcome the challenges of low solubility and instability, advanced formulation strategies such as nanoemulsions and liposomes are recommended. These systems can encapsulate this compound, protecting it from degradation and enhancing its penetration into the skin.

Nanoemulsion Formulations

Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes typically in the range of 20-200 nm. They offer several advantages for topical delivery, including high surface area for enhanced skin penetration, improved solubilization of lipophilic drugs, and good stability.[8][9]

Table 2: Example of this compound Nanoemulsion Formulation Composition

ComponentFunctionConcentration (% w/w)
Oil Phase
Medium-Chain TriglyceridesOil10 - 20
This compoundActive Ingredient0.1 - 1.0
Aqueous Phase
Polysorbate 80 (Tween 80)Surfactant5 - 15
Sorbitan Oleate (Span 80)Co-surfactant1 - 5
Purified WaterAqueous Vehicleq.s. to 100
Liposomal Formulations

Liposomes are vesicular structures composed of one or more lipid bilayers enclosing an aqueous core. They can encapsulate both hydrophilic and lipophilic compounds, making them versatile carriers for drug delivery. For this compound, a lipophilic molecule, it would primarily be entrapped within the lipid bilayer.[10][11]

Table 3: Example of this compound Liposome Formulation Composition

ComponentFunctionConcentration (mg/mL)
PhosphatidylcholineLipid Bilayer Component10 - 20
CholesterolStabilizer2 - 5
This compoundActive Ingredient0.5 - 2.0
Phosphate Buffered Saline (pH 7.4)Aqueous Vehicleq.s.

Experimental Protocols

Protocol for Preparation of this compound Nanoemulsion

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion of this compound using the high-pressure homogenization method.

Materials:

  • This compound

  • Medium-Chain Triglycerides (MCT) oil

  • Polysorbate 80 (Tween 80)

  • Sorbitan Oleate (Span 80)

  • Purified water

Procedure:

  • Oil Phase Preparation: Dissolve the specified amount of this compound in MCT oil. Gently heat to 40-50°C to facilitate dissolution.

  • Aqueous Phase Preparation: Disperse Polysorbate 80 and Sorbitan Oleate in purified water.

  • Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 5000-10000 rpm) using a high-shear mixer for 10-15 minutes to form a coarse pre-emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at a pressure of 100-150 MPa for 3-5 cycles.

  • Cooling: Allow the resulting nanoemulsion to cool to room temperature.

  • Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol for Preparation of this compound Liposomes

This protocol details the preparation of this compound-loaded liposomes using the thin-film hydration method.[10]

Materials:

  • This compound

  • Phosphatidylcholine

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Lipid Film Formation: Dissolve this compound, phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C) to form a thin, dry lipid film on the flask wall.

  • Hydration: Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size.

  • Purification: Remove the unencapsulated this compound by centrifugation or size exclusion chromatography.

  • Characterization: Characterize the liposomes for vesicle size, PDI, zeta potential, and encapsulation efficiency.

Protocol for In Vitro Skin Permeation Study

This protocol outlines the procedure for assessing the skin permeation of this compound from a topical formulation using a Franz diffusion cell.

Materials:

  • Franz diffusion cells

  • Excised skin (e.g., human or animal)

  • Phosphate Buffered Saline (PBS), pH 7.4, with a suitable solubilizing agent for this compound (e.g., 0.5% Tween 80)

  • Topical formulation of this compound

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

  • Skin Preparation: Excise the skin and remove any subcutaneous fat. Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Cell Assembly: Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.

  • Receptor Medium: Fill the receptor compartment with pre-warmed (32 ± 1°C) PBS containing a solubilizing agent. Ensure no air bubbles are trapped beneath the skin.

  • Formulation Application: Apply a known amount of the this compound formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area of skin over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Protocol for Stability Testing of Topical Formulations

This protocol describes a stability testing plan for this compound topical formulations based on ICH guidelines.

Storage Conditions:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Testing Parameters:

  • Physical Appearance: Color, odor, phase separation, and homogeneity.

  • Physicochemical Properties: pH, viscosity, and particle size (for nanoemulsions and liposomes).

  • Assay of this compound: Quantification of the active ingredient.

  • Microbial Limits: Evaluation of microbial contamination.

Testing Frequency:

  • Long-term: 0, 3, 6, 9, 12, 18, and 24 months.

  • Accelerated: 0, 3, and 6 months.

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound in Skin

This compound exerts its beneficial effects on the skin by modulating various signaling pathways. Its anti-inflammatory action is primarily mediated through the inhibition of the NF-κB and MAPK pathways, which leads to a reduction in the production of pro-inflammatory cytokines.[2][12][13] Furthermore, this compound can activate the Nrf2 antioxidant response pathway, leading to the upregulation of endogenous antioxidant enzymes that protect the skin from oxidative damage.[4][14]

This compound Anti-inflammatory and Antioxidant Signaling Pathways This compound This compound IKK IKK This compound->IKK inhibits MAPK MAPK (p38, JNK, ERK) This compound->MAPK inhibits Keap1 Keap1 This compound->Keap1 inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., UV Radiation, Pathogens) Inflammatory_Stimuli->IKK activates Inflammatory_Stimuli->MAPK activates ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 activates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFκB->Pro_inflammatory_Cytokines induces transcription AP1 AP-1 MAPK->AP1 activates AP1->Pro_inflammatory_Cytokines induces transcription Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Keap1->Nrf2 inhibits Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes induces transcription Antioxidant_Enzymes->ROS neutralizes

Caption: this compound's dual action on inflammatory and antioxidant pathways.

Experimental Workflow for Topical Formulation Development

The development of a topical this compound formulation follows a structured workflow, from initial formulation design to preclinical evaluation.

Topical Formulation Development Workflow Start Start: this compound Physicochemical Characterization Formulation_Design Formulation Design (Nanoemulsion, Liposome, etc.) Start->Formulation_Design Preparation Formulation Preparation Formulation_Design->Preparation Characterization Physicochemical Characterization (Size, ZP, EE) Preparation->Characterization Optimization Formulation Optimization Characterization->Optimization Iterative Process In_Vitro_Release In Vitro Drug Release Optimization->In_Vitro_Release Skin_Permeation In Vitro Skin Permeation Optimization->Skin_Permeation Stability Stability Studies (ICH Guidelines) Optimization->Stability In_Vivo_Efficacy In Vivo Efficacy (Animal Models) In_Vitro_Release->In_Vivo_Efficacy Skin_Permeation->In_Vivo_Efficacy Stability->In_Vivo_Efficacy End End: Optimized Topical Formulation In_Vivo_Efficacy->End

Caption: Workflow for developing a topical this compound formulation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Apigeninidin's Low Water Solubility

Author: BenchChem Technical Support Team. Date: December 2025

ATTENTION RESEARCHERS: Apigeninidin is a 3-deoxyanthocyanidin, a class of flavonoids with emerging biological interest. However, comprehensive data on its solubility and specific formulation strategies are limited in current scientific literature. This guide provides troubleshooting and methodological advice based on available information for this compound and related anthocyanins. For detailed quantitative data and established protocols, we have included information on the closely related and extensively studied flavone, apigenin . Researchers should consider these apigenin-based protocols as a robust starting point for developing and optimizing methods for this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound powder not dissolving in aqueous buffers?

This compound, like many flavonoids, has poor water solubility due to its largely nonpolar chemical structure. Its solubility is also highly dependent on pH. It has been reported that this compound is not soluble at a pH of around 5 but is soluble and more stable in alkaline conditions (pH 6-10).[1] For many biological assays conducted at neutral pH (~7.4), achieving a sufficient concentration can be challenging without formulation aids.

Q2: What is the best initial approach to solubilize this compound for an in vitro experiment?

For initial in vitro screening, the simplest method is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous culture medium.

  • Recommended Solvents: Start with Dimethyl Sulfoxide (DMSO) or ethanol. Apigenin, a related flavonoid, is soluble in DMSO and to a lesser extent, in ethanol.[2]

  • Procedure: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. Then, dilute this stock into your final aqueous buffer or cell culture medium.

  • Critical Consideration: Ensure the final concentration of the organic solvent in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.

Q3: Simple dilution of my DMSO stock is causing precipitation. What should I do?

This is a common problem when the compound's concentration in the final aqueous medium exceeds its solubility limit. You are observing "fall-out" or precipitation.

  • Lower the Final Concentration: Your target concentration may be too high. Try working with a lower concentration of this compound.

  • Incorporate a Surfactant: A small amount of a non-ionic surfactant like Tween® 80 in your final aqueous medium can help maintain solubility.

  • Explore Formulation Strategies: If higher concentrations are necessary, you must move beyond simple solvent dilution and use more advanced formulation techniques as detailed in this guide, such as creating cyclodextrin complexes or solid dispersions.

Q4: What are the main strategies to enhance the bioavailability of this compound for in vivo studies?

Low aqueous solubility is a major barrier to oral bioavailability. For in vivo applications, formulation is critical. The primary strategies, detailed in the protocols below, include:

  • Solid Dispersions: Dispersing this compound in a water-soluble polymer matrix can enhance its dissolution rate by converting it to an amorphous state.[3]

  • Cyclodextrin Inclusion Complexes: Encapsulating the this compound molecule within a cyclodextrin host can significantly increase its aqueous solubility.[4][5]

  • Nanoparticles: Formulating this compound into nanoparticles (e.g., polymeric nanoparticles) can improve its surface area-to-volume ratio, enhancing dissolution and potentially improving absorption.[6][7]

Troubleshooting Common Experimental Issues

Problem Potential Cause Recommended Solution
Inconsistent results in bioassays. Precipitation of this compound in the aqueous assay medium over time.Visually inspect your assay plates (e.g., with a microscope) for crystals. Prepare fresh dilutions from stock for each experiment. Consider formulating with cyclodextrins to maintain solubility throughout the experiment's duration.
Low yield or efficiency when preparing inclusion complexes. Incorrect stoichiometry (drug-to-cyclodextrin ratio). Inefficient mixing or reaction time.Perform a phase solubility study to determine the optimal 1:1 or 1:2 molar ratio.[5] For lab-scale preparation, ensure vigorous and prolonged stirring or use sonication to facilitate complex formation.
Compound degrades during formulation. This compound may be sensitive to high heat or specific solvents.Avoid high temperatures if using melt-based methods. When preparing solid dispersions, use a low-temperature solvent evaporation method.[3] Protect from light, as many flavonoids are light-sensitive.
Nanoparticle formulation results in large, aggregated particles. Poor stabilizer concentration or choice. Incorrect solvent/antisolvent mixing speed.Optimize the type and concentration of the stabilizing agent (e.g., Poloxamer 188, PVA).[7] Ensure rapid and uniform mixing at the point of nanoprecipitation to prevent aggregation.

Data Presentation: Solubility Enhancement Strategies

The following tables summarize quantitative data for the related flavonoid, apigenin, to provide a comparative baseline for what may be achievable with this compound.

Table 1: Solubility of Apigenin in Various Neat Solvents at 318.2 K (45°C) [8]

SolventMole Fraction Solubility (x 10⁻⁴)
Water0.0308
Methanol2.96
Ethanol4.86
1-Butanol9.18
Ethyl Acetate4.46
Propylene Glycol (PG)150.0
Dimethyl Sulfoxide (DMSO)4180.0
Polyethylene Glycol-400 (PEG-400)4270.0

Table 2: Summary of Apigenin Formulation Strategies and Reported Outcomes

Formulation StrategyCarrier/ExcipientMethodKey OutcomeReference
Inclusion Complex Hydroxypropyl-β-Cyclodextrin (HP-β-CD)Supercritical AntisolventSolubility increased ~152-fold. Bioavailability increased 6.45-fold.[5]
Solid Dispersion Carbon Nanopowder (CNP)Solvent EvaporationDissolution improved by 275%. Bioavailability increased 1.83-fold.[3]
Solid Dispersion Pluronic® F-127Ball MillingAchieved 100% dissolution at pH 6.8.[9][10]
Solid Dispersion Mesoporous Silica Nanoparticles (MSN)Physical AbsorptionSolubility reached 25.11 µg/mL. Bioavailability increased 8.32-fold.[11][12]
Phytosome PhospholipidSolvent EvaporationAqueous solubility increased significantly.[13]
Nanoparticles PLGANanoprecipitationSustained drug release and enhanced cellular uptake.[6]

Experimental Protocols

The following protocols are based on established methods for the poorly soluble flavonoid apigenin and should be adapted and optimized for this compound.

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This method increases the dissolution rate by dispersing the active compound in a hydrophilic carrier in an amorphous state.

  • Selection of Carrier: Choose a hydrophilic polymer. Common choices include polyvinylpyrrolidone (PVP K30), Pluronics (e.g., F-127), or polyethylene glycols (PEG).[9][10]

  • Dissolution: Dissolve this compound and the carrier polymer (e.g., in a 1:6 weight ratio) in a suitable organic solvent, such as ethanol or methanol, until a clear solution is formed.[3]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C). This will form a thin film on the flask wall.

  • Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask. Gently grind it into a fine powder using a mortar and pestle.

  • Storage: Store the resulting powder in a desiccator to prevent moisture absorption, which could induce recrystallization.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This method enhances solubility by encapsulating the hydrophobic this compound molecule within the hydrophilic cavity of a cyclodextrin.

  • Selection of Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[5]

  • Molar Ratio: A 1:1 molar ratio of this compound to HP-β-CD is a typical starting point.[5]

  • Dissolution of Host: Dissolve the calculated amount of HP-β-CD in deionized water with constant stirring.

  • Addition of Guest: Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol). Add this solution dropwise to the aqueous cyclodextrin solution under vigorous stirring.

  • Complexation: Allow the mixture to stir at room temperature for an extended period (e.g., 24-48 hours) to ensure maximum complex formation.

  • Product Recovery: Remove the solvent by freeze-drying (lyophilization) to obtain a fine powder of the inclusion complex.

  • Characterization (Optional but Recommended): Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Fourier-Transform Infrared Spectroscopy (FTIR). The disappearance of the drug's melting peak in DSC is a strong indicator of amorphous complex formation.[3]

Protocol 3: Preparation of Polymeric Nanoparticles by Nanoprecipitation

This technique creates nanosized particles that can improve dissolution rates and bioavailability.

  • Organic Phase Preparation: Dissolve this compound and a biodegradable polymer such as Poly(lactic-co-glycolic acid) (PLGA) in a water-miscible organic solvent like acetone or N,N-Dimethylformamide (DMF).[7][14]

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as Poloxamer 188 or polyvinyl alcohol (PVA), to prevent the nanoparticles from aggregating.

  • Nanoprecipitation: Inject the organic phase rapidly and under vigorous stirring into the aqueous phase. The polymer and drug will precipitate out of the solution as nanoparticles upon solvent displacement.

  • Solvent Removal: Stir the resulting nanoparticle suspension at room temperature for several hours to allow the organic solvent to evaporate.

  • Purification: Centrifuge the nanoparticle suspension to pellet the particles. Remove the supernatant and wash the pellet by resuspending in deionized water. Repeat this washing step 2-3 times to remove excess stabilizer and unencapsulated drug.

  • Storage: The final product can be stored as an aqueous suspension at 4°C or lyophilized into a powder for long-term stability.

Mandatory Visualizations

G cluster_input Initial Problem cluster_decision Experimental Goal cluster_methods Solubility Enhancement Strategies cluster_solutions Recommended Approaches start Poor Aqueous Solubility of this compound goal What is the experimental goal? start->goal invitro In Vitro Screening (Higher Throughput) goal->invitro In Vitro invivo In Vivo Studies (Bioavailability) goal->invivo In Vivo sol_cosolvent Co-solvent System (e.g., DMSO stock) invitro->sol_cosolvent Simple & Fast sol_cd Cyclodextrin Complex invitro->sol_cd Improved Stability invivo->sol_cd sol_sd Solid Dispersion invivo->sol_sd sol_np Nanoparticle Formulation invivo->sol_np

Workflow for selecting a solubility enhancement method.

G cluster_components Components cluster_structure Cyclodextrin Structure cluster_complex Resulting Inclusion Complex drug This compound (Hydrophobic) complex Soluble this compound-CD Complex drug->complex cd Cyclodextrin (e.g., HP-β-CD) cd_structure Hydrophilic Exterior (Soluble in Water) + Hydrophobic Interior Cavity cd->cd_structure cd->complex complex_structure This compound is encapsulated within the hydrophobic cavity, exposing the hydrophilic exterior to water. complex->complex_structure

Mechanism of cyclodextrin inclusion for solubility.

G cytokine Inflammatory Stimuli (e.g., TNF-α) pi3k PI3K cytokine->pi3k This compound This compound / Anthocyanins This compound->pi3k inhibits akt Akt This compound->akt inhibits nfkb NF-κB This compound->nfkb inhibits pi3k->akt activates akt->nfkb activates apoptosis Cell Survival / Proliferation akt->apoptosis inflammation Inflammatory Gene Expression (COX-2, IL-6, etc.) nfkb->inflammation

Anthocyanin modulation of the PI3K/Akt pathway.

References

Preventing Apigeninidin degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of apigeninidin during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation during extraction?

A1: this compound, a 3-deoxyanthocyanidin, is susceptible to degradation due to several factors, including:

  • pH: this compound is most stable in acidic conditions. As the pH increases, especially above neutral, its stability decreases, leading to structural transformations and color loss.[1][2] It is soluble and stable in a pH range of 6-10, but degradation can still occur within this range.[1] At alkaline pH, this compound can be converted into phenolic acids like 4-hydroxybenzoic acid and p-coumaric acid.[1][3]

  • Temperature: High temperatures accelerate the degradation of this compound.[1][4] Prolonged exposure to even moderate heat can lead to significant losses. For instance, a heat treatment of 121°C for 30 minutes can degrade 61% of the anthocyanins.[1]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of this compound.[5][6]

  • Light: While some studies suggest this compound has good stability against photodegradation, it is generally advisable to protect extracts from direct light to minimize any potential degradation.[1]

  • Presence of Sulfites: Food additives like sulfites can cause significant bleaching of this compound, especially at pH 3.0 and 5.0, through the formation of colorless sulfonates.[7][8]

Q2: What is the optimal pH for extracting and storing this compound?

A2: The optimal pH for this compound stability is in the acidic range, typically below pH 3.[2] For extraction, a slightly acidic to neutral pH can be effective. An alkaline treatment of sorghum leaf sheaths has been shown to increase the release of this compound, with an optimal extraction pH around 8.7-9 to avoid degradation into phenolic acids.[1][9] However, for storage, maintaining a low pH is crucial for long-term stability.

Q3: What are the recommended solvents for this compound extraction?

A3: Acidified methanol or ethanol are commonly used for this compound extraction.[10][11] An optimized system for extracting 3-deoxyanthocyanidins from sorghum grains used a hydrochloric acid-methanol solution (1:100, v/v).[10] Aqueous acetone has also been reported as an effective solvent.[1] The choice of solvent can impact the extraction efficiency and the stability of the final extract.

Q4: Can I use antioxidants to prevent this compound degradation?

A4: Yes, the addition of antioxidants can help mitigate oxidative degradation. Ascorbic acid is a common antioxidant used to protect anthocyanins, though its effect can sometimes be complex.[12] The formation of new antioxidant reactive fragments from this compound degradation itself has been suggested to protect it from further oxidation.[1][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound in the extract. 1. Incomplete extraction from the plant matrix.2. Degradation during extraction.1. Optimize the solid-to-liquid ratio; a ratio of 1:20 (g/mL) has been suggested.[10]2. Ensure the extraction solvent is appropriately acidified (e.g., with 1% HCl in methanol).[10]3. Control the extraction temperature; 40°C has been used effectively.[10]4. Increase extraction time; up to 130 minutes has been shown to be optimal.[10]
The extract is changing color or losing its red/orange hue. 1. pH of the extract is too high.2. Exposure to high temperatures.3. Oxidation due to exposure to air.4. Presence of sulfites or other bleaching agents.1. Adjust the pH of the extract to an acidic range (pH < 3) for storage.[2]2. Perform extraction and processing at lower temperatures (e.g., 40°C).[10] Store extracts at refrigerated temperatures (4°C).[1]3. Minimize headspace in storage containers or perform extractions under an inert atmosphere (e.g., nitrogen).4. Avoid the use of sulfites. If their presence is unavoidable, maintain a low pH (1.8) to favor the colored flavylium cation form.[7][8]
Precipitation is observed in the extract. 1. This compound is not soluble at certain pH values, for example, it precipitates around pH 5.04.[1]2. Saturation of the solvent.1. Adjust the pH of the extract to a range where this compound is soluble (e.g., pH 6-10 or highly acidic conditions).[1]2. Use a larger volume of solvent or perform sequential extractions.
The extract shows rapid degradation during storage. 1. Improper storage temperature.2. Exposure to light.3. Inappropriate storage pH.1. Store extracts at 4°C or lower.[1]2. Store extracts in amber-colored vials or in the dark.3. Acidify the extract for long-term storage.

Data on this compound Stability

Table 1: Effect of pH on this compound Stability and Solubility

pHObservationReference
1.8More resistant to sulfite bleaching.[7][8]
3.0Significant bleaching in the presence of sulfites.[7][8]
4-6Thermal stability is similar in this range.[1]
5.04This compound is not soluble and precipitates.[1]
6-10Soluble and stable with increased color density.[1]
6.08Higher degradation rate at 65°C compared to pH 9.03.[1]
9.03Four times lower degradation rate at 65°C than at pH 6.08. Higher thermal stability.[1][13]

Table 2: Effect of Temperature on this compound Degradation

TemperatureDurationDegradationpHReference
40°C130 minOptimal for extraction with minimal degradation.Acidic[10]
65°C-Degradation rate is pH-dependent.6.08 and 9.03[1]
121°C30 min61% degradation of total anthocyanins.Not specified[1]

Experimental Protocols

Protocol 1: Optimized Extraction of this compound from Sorghum

This protocol is based on an optimized method for extracting 3-deoxyanthocyanidins from sorghum grains.[10]

Materials:

  • Sorghum grain powder

  • Methanol

  • Hydrochloric acid (HCl)

  • Centrifuge

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Prepare the extraction solvent: a solution of hydrochloric acid in methanol (1:100, v/v).

  • Mix the sorghum grain powder with the extraction solvent at a solid-to-liquid ratio of 1:20 (g/mL).

  • Incubate the mixture at 40°C for 130 minutes with continuous agitation.

  • After extraction, centrifuge the mixture to pellet the solid material.

  • Collect the supernatant and filter it to remove any remaining particulates.

  • Concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C.

  • Store the final extract at 4°C in the dark.

Visualizations

This compound This compound (Flavylium Cation, Colored) Chalcone Chalcone (Colorless) This compound->Chalcone High pH Sulfonate Colorless Sulfonate Adduct This compound->Sulfonate + Sulfites (SO2) PhenolicAcids Degradation Products (e.g., 4-hydroxybenzoic acid, p-coumaric acid) Chalcone->PhenolicAcids Alkaline pH

Caption: Simplified degradation pathway of this compound.

Start Start: Sorghum Sample Extraction Extraction (Acidified Methanol, 40°C, 130 min) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration of Supernatant Centrifugation->Filtration Concentration Concentration (Rotary Evaporator, <40°C) Filtration->Concentration Storage Storage (4°C, Dark, Acidified) Concentration->Storage

Caption: Workflow for this compound extraction.

A Problem: Low this compound Yield or Degradation B Is the extraction pH acidic? A->B C Is the temperature controlled (<40°C)? B->C Yes F Solution: Acidify solvent (e.g., 1% HCl in MeOH). B->F No D Is the extract protected from light? C->D Yes G Solution: Reduce temperature during extraction and storage. C->G No E Are sulfites present? D->E Yes H Solution: Store in amber vials or in the dark. D->H No I Solution: Avoid sulfites or maintain pH at 1.8. E->I Yes J Proceed with optimized protocol. E->J No F->C G->D H->E I->J

Caption: Troubleshooting decision tree for this compound extraction.

References

Technical Support Center: Optimizing HPLC Separation of Apigeninidin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Apigeninidin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound and its isomers?

This compound and its common isomer, Luteolinidin, are 3-deoxyanthocyanidins. Their structural similarity presents a significant challenge in HPLC separation. Key difficulties include:

  • Co-elution: Due to their similar physicochemical properties, these isomers often have very close retention times, leading to poor resolution or complete co-elution.

  • Peak Tailing: Interactions between the flavonoid structure and the stationary phase can cause asymmetrical peak shapes, complicating accurate quantification.

  • Low Abundance: In natural extracts, this compound isomers may be present in low concentrations alongside a complex matrix of other compounds, making their detection and separation more difficult.

  • pH Sensitivity: The stability and charge of this compound isomers are highly pH-dependent. Maintaining a consistent and optimal pH throughout the separation is crucial for reproducible results.[1][2]

Q2: Which HPLC column is recommended for this compound isomer separation?

The choice of column is critical for achieving adequate separation. Here are some recommendations:

  • Reversed-Phase C18 Columns: These are the most commonly used columns for the analysis of flavonoids and anthocyanins. For isomer separation, a high-resolution C18 column with a smaller particle size (e.g., ≤ 5 µm) is recommended.

  • Phenyl-Hexyl Columns: The unique chemistry of phenyl-hexyl stationary phases can offer different selectivity for aromatic compounds like this compound, potentially improving the resolution of isomers.[3][4]

  • Mixed-Mode Columns: For complex separations, mixed-mode columns that combine reversed-phase and ion-exchange properties can provide enhanced selectivity.

Q3: What is the optimal mobile phase composition for separating this compound isomers?

A well-optimized mobile phase is essential for successful separation. Key considerations include:

  • Organic Solvent: Acetonitrile is often preferred over methanol as it can provide better separation efficiency for flavonoids.

  • Aqueous Phase: The aqueous phase should be acidified to maintain the this compound isomers in their stable flavylium cation form. Commonly used acids include formic acid or acetic acid at low concentrations (e.g., 0.1% to 10%).[5][6]

  • Gradient Elution: A gradient elution program, where the proportion of the organic solvent is gradually increased over time, is typically necessary to achieve a good separation of the isomers and other compounds in the sample.[3][5][6]

Troubleshooting Guides

This section addresses specific issues you may encounter during the HPLC separation of this compound isomers in a question-and-answer format.

Issue 1: Poor Resolution or Complete Co-elution of this compound and Luteolinidin Peaks

  • Question: My this compound and Luteolinidin peaks are not separating. How can I improve the resolution?

  • Answer: Poor resolution between these isomers is a common challenge. Here is a systematic approach to troubleshoot this issue:

    • Optimize the Mobile Phase Gradient: A shallow gradient around the elution time of the isomers can significantly improve separation. Try decreasing the rate of change of the organic solvent concentration in that portion of the gradient.

    • Change the Organic Solvent: If you are using methanol, switching to acetonitrile (or vice versa) can alter the selectivity of the separation.

    • Adjust the Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the isomers, affecting their retention.[2][7] Small adjustments to the acid concentration in the aqueous phase may improve resolution. Ensure the pH is consistently maintained for reproducibility.[2][7]

    • Lower the Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, potentially leading to better separation of closely eluting peaks.

    • Evaluate Column Temperature: Increasing the column temperature can decrease the mobile phase viscosity and may improve peak efficiency. However, be cautious as high temperatures can lead to the degradation of 3-deoxyanthocyanidins.[8] An optimal temperature, often around 35-50°C, should be determined empirically.[3][5][8]

Issue 2: Peak Tailing or Asymmetrical Peak Shape

  • Question: My this compound peak is tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing can result from several factors. Here’s how to address them:

    • Check for Column Overload: Injecting too much sample can saturate the stationary phase. Try reducing the injection volume or diluting your sample.

    • Ensure Proper Mobile Phase pH: An inappropriate pH can lead to secondary interactions between the analytes and the stationary phase. Ensure your mobile phase is sufficiently acidic.

    • Use a High-Purity Column: Older columns or those with exposed silanol groups can cause peak tailing. Using a well-maintained, end-capped C18 column can minimize these interactions.

    • Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase to ensure good peak shape.

Issue 3: Unstable Baseline or Ghost Peaks

  • Question: I am observing a noisy baseline and/or ghost peaks in my chromatogram. What should I do?

  • Answer: An unstable baseline can interfere with accurate peak integration. Consider the following:

    • Degas the Mobile Phase: Dissolved gases in the mobile phase can cause pressure fluctuations and baseline noise. Ensure your solvents are properly degassed before use.

    • Check for Contamination: Impurities in the mobile phase or from the sample can lead to ghost peaks. Use high-purity solvents and filter your samples before injection.

    • System Equilibration: Ensure the HPLC system and column are fully equilibrated with the mobile phase before starting your analytical run. This is particularly important for gradient elution.

    • Detector Lamp Issues: An aging detector lamp can cause baseline drift. Check the lamp's usage hours and replace it if necessary.

Experimental Protocols

Protocol 1: HPLC-DAD Method for Separation of this compound and Luteolinidin from Sorghum Extract

This protocol is based on methods developed for the analysis of 3-deoxyanthocyanidins in sorghum.[5][6][8][9]

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.[6][8]

    • Solvent B: 0.1% Formic acid in acetonitrile.[6][8]

  • Gradient Program:

    • Start with a low percentage of Solvent B (e.g., 5-10%).

    • Increase the percentage of Solvent B linearly to around 40-50% over 30-40 minutes.

    • Include a wash step with a high percentage of Solvent B.

    • Re-equilibrate the column with the initial mobile phase composition before the next injection.

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 35°C.[5][8]

  • Detection Wavelength: 480 nm.[3][10]

  • Injection Volume: 10 µL.[8]

Data Presentation

Table 1: Example HPLC Retention Times for this compound and Related Isomers

CompoundRetention Time (min)HPLC ConditionsReference
Luteolinidin18.25Kinetex® C18, 150 mm × 4.6 mm, 2.6 µm; Gradient elution with acidified water, acetonitrile, and methanol.[6]
This compound21.42Kinetex® C18, 150 mm × 4.6 mm, 2.6 µm; Gradient elution with acidified water, acetonitrile, and methanol.[6]
7-methoxyapigenidin23.8 - 24.0Kinetex® C18, 150 mm × 4.6 mm, 2.6 µm; Gradient elution with acidified water, acetonitrile, and methanol.[6]
5-methoxyluteolinidin21.95Kinetex® C18, 150 mm × 4.6 mm, 2.6 µm; Gradient elution with acidified water, acetonitrile, and methanol.[6]

Note: Retention times are highly dependent on the specific HPLC system, column, and method parameters. This table should be used as a general guide.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Poor Isomer Resolution check_gradient Is the gradient optimized? start->check_gradient optimize_gradient Action: Create a shallower gradient around the elution time. check_gradient->optimize_gradient No check_solvent Have you tried different organic solvents? check_gradient->check_solvent Yes optimize_gradient->check_solvent switch_solvent Action: Switch from MeOH to ACN or vice versa. check_solvent->switch_solvent No check_flowrate Is the flow rate optimized? check_solvent->check_flowrate Yes switch_solvent->check_flowrate lower_flowrate Action: Decrease the flow rate (e.g., to 0.8 mL/min). check_flowrate->lower_flowrate No check_temp Is the column temperature optimized? check_flowrate->check_temp Yes lower_flowrate->check_temp adjust_temp Action: Test different temperatures (e.g., 30-50°C). check_temp->adjust_temp No end Resolution Improved check_temp->end Yes adjust_temp->end

Caption: Troubleshooting workflow for poor isomer resolution.

Peak_Tailing_Troubleshooting start Start: Peak Tailing Observed check_overload Is the column overloaded? start->check_overload reduce_load Action: Reduce injection volume or dilute the sample. check_overload->reduce_load Yes check_pH Is the mobile phase pH correct? check_overload->check_pH No reduce_load->check_pH adjust_pH Action: Ensure sufficient acidity (e.g., 0.1% Formic Acid). check_pH->adjust_pH No check_column Is the column in good condition? check_pH->check_column Yes adjust_pH->check_column replace_column Action: Use a new or end-capped column. check_column->replace_column No end Symmetrical Peak check_column->end Yes replace_column->end

Caption: Troubleshooting workflow for peak tailing.

References

Troubleshooting poor Apigeninidin yield in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving a high yield of Apigeninidin is crucial for advancing research and development. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its chemical synthesis.

Troubleshooting Poor this compound Yield

The synthesis of this compound, a 3-deoxyanthocyanidin, is typically a two-step process. The first step is a Claisen-Schmidt condensation to form a chalcone intermediate, which is then followed by an acid-catalyzed cyclization to yield the final this compound product. Low yields can occur at either of these stages, as well as during purification.

Step 1: Claisen-Schmidt Condensation to 2',4',6',4-Tetrahydroxychalcone

This base-catalyzed reaction condenses a substituted acetophenone (phloroacetophenone) with a substituted benzaldehyde (4-hydroxybenzaldehyde) to form the chalcone backbone.

Common Issues & Solutions

Issue Potential Cause Troubleshooting Strategy
Low Chalcone Yield Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TDC). - If starting materials are still present, consider extending the reaction time or slightly increasing the temperature.[1]
Suboptimal catalyst concentration.- The concentration of the base (e.g., NaOH, KOH) is critical. Perform small-scale optimizations to find the ideal catalyst loading for your specific substrates.[2]
Poor reagent quality.- Ensure the purity of starting materials, as impurities can lead to undesired side reactions.
Formation of Multiple Products Self-condensation of the ketone.- This is more likely if the ketone is more reactive than the aldehyde. Using an excess of the ketone may minimize this side reaction.
Cannizzaro reaction of the aldehyde.- This can occur with aldehydes lacking α-hydrogens in the presence of a strong base. Consider using a milder base or optimizing the base concentration.
Michael addition.- The enolate of the ketone can add to the α,β-unsaturated ketone product. Lowering the reaction temperature can help suppress this, as the Michael addition often has a higher activation energy.
Dark Tar-like Substance Formation Polymerization or decomposition.- This is often due to harsh reaction conditions like high temperatures or high base concentrations. Ensure slow, controlled addition of the base and maintain the recommended reaction temperature.

Illustrative Data for Chalcone Synthesis Yields

The following table summarizes reported yields for similar chalcone syntheses under various conditions, which can serve as a benchmark.

Acetophenone DerivativeBenzaldehyde DerivativeCatalyst/SolventReaction TimeYield (%)
2'-Hydroxyacetophenone4-Chlorobenzaldehydeaq. KOH / Ethanol24 h72
2'-Hydroxyacetophenone4-Bromobenzaldehydeaq. KOH / Ethanol24 h50
5'-Fluoro-2'-hydroxyacetophenone3,4-DimethoxybenzaldehydeKOH / Ball Mill2 x 30 min96
Step 2: Acid-Catalyzed Cyclization to this compound

The 2',4',6',4-Tetrahydroxychalcone intermediate is cyclized in the presence of a strong acid to form the flavylium salt, this compound chloride.

Common Issues & Solutions

Issue Potential Cause Troubleshooting Strategy
Low this compound Yield Incomplete cyclization.- Ensure a sufficiently strong acid catalyst and anhydrous conditions. - The reaction may require elevated temperatures (reflux). Monitor by TLC to determine the optimal reaction time.
Degradation of the product.- this compound can be sensitive to prolonged exposure to harsh acidic conditions and high temperatures. Optimize the reaction time to maximize cyclization while minimizing degradation.
Presence of water.- Water can interfere with the cyclization and promote side reactions. Use anhydrous solvents and reagents.
Formation of Side Products Incomplete cyclization leading to a mixture of chalcone and flavylium salt.- Increase the reaction time or the concentration of the acid catalyst.
Rearrangement or degradation products.- Optimize the reaction temperature and time to avoid prolonged heating.
Purification

The final step involves isolating the pure this compound chloride.

Common Issues & Solutions

Issue Potential Cause Troubleshooting Strategy
Low Recovery After Purification Product loss during extraction and washing.- Ensure the pH of the aqueous phase during extraction is acidic to keep the flavylium salt protonated and in the aqueous layer.
Difficulty in crystallization/precipitation.- this compound chloride can be precipitated from the reaction mixture by the addition of a non-polar solvent like diethyl ether. Cooling the solution can improve precipitation.
Co-elution of impurities during column chromatography.- If column chromatography is used, experiment with different solvent systems. A gradient elution might be necessary to separate closely related compounds.

Experimental Protocols

Protocol 1: Synthesis of 2',4',6',4-Tetrahydroxychalcone (Claisen-Schmidt Condensation)
  • Reactant Preparation: In a round-bottom flask, dissolve phloroacetophenone (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in ethanol.

  • Base Addition: Cool the mixture in an ice bath. Slowly add an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) dropwise with vigorous stirring.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.[3]

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.

  • Isolation: Collect the precipitated yellow chalcone by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

Protocol 2: Synthesis of this compound Chloride (Acid-Catalyzed Cyclization)
  • Reaction Setup: Dissolve the dried 2',4',6',4-tetrahydroxychalcone in a suitable anhydrous solvent (e.g., ethyl acetate, methanol).

  • Acidification: Pass dry hydrogen chloride (HCl) gas through the solution or add a solution of HCl in an anhydrous solvent. The solution should turn a deep red/orange color.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the chalcone spot disappears.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath. The this compound chloride may precipitate. Addition of a non-polar solvent like diethyl ether can aid precipitation.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum.

Mandatory Visualizations

Apigeninidin_Synthesis_Pathway cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Acid-Catalyzed Cyclization Phloroacetophenone Phloroacetophenone Chalcone_Intermediate 2',4',6',4-Tetrahydroxychalcone Phloroacetophenone->Chalcone_Intermediate Condensation 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde->Chalcone_Intermediate Base (KOH/NaOH) Base (KOH/NaOH) Base (KOH/NaOH)->Chalcone_Intermediate This compound This compound Chloride Chalcone_Intermediate->this compound Cyclization Acid (HCl) Acid (HCl) Acid (HCl)->this compound

Caption: Synthetic pathway of this compound Chloride.

Troubleshooting_Workflow start Low this compound Yield check_chalcone Check Chalcone Purity & Yield start->check_chalcone chalcone_ok Chalcone Synthesis OK? check_chalcone->chalcone_ok troubleshoot_chalcone Troubleshoot Claisen-Schmidt Condensation chalcone_ok->troubleshoot_chalcone No check_cyclization Check Cyclization Reaction chalcone_ok->check_cyclization Yes troubleshoot_chalcone->check_chalcone cyclization_ok Cyclization Successful? check_cyclization->cyclization_ok troubleshoot_cyclization Troubleshoot Cyclization cyclization_ok->troubleshoot_cyclization No check_purification Review Purification Protocol cyclization_ok->check_purification Yes troubleshoot_cyclization->check_cyclization end Optimized Yield check_purification->end

Caption: Troubleshooting workflow for low this compound yield.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the Claisen-Schmidt condensation for chalcone synthesis?

A1: The most critical parameters are the choice and concentration of the base, the reaction temperature, and the purity of the starting materials. An inappropriate base concentration can lead to side reactions, while temperature affects both the reaction rate and the formation of byproducts.[2]

Q2: I'm getting a mixture of products during the chalcone synthesis. How can I improve the selectivity?

A2: To improve selectivity, you can try several strategies. To minimize self-condensation of the ketone, you can use an excess of the ketone. To avoid the Cannizzaro reaction with the aldehyde, consider a milder base or a lower base concentration. Lowering the reaction temperature can also reduce the rate of side reactions like the Michael addition.

Q3: My chalcone intermediate is pure, but the cyclization to this compound is not working well. What should I check?

A3: For the cyclization step, ensure that you are using a strong acid catalyst and strictly anhydrous conditions. Water can inhibit the reaction. The reaction often requires heating, so optimizing the temperature and reaction time is crucial. Monitor the disappearance of the chalcone by TLC to avoid prolonged heating which could degrade the this compound product.

Q4: What is the best way to purify the final this compound chloride product?

A4: Precipitation is a common and effective method. After the cyclization reaction, cooling the solution and adding a non-polar "anti-solvent" like diethyl ether can induce the precipitation of the flavylium salt. The collected solid can then be washed with a cold, anhydrous solvent to remove impurities. If further purification is needed, column chromatography on silica gel can be employed, though care must be taken to choose an appropriate solvent system to avoid product loss.

Q5: Should I use protecting groups for the hydroxyl functions on my starting materials?

A5: Using protecting groups, such as methyl ethers, on the hydroxyl groups of the phloroacetophenone and 4-hydroxybenzaldehyde can be a strategy to prevent side reactions and potentially increase the yield of the condensation and cyclization steps. However, this adds extra steps to the synthesis for protection and subsequent deprotection (e.g., demethylation) to obtain the final this compound. This approach is often used in the synthesis of related flavonoids to achieve higher overall yields.

References

Improving the stability of Apigeninidin in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Apigeninidin Stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a 3-deoxyanthocyanidin, a type of flavonoid pigment found in plants like sorghum.[1][2][3] Unlike common anthocyanins, it lacks a hydroxyl group at the C-3 position, which generally confers greater stability against pH changes and heat.[2][4] However, like other flavonoids, this compound is susceptible to degradation from environmental factors, which can lead to color loss and reduced biological activity, posing a challenge for its application in research and product development.[2][5]

Q2: What are the primary factors that affect the stability of this compound in solution?

The stability of this compound is significantly influenced by several factors:

  • pH : The structure and color of this compound are highly pH-dependent. It is generally more stable in acidic conditions (pH 1-3) where the red flavylium cation form predominates.[6] Studies have shown good stability at alkaline pH (6-10), while it can precipitate and be insoluble around pH 5.[1][2] At neutral or alkaline pH, it can convert to colorless forms like carbinol pseudobase and chalcone, which can then degrade.[1][5]

  • Temperature : High temperatures accelerate the degradation of this compound.[1][2][7] The degradation process is often endothermic, meaning that heat promotes the chemical reactions that lead to its breakdown.[2] Storing solutions at refrigerated temperatures (e.g., 4°C) can significantly slow down degradation.[2]

  • Light : Exposure to light, particularly UV light, can cause the photodegradation of this compound, leading to the fading of its color.[4][5][7]

  • Oxygen : The presence of oxygen can lead to oxidative degradation of the molecule.

  • Presence of Other Compounds : Additives like sulfites can cause significant bleaching, especially at higher pH values (3.0 and 5.0).[8] Conversely, antioxidants like ascorbic acid can sometimes have a complex effect, potentially accelerating degradation under certain conditions but offering protection in others.[9] Metal ions can also impact stability.[5][10]

Q3: What are the most effective strategies for improving the stability of this compound?

Several methods can be employed to enhance the stability of this compound in solution:

  • pH Control : Maintaining a low pH (ideally below 3.0) is a primary strategy for preserving the stable flavylium cation form.[6][11]

  • Co-pigmentation : This technique involves adding colorless organic molecules (co-pigments) that form complexes with this compound, protecting it from degradation by factors like heat and oxygen.[5]

  • Encapsulation : This is a highly effective method where this compound is enclosed within a protective matrix. Common techniques include:

    • Cyclodextrin Inclusion Complexes : Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate this compound, significantly increasing its solubility and stability.[12][13][14]

    • Liposomes : Encapsulating this compound in liposomes, which can be further coated with polymers like chitosan, improves stability, aqueous solubility, and provides a slower release profile.[15][16][17]

  • Use of Stabilizing Agents : Incorporating hydrocolloids like gum arabic or sodium alginate can improve color retention by enhancing hydrophobic interactions or forming ionic and hydrogen bonds.[18]

Troubleshooting Guide

Problem 1: My this compound solution is rapidly losing its color.

  • Possible Cause 1: Incorrect pH.

    • Solution : Check the pH of your solution. This compound is most stable as a colored flavylium cation at low pH (1.0-3.0).[6] If your experimental conditions permit, acidify the solution using a suitable buffer or acid (e.g., citric acid). If you must work at a higher pH, be aware that stability decreases; consider an encapsulation strategy.

  • Possible Cause 2: High Temperature.

    • Solution : Degradation is accelerated by heat.[1][2] Whenever possible, conduct experiments at room temperature or below. If heating is necessary, minimize the duration and temperature. For storage, always keep this compound solutions refrigerated (4°C) or frozen, protected from light.[2]

  • Possible Cause 3: Light Exposure.

    • Solution : this compound is susceptible to photodegradation.[4][5] Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light. Minimize exposure to ambient light during experiments.

Problem 2: My this compound is precipitating out of the solution.

  • Possible Cause 1: pH is near the isoelectric point.

    • Solution : this compound has been observed to be insoluble and precipitate around pH 5.0.[1][2] Adjusting the pH to be either more acidic (<4) or more alkaline (>6) should improve solubility.

  • Possible Cause 2: Poor aqueous solubility.

    • Solution : this compound is naturally hydrophobic.[10] To improve its solubility and prevent precipitation, consider forming an inclusion complex with cyclodextrins (e.g., HP-β-CD) or encapsulating it in liposomes.[12][16] These methods create a more hydrophilic exterior, enhancing stability in aqueous media.

Problem 3: The antioxidant activity of my this compound sample is decreasing over time.

  • Possible Cause: Chemical Degradation.

    • Solution : The degradation of the this compound structure will lead to a loss of its biological activity. The same factors that cause color loss (pH, temperature, light, oxygen) are responsible for this degradation.[11] Implement the stabilization strategies outlined above, such as pH control, refrigerated and dark storage, and consider encapsulation for long-term stability.[10] Adding other antioxidants or using co-pigmentation can also help preserve its activity.[5]

Data on this compound Stability

Table 1: Effect of pH on this compound Stability and Properties
pH RangePredominant FormColorSolubility & StabilityReference
1.0 - 3.0Flavylium CationRed/OrangeHigh stability, colored form is prevalent.[6][8]
~5.0Neutral SpeciesColorlessLow solubility, prone to precipitation.[1][2]
6.0 - 10.0Quinoidal BaseYellow/ColorlessSoluble and relatively stable, but color intensity is lower than at acidic pH.[1][2]
Table 2: Effect of Temperature on this compound Degradation
TemperatureTimepHDegradation (%)Reference
121°C30 min7.07 - 8.67~61%[1][2]
100°C30 minNeutral/AlkalineLess than 80% (better stability than other anthocyanins).[2]
65°C-9.03Degradation rate is 4x lower than at pH 6.08.[1][2]
4°C (Refrigerated)StorageN/ASlows endothermic degradation reactions.[2]
Table 3: Efficacy of Encapsulation Methods
Encapsulation MethodCarrierEncapsulation Efficiency (%)Key BenefitReference
Liposomal EncapsulationSoy Phosphatidylcholine74.88 ± 5.31%Improved aqueous solubility and stability against digestion.[15][16]
Inclusion ComplexHydroxypropyl-β-Cyclodextrin93.22 ± 1.17%Solubility increased ~152x; dissolution rate increased ~7.6x.[12]

Experimental Protocols

Protocol 1: Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

This protocol is adapted from methodologies designed to enhance the solubility and stability of hydrophobic flavonoids.[12][13]

Objective: To encapsulate this compound within an HP-β-CD molecule to improve its aqueous stability and solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

  • Lyophilizer (freeze-dryer)

Procedure:

  • Determine Molar Ratio: A 1:1 molar ratio of this compound to HP-β-CD is typically effective.[12] Calculate the required mass of each compound.

  • Prepare HP-β-CD Solution: Dissolve the calculated amount of HP-β-CD in a specific volume of deionized water in a beaker with a magnetic stir bar. Stir until fully dissolved.

  • Add this compound: Slowly add an excess amount of this compound powder to the HP-β-CD solution.

  • Equilibration: Seal the beaker and allow the suspension to stir at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the system reaches equilibrium.

  • Separation: After equilibration, filter the suspension through a 0.22 µm syringe filter to remove the un-complexed, excess this compound. The filtrate now contains the soluble this compound-HP-β-CD complex.

  • Lyophilization: Freeze the filtrate (e.g., at -80°C) and then lyophilize it for 48 hours or until all the water has been removed. The resulting powder is the stable this compound-HP-β-CD inclusion complex, ready for storage or use.

  • Characterization (Optional): Confirm complex formation using techniques such as FTIR, DSC, or ¹H NMR spectroscopy.[12]

Protocol 2: General Assessment of this compound Stability

Objective: To determine the degradation kinetics of this compound under specific pH and temperature conditions.

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Buffer solutions at desired pH values (e.g., pH 3.0, 5.0, 7.0).

  • Spectrophotometer or HPLC system.

  • Temperature-controlled water bath or incubator.

  • Amber vials.

Procedure:

  • Sample Preparation: Prepare a series of amber vials. In each vial, add a small aliquot of the this compound stock solution to a larger volume of the desired pH buffer to reach the final target concentration. Mix thoroughly.

  • Incubation: Place the vials in a pre-heated water bath or incubator set to the desired experimental temperature (e.g., 60°C). Start a timer immediately.[19]

  • Time-Point Sampling: At regular intervals (e.g., 0, 30, 60, 90, 120 minutes), remove one vial for each condition being tested.

  • Stop Reaction: Immediately place the removed vial in an ice bath to quench the degradation reaction.[19]

  • Quantification:

    • Spectrophotometry: Measure the absorbance of the solution at the maximum absorbance wavelength (λmax) of this compound. A decrease in absorbance over time indicates degradation.

    • HPLC: For more precise quantification, inject the sample into an HPLC system to measure the concentration of the remaining this compound.

  • Data Analysis: Plot the natural logarithm of the concentration (or absorbance) versus time. The degradation rate constant (k) can be determined from the slope of the line, assuming first-order kinetics.[19][20] The half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = 0.693 / k.[19][20]

Visual Guides

cluster_factors Degradation Factors cluster_pathway Degradation Pathway pH High pH (>4) Flavylium This compound (Flavylium Cation, Colored) pH->Flavylium Promotes Conversion Temp High Temperature Temp->Flavylium Accelerates Reaction Light Light Exposure Light->Flavylium Causes Photodegradation Carbinol Carbinol Pseudobase (Colorless) Flavylium->Carbinol Hydration Chalcone Chalcone (Colorless) Carbinol->Chalcone Tautomerization Degraded Degraded Products Chalcone->Degraded

Caption: Factors influencing the degradation pathway of this compound.

start Start: Prepare Aqueous HP-β-CD Solution add_apg Add Excess this compound to Solution start->add_apg stir Stir for 24-48h at Constant Temp add_apg->stir filter Filter (0.22 µm) to Remove Unbound this compound stir->filter filtrate Collect Filtrate Containing Soluble Complex filter->filtrate lyophilize Freeze-Dry Filtrate to Obtain Powder filtrate->lyophilize end End: Stable this compound Inclusion Complex Powder lyophilize->end

Caption: Experimental workflow for cyclodextrin inclusion complex formation.

References

Technical Support Center: Apigeninidin Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with apigeninidin. The following information addresses common issues related to its potential interference in biochemical assays, helping to distinguish true biological activity from assay artifacts.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows activity in a variety of unrelated assays. Is this a genuine result?

A1: Not necessarily. While this compound has known biological activities, broad activity across multiple, unrelated assays may be indicative of promiscuous inhibition rather than specific target engagement. Promiscuous inhibitors often act through non-specific mechanisms such as compound aggregation, redox cycling, or covalent modification of proteins.[1] It is crucial to perform counter-screens to rule out these assay artifacts.

Q2: I'm observing inconsistent results with this compound, especially at higher concentrations. What could be the cause?

A2: Inconsistent results, particularly concentration-dependent variability, can arise from several factors. At higher concentrations, this compound may exceed its aqueous solubility limit and form aggregates. These aggregates can non-specifically inhibit enzymes and other proteins, leading to reproducible yet artifactual inhibition.[2][3] We recommend performing control experiments to assess for aggregation, such as the detergent-based assay described in the troubleshooting guides below.

Q3: My fluorescent-based assay shows a significant signal change with this compound treatment. How can I be sure this is not due to interference?

A3: this compound, as a flavonoid, has intrinsic fluorescent properties. This autofluorescence can directly interfere with fluorescence-based assays, leading to false-positive (increased signal) or false-negative (signal quenching) results.[4] It is essential to measure the fluorescence of this compound alone at the assay's excitation and emission wavelengths to quantify its contribution to the overall signal.

Q4: Can this compound interfere with cell viability assays like the MTT or MTS assay?

A4: Yes, flavonoids, including this compound, have the potential to interfere with tetrazolium-based viability assays. Due to their redox properties, they can directly reduce the tetrazolium salts (MTT, MTS) to formazan in a cell-free system.[5][6] This leads to a false-positive signal, suggesting higher cell viability than is actually present. It is advisable to use an orthogonal cell viability assay, such as a CellTiter-Glo® (which measures ATP levels) or a CyQUANT® (which measures DNA content), that is not based on metabolic reduction when working with this compound.

Troubleshooting Guides

Issue 1: Suspected Promiscuous Inhibition by Aggregation

Symptoms:

  • Inhibition is observed in multiple, unrelated enzyme assays.

  • The dose-response curve is steep and may show a "hump" or be irregular.

  • Results are sensitive to incubation time and protein concentration.

Troubleshooting Workflow:

A Suspected Promiscuous Inhibition B Perform Detergent-Based Assay (e.g., with 0.01% Triton X-100) A->B C Is inhibition significantly reduced in the presence of detergent? B->C D Conclusion: Inhibition is likely due to aggregation. C->D Yes E Conclusion: Inhibition is likely not aggregation-based. Consider other interference mechanisms. C->E No

Caption: Workflow to diagnose aggregation-based promiscuous inhibition.

Experimental Protocol: Detergent-Based Assay for Promiscuous Inhibitors

This protocol is adapted from established methods to identify aggregate-based inhibitors.[2][3]

  • Objective: To determine if the inhibitory activity of this compound is dependent on aggregation.

  • Materials:

    • This compound stock solution

    • A well-characterized enzyme (e.g., β-lactamase) and its substrate

    • Assay buffer

    • Non-ionic detergent (e.g., Triton X-100)

    • Microplate reader

  • Method:

    • Prepare two sets of serial dilutions of this compound in the assay buffer.

    • To one set of dilutions, add the non-ionic detergent to a final concentration of 0.01%.

    • Add the enzyme to all wells, followed by a brief incubation.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress using a microplate reader.

    • Calculate the IC50 values for this compound in the presence and absence of the detergent.

  • Interpretation: A significant increase in the IC50 value in the presence of the detergent suggests that the inhibition is aggregation-based.

Issue 2: Potential Interference from Redox Cycling

Symptoms:

  • Time-dependent inactivation of the target protein, especially cysteine-containing enzymes.

  • Assay results are sensitive to the presence of reducing agents (e.g., DTT).

  • Apparent inhibition is reversed by the addition of catalase.

Troubleshooting Workflow:

A Suspected Redox Cycling B Run assay in the presence of catalase (an H2O2 scavenger) A->B C Is the inhibitory effect of This compound diminished? B->C D Conclusion: Interference is likely due to redox cycling and H2O2 production. C->D Yes E Conclusion: Redox cycling is unlikely the primary cause. Investigate other mechanisms. C->E No

Caption: Workflow to diagnose interference from redox cycling.

Experimental Protocol: Detecting Redox Cycling Activity

This protocol is based on methods to identify the generation of reactive oxygen species (ROS) by test compounds.[5][7]

  • Objective: To determine if this compound generates hydrogen peroxide (H₂O₂) through redox cycling in the assay buffer.

  • Materials:

    • This compound stock solution

    • Assay buffer (with and without reducing agents like DTT)

    • Catalase

    • A hydrogen peroxide detection reagent (e.g., Amplex Red)

    • Horseradish peroxidase (HRP)

    • Fluorescence microplate reader

  • Method:

    • Prepare solutions of this compound in the assay buffer.

    • In parallel, prepare identical solutions containing catalase.

    • Add the Amplex Red reagent and HRP to all wells.

    • Incubate at room temperature, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Interpretation: A dose-dependent increase in fluorescence that is quenched by catalase indicates that this compound is generating H₂O₂ through redox cycling.

Quantitative Data Summary

The following table summarizes reported IC50 values for this compound and the closely related 3-deoxyanthocyanidin, luteolinidin. It is important to note that most of these values represent intended biological activities (e.g., cytotoxicity against cancer cells) rather than confirmed promiscuous inhibition. However, activity across diverse cell lines and targets can still hint at a broader activity profile that warrants further investigation for non-specific effects.

CompoundAssay TypeTarget/Cell LineIC50 ValueReference
This compound-rich extractCytotoxicity (MTS assay)A549 (Lung adenocarcinoma)6.5 µg/mL (~25.7 µM)[8]
This compound-rich extractCytotoxicity (MTS assay)VERO (Normal kidney cells)54.7 µg/mL[8]
This compound-rich extractCytotoxicity (MTS assay)DU145 (Prostate cancer)14.6 µg/mL[8]
This compound-rich extractCytotoxicity (MTS assay)MCF-7 (Breast cancer)21.6 µg/mL[8]
LuteolinidinCytotoxicityHL-60 (Leukemia)~90% viability reduction at 200 µM
LuteolinidinCytotoxicityHepG2 (Liver cancer)~50% viability reduction at 200 µM
Nonmethoxylated 3-DXAAntiproliferativeHT-29 (Colon cancer)44-68 µM[1][7]
Methoxylated 3-DXAAntiproliferativeHT-29 (Colon cancer)< 1.5-53 µM[1][7]

Note: 3-DXA refers to 3-deoxyanthocyanidins.

Signaling Pathways and Interference Mechanisms

The following diagrams illustrate potential mechanisms of assay interference by this compound.

cluster_0 Redox Cycling Interference This compound This compound Reducedthis compound Reduced this compound This compound->Reducedthis compound Reduction ReducingAgent Reducing Agent (e.g., DTT, cellular reductases) ReducingAgent->this compound Reducedthis compound->this compound Oxidation Superoxide O2•- Reducedthis compound->Superoxide + O2 O2 O2 H2O2 H2O2 Superoxide->H2O2 Dismutation OxidizedComponent Oxidized (Inactive) Assay Component H2O2->OxidizedComponent Oxidizes AssayComponent Sensitive Assay Component (e.g., Cysteine residue in enzyme) AssayComponent->OxidizedComponent

Caption: Mechanism of redox cycling interference by this compound.

cluster_1 Aggregation-Based Interference Monomer This compound Monomers Aggregate This compound Aggregate Monomer->Aggregate > Solubility Limit Aggregate->Monomer Disruption InhibitedEnzyme Inhibited Enzyme (Sequestration) Aggregate->InhibitedEnzyme Enzyme Enzyme Enzyme->InhibitedEnzyme Binds to Detergent Detergent (e.g., Triton X-100) Detergent->Aggregate

Caption: Mechanism of aggregation-based promiscuous inhibition.

References

Best practices for long-term storage of Apigeninidin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Apigeninidin.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Color change of solid this compound (e.g., darkening). Exposure to light, moisture, or oxygen leading to degradation.Discard the powder as it is likely degraded. Review storage procedures and ensure the compound is stored in a tightly sealed, opaque container with a desiccant at the recommended temperature. For maximal stability, consider storage under an inert atmosphere (e.g., argon or nitrogen).
Solid this compound has clumped or become sticky. Moisture absorption from the atmosphere.The powder may be partially hydrolyzed. It is recommended to re-assess the purity of the compound before use. To prevent this, improve storage by using a desiccator and ensuring the container is tightly sealed.
Inconsistent experimental results with a previously reliable batch of this compound. Degradation of the compound due to improper storage of either the solid or stock solution. Repeated freeze-thaw cycles of the stock solution.Re-evaluate the purity of the this compound powder using a validated analytical method like HPLC. If degradation is suspected, use a fresh, properly stored batch for subsequent experiments. When using stock solutions, ensure they are aliquoted to avoid multiple freeze-thaw cycles.
Precipitation observed when diluting a DMSO stock solution into an aqueous buffer. Low solubility of this compound in aqueous solutions. The concentration of the organic solvent in the final solution is too low to maintain solubility.To avoid precipitation, it is recommended to make serial dilutions of the concentrated stock solution in the organic solvent first, and then add the final diluted sample to the aqueous medium. Ensure the final concentration of the organic solvent (e.g., DMSO) is as high as experimentally permissible without causing cytotoxicity (typically <0.5% for cell-based assays). Gentle vortexing or sonication may help to redissolve the precipitate.
Aqueous this compound solution loses its color. Degradation of the this compound molecule. This is often pH-dependent. This compound is less stable in acidic aqueous solutions (pH < 6) where it can be hydrated to a colorless carbinol form.This compound is more stable in aqueous solutions with a pH between 6 and 10.[1][2] If your experimental conditions allow, consider adjusting the pH of your solution to this range. For experiments requiring acidic conditions, prepare the solution fresh before each use.

Frequently Asked Questions (FAQs)

1. What are the ideal long-term storage conditions for solid this compound powder?

For long-term storage of solid this compound, it is recommended to store the compound in a tightly sealed, opaque container at -20°C. To minimize degradation from moisture and oxidation, the use of a desiccator and storage under an inert atmosphere (e.g., argon or nitrogen) is also advisable. Under these conditions, the solid powder should be stable for at least one to two years.

2. How should I prepare and store stock solutions of this compound?

  • Choice of Solvent: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of this compound for use in cell-based assays.[3] For analytical purposes, such as HPLC, a stock solution can be prepared in methanol containing a small amount of acid (e.g., 1% HCl) to ensure complete dissolution and stability of the flavylium cation form.[4]

  • Preparation: To prepare a stock solution, dissolve the solid this compound in the chosen solvent to the desired concentration. Gentle vortexing or sonication can be used to aid dissolution.

  • Storage: Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store the aliquots in tightly sealed vials, protected from light, at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months).

3. At what pH is this compound most stable in aqueous solutions?

This compound demonstrates greater stability in neutral to alkaline aqueous solutions, specifically in the pH range of 6 to 10.[1][2] In acidic conditions below pH 5, it is more susceptible to hydration, leading to a loss of color and degradation.[1][2]

4. Is this compound sensitive to light?

While some studies have reported that photodegradation of this compound was not observed during storage, it is a general best practice for flavonoids to protect them from light.[1][2] Therefore, it is recommended to store both solid this compound and its solutions in opaque or amber-colored containers to minimize any potential for photodegradation.

5. How does temperature affect the stability of this compound?

Higher temperatures accelerate the degradation of this compound. Storage at room temperature can promote endothermic degradation reactions.[1][2] For optimal stability, both solid and solution forms of this compound should be stored at low temperatures (-20°C or -80°C for long-term storage). For short-term storage of aqueous solutions, refrigeration at 4°C is preferable to room temperature.[1]

Quantitative Data

Table 1: Recommended Long-Term Storage Conditions for this compound

FormTemperatureAtmosphereContainerExpected Stability
Solid Powder -20°CDesiccated, Inert Gas (optional)Tightly sealed, opaque≥ 1-2 years
Stock Solution in DMSO -20°C-Tightly sealed, opaque aliquotsUp to 3 months
Stock Solution in DMSO -80°C-Tightly sealed, opaque aliquotsUp to 6 months
Aqueous Solution 4°C-Tightly sealed, opaqueShort-term (days to weeks, pH-dependent)

Table 2: Influence of pH on the Stability of this compound in Aqueous Solution at 65°C

pHRelative Degradation RateStability
6.084xLower
9.031xHigher
Data derived from a study on watery extracts of this compound from sorghum.[1][5]

Experimental Protocols

Protocol: Stability Assessment of this compound by RP-HPLC

This protocol outlines a method to assess the stability of this compound in a given formulation or storage condition.

1. Materials and Reagents

  • This compound reference standard

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Formic acid (or other suitable acid for mobile phase)

  • Deionized water (18.2 MΩ·cm)

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC system with UV-Vis detector

2. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acidified methanol (e.g., methanol with 1% HCl) in a volumetric flask.[4] Sonicate for 10 minutes to ensure complete dissolution. Store this stock solution at -20°C in an amber vial.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation

  • Solid this compound: Prepare a solution of the stored solid this compound in the same manner as the stock solution to a known concentration.

  • This compound Solutions: Dilute the stored this compound solution with the mobile phase to fall within the range of the calibration curve.

4. HPLC Conditions

  • Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile).

  • Gradient Program: A suitable gradient to separate this compound from any degradation products. An example gradient is: 0-25 min: 5-25% B; 25-35 min: 25-28% B; 35.5-40 min: 99% B; 40.5-45 min: 5% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 480 nm

  • Injection Volume: 10 µL

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the working standard solutions against their known concentrations.

  • Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero) to determine the stability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (t=0) Aliquots Aliquot Samples for Different Conditions Stock_Solution->Aliquots Condition_1 Condition 1 (e.g., -20°C, dark) Aliquots->Condition_1 Condition_2 Condition 2 (e.g., 4°C, light) Aliquots->Condition_2 Condition_3 Condition 3 (e.g., RT, dark) Aliquots->Condition_3 Time_Points Collect Aliquots at Specific Time Points Condition_1->Time_Points Condition_2->Time_Points Condition_3->Time_Points HPLC_Analysis Analyze by RP-HPLC at 480 nm Time_Points->HPLC_Analysis Quantification Quantify Remaining This compound HPLC_Analysis->Quantification signaling_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) COX2 COX-2 (Cyclooxygenase-2) Inflammatory_Stimuli->COX2 induces expression PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->PGE2 catalyzed by Inflammation Inflammation PGE2->Inflammation promotes This compound This compound This compound->COX2 blocks

References

Technical Support Center: Enhancing Apigeninidin Signal in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of Apigeninidin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing experimental outcomes. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized protocols to enhance the signal and data quality in your this compound analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a 3-deoxyanthocyanidin, a class of flavonoids found in plants like sorghum.[1] Unlike more common anthocyanins, it lacks a hydroxyl group at the C-3 position, which contributes to its notable stability.[2] this compound and related compounds are of significant interest due to their potential bioactive properties and their role as natural colorants.[3][4] Accurate and sensitive analysis by mass spectrometry is crucial for pharmacokinetic studies, food science applications, and drug discovery.[4][5]

Q2: Which ionization mode, positive or negative, is better for this compound analysis?

For flavonoids, the choice of ionization mode can significantly impact signal intensity. While both modes can be used, positive electrospray ionization (ESI) mode is often preferred for many flavonoids, typically showing abundant protonated molecules [M+H]⁺.[6] Some studies, however, have found that negative ESI mode can offer higher sensitivity and better peak reproducibility for certain flavonoids, detecting the deprotonated molecule [M-H]⁻.[7] The optimal choice depends on the specific instrumentation and sample matrix. It is recommended to test both modes during method development to determine the best approach for this compound.

Q3: What are the common adducts observed for this compound in mass spectrometry?

In positive ion mode, the most common ion is the protonated molecule, [M+H]⁺. Sodium adducts, [M+Na]⁺, can also be detected.[6] In negative ion mode, the deprotonated molecule, [M-H]⁻, is typically the most abundant ion.[7] The formation of different adducts can be influenced by the mobile phase composition and the purity of the solvents and additives used.

Q4: How does pH affect the stability and signal of this compound?

This compound's stability is highly pH-dependent. It is more stable in acidic conditions (pH 1.8 and 3.0) compared to neutral or alkaline conditions.[3] In one study, this compound was found to be soluble and stable at pH 6-10, but it precipitated around pH 5.[8] For LC-MS analysis, adding a small amount of acid, such as 0.1% formic acid, to the mobile phase is a common practice.[6][9][10] This helps to promote protonation for positive ion mode ESI and can improve peak shape and ionization efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of this compound.

Problem: Low or No this compound Signal

Potential Cause Troubleshooting Steps
Suboptimal Ionization Parameters Verify and optimize ion source parameters including capillary voltage, gas flow rates (nebulizer, drying gas), and source temperature.[6] Test both positive and negative ESI modes to see which yields a better signal for this compound.[7]
Poor Sample Preparation Ensure the extraction method is efficient for this compound. Techniques like ultrasonic-assisted extraction can improve yields.[11] Check for analyte degradation during sample storage or preparation; this compound is sensitive to pH and temperature.[3][8]
Inefficient Chromatographic Separation Optimize the LC gradient to ensure this compound is eluting as a sharp peak and is not co-eluting with interfering matrix components.[9] Ensure the mobile phase composition, particularly the organic content and acid additive (e.g., 0.1% formic acid), is optimal.[10]
Incorrect Mass Spectrometer Settings Confirm the mass spectrometer is calibrated and tuned.[12] Ensure the correct precursor ion m/z is selected for MS/MS experiments. Check that collision energy is optimized for generating characteristic fragment ions.[6]
Instrument Contamination A contaminated ion source or transfer capillary can suppress the signal. Perform routine cleaning and maintenance as per the manufacturer's guidelines.[13]

Problem: High Background Noise or Matrix Effects

Potential Cause Troubleshooting Steps
Matrix Interference Matrix effects occur when co-eluting compounds suppress or enhance the ionization of the target analyte.[14][15] Improve sample cleanup by using methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[16]
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and additives to minimize background noise.[17] Prepare fresh mobile phases daily.
Carryover from Previous Injections Implement a robust needle and injection port washing procedure between samples.[17] Inject blank samples between experimental samples to assess and mitigate carryover.
Poor Chromatographic Resolution Modify the LC gradient or change the column to better separate this compound from matrix components that may be causing ion suppression.[14]

A logical workflow for troubleshooting signal issues can help systematically identify and resolve the problem.

Fig 1. Troubleshooting workflow for low signal intensity.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Flavonoids from Plant Material

This protocol is a general guideline for extracting flavonoids, including this compound, from solid samples, optimized for efficiency.[11]

  • Sample Preparation : Weigh 1.0 g of dried, powdered plant material into a centrifuge tube.

  • Solvent Addition : Add 25 mL of the extraction solvent. An optimized solvent mixture is 63% ethanol in water.[11] The liquid-to-solid ratio should be approximately 25:1 (mL/g).[11]

  • Ultrasonication : Place the tube in an ultrasonic bath. Sonicate for 65 minutes.[11] Maintain a constant temperature if possible, as higher temperatures can sometimes lead to degradation.[18]

  • Centrifugation : After extraction, centrifuge the sample at 4000 rpm for 15 minutes to pellet the solid material.

  • Collection : Decant the supernatant into a clean collection vial.

  • Filtration : Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for LC-MS analysis.

  • Storage : If not analyzed immediately, store the extract at 4°C. For long-term storage, -20°C is recommended.

Protocol 2: LC-MS/MS Parameter Optimization for this compound

This protocol provides a starting point for developing a sensitive LC-MS/MS method.

  • Standard Preparation : Prepare a 1 mg/mL stock solution of this compound standard in methanol. From this, create a working solution of 1 µg/mL in the initial mobile phase composition.

  • Direct Infusion (Source Parameter Optimization) :

    • Infuse the 1 µg/mL working solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Optimize ion source parameters in both positive and negative ESI modes. Adjust the following to maximize the precursor ion signal ([M+H]⁺ or [M-H]⁻):

      • Capillary/Spray Voltage: Typically 3500-4500 V for positive mode, -3000 to -4500 V for negative mode.[6]

      • Drying Gas (N₂) Temperature: ~300 °C.[6]

      • Drying Gas (N₂) Flow Rate: ~12 L/min.[6]

      • Nebulizer Gas Pressure: ~45 psi.[6]

  • MS/MS Parameter Optimization :

    • Select the most intense precursor ion for fragmentation.

    • Perform a product ion scan by varying the collision energy (e.g., in 5 eV steps from 10 to 60 eV) to find the optimal energy that produces stable and abundant fragment ions.[6]

    • Select the most intense and specific fragment ions for creating Multiple Reaction Monitoring (MRM) transitions.

  • LC Method Development :

    • Column : Use a C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[7]

    • Mobile Phase :

      • Solvent A: Water + 0.1% Formic Acid.[10]

      • Solvent B: Methanol or Acetonitrile + 0.1% Formic Acid.[6][10]

    • Gradient : Develop a gradient to ensure good separation from other matrix components. A starting point could be:

      • 0-1 min: 20% B

      • 1-8 min: Linear gradient to 90% B

      • 8-9 min: Hold at 90% B

      • 9-10 min: Return to 20% B and equilibrate.[6]

    • Flow Rate : 0.7-0.8 mL/min.[6][7]

    • Injection Volume : 5-10 µL.[6][7]

The overall workflow from sample to data can be visualized as follows:

Fig 2. General experimental workflow for this compound analysis.

Quantitative Data Summary

The following table summarizes typical starting parameters for the analysis of flavonoids, including this compound, using LC-ESI-MS/MS. These values should be used as a starting point and optimized for your specific instrument and application.

Table 1: Recommended Starting Parameters for LC-ESI-MS/MS Analysis of Flavonoids

ParameterPositive Ion ModeNegative Ion ModeReference(s)
Ion Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)[6]
Capillary Voltage +4500 V-3500 V[6]
Drying Gas Temp. 300 °C300 °C[6]
Drying Gas Flow 12.0 L/min12.0 L/min[6]
Nebulizer Pressure 45.0 psi45.0 psi[6]
Mobile Phase Additive 0.1% Formic Acid0.1% Formic Acid or 0.05% Acetic Acid[7][9]
Precursor Ion [M+H]⁺[M-H]⁻[6][7]
Collision Energy (MS/MS) 10 - 60 eV (sweep)10 - 60 eV (sweep)[6]

References

Method refinement for Apigeninidin quantification in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for method refinement in Apigeninidin quantification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this compound in complex matrices.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during sample preparation, chromatographic analysis, and data interpretation.

1. Sample Preparation & Extraction

  • Q1: What is the recommended solvent for extracting this compound from plant matrices like Sorghum?

    • A: Acidified polar solvents are most effective. Methanol or ethanol containing a small percentage of hydrochloric acid (e.g., 1% HCl in methanol) is commonly used.[1] The acid helps to maintain the flavylium cation form of this compound, which is more stable and soluble.

  • Q2: My this compound recovery is low. What are the potential causes and solutions?

    • A: Low recovery can stem from several factors:

      • Incomplete Extraction: Ensure the plant material is finely ground to maximize surface area. Consider optimizing the solid-to-liquid ratio, extraction time, and temperature. An ultrasonic-assisted extraction for about 30 minutes can improve efficiency.[2]

      • Analyte Degradation: this compound is susceptible to degradation under certain conditions. Avoid high temperatures and exposure to alkaline pH during extraction and processing.[3]

      • Precipitation: this compound has poor solubility and can precipitate at a pH around 5.[3] Ensure your extraction and sample processing buffers remain acidic.

  • Q3: How should I prepare an this compound analytical standard?

    • A: Use a high-purity this compound chloride analytical standard.[4] Prepare a stock solution (e.g., 1000 µg/mL) in HPLC-grade methanol. This stock solution can then be serially diluted with the mobile phase or a compatible solvent to create a calibration curve (e.g., 1-100 µg/mL).[2] Store stock solutions in the dark at low temperatures (e.g., 4°C) to prevent degradation.

2. Chromatography & Quantification

  • Q4: I am not getting a sharp peak for this compound on my C18 column. What can I do?

    • A: Poor peak shape is often related to the mobile phase or secondary interactions with the column.

      • Mobile Phase pH: Ensure the mobile phase is acidic (e.g., using 0.1% formic acid or 0.5% acetic acid).[2][5] An acidic environment keeps this compound in its protonated, flavylium cation form, which generally results in better peak shapes on reverse-phase columns.

      • Gradient Elution: Employing a gradient elution with an organic solvent like acetonitrile or methanol can help sharpen the peak and improve resolution from other matrix components.[6]

  • Q5: My results are inconsistent and not reproducible. What is the likely cause?

    • A: Inconsistent results often point to either analyte instability or matrix effects.

      • Stability: this compound is sensitive to pH and temperature. A study showed that at 65°C, the degradation rate was four times lower at pH 9 than at pH 6, while storage at room temperature could promote degradation.[3] Ensure consistent pH, temperature, and light exposure conditions for all samples and standards.

      • Matrix Effects: Complex matrices can suppress or enhance the analyte signal during mass spectrometry analysis, leading to poor reproducibility.[7][8] This is a major challenge in bioanalytical methods. (See Q6 for mitigation strategies).

  • Q6: How can I identify and mitigate matrix effects in my LC-MS/MS analysis?

    • A: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[9]

      • Assessment: To assess matrix effects, perform a post-extraction spike experiment. Compare the signal response of a standard spiked into an extracted blank matrix with the response of a standard in a neat solvent. A response below 100% indicates ion suppression, while a response above 100% indicates ion enhancement.[9]

      • Mitigation Strategies:

        • Effective Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering compounds like phospholipids.[7]

        • Chromatographic Separation: Optimize your HPLC method to separate this compound from the interfering matrix components.

        • Dilution: Diluting the sample can reduce the concentration of matrix components, but may compromise the limit of detection.

        • Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix (a sample that does not contain the analyte) to ensure that the standards and samples are affected similarly.[9]

3. Analyte Stability

  • Q7: How stable is this compound at different pH values?

    • A: this compound's stability and color are highly pH-dependent. It is most stable in acidic conditions (pH < 3). It is reported to be soluble and stable at pH 6–10 but is not soluble around pH 5.[3] In the presence of sulfites, a common food additive, bleaching is more severe at pH 3.0 and 5.0 compared to pH 1.8.[10]

  • Q8: What is the effect of temperature and sulfites on this compound stability?

    • A: this compound degrades with heat. One study noted that a heat treatment at 121°C for 30 minutes resulted in a 61% degradation of the anthocyanin.[3] Sulfites can cause significant and rapid bleaching of this compound, though some color may be regained over time in low pH systems (pH 1.8 and 3.0).[10]

Quantitative Data Summary

The following tables provide typical parameters for the quantification of this compound and related flavonoids. These should be used as a starting point for method development.

Table 1: Typical HPLC-UV Method Parameters

Parameter Typical Value / Condition Source(s)
Column C18 (e.g., 4.6 x 250 mm, 5 µm) [2]
Mobile Phase A Water with 0.1% Formic Acid or 0.5% Acetic Acid [2][5]
Mobile Phase B Acetonitrile or Methanol [2]
Elution Mode Gradient or Isocratic [11][12]
Flow Rate 0.2 - 1.0 mL/min [6][11]
Column Temp. 30 - 40°C [5][13]

| Detection λ | ~470-480 nm (for this compound) |[3] |

Table 2: Typical LC-MS/MS Method Parameters

Parameter Typical Value / Condition Source(s)
Ionization Mode Electrospray Ionization (ESI), Positive or Negative [5][13]
Acquisition Mode Multiple Reaction Monitoring (MRM) [5]
Column C18 (e.g., HSS T3, 2.1 x 100 mm, 1.8 µm) [6]
Mobile Phase A 0.1% Formic Acid in Water [6][14]
Mobile Phase B Acetonitrile or Methanol [6][14]
Flow Rate 0.2 - 0.4 mL/min [6][14]
Example MRM (Apigenin) Precursor Ion: 271.1, Product Ions: 153.1, 119.1 (Negative Mode) [5]
Example MRM (Luteolin) Precursor Ion: 287.1, Product Ions: 153.1, 135.1 (Negative Mode) [5]

| Note | MRM transitions for this compound must be optimized empirically. The precursor ion for this compound (C₁₅H₁₁O₄⁺) is m/z 255.06. | |

Table 3: Summary of this compound Stability

Condition Observation Source(s)
pH ~5.0 Insoluble, precipitates from aqueous solution. [3]
pH 6.0 - 10.0 Soluble and stable with increased color density. [3]
Heat (121°C, 30 min) Significant degradation (~61%). [3]
Sulfites (pH 3.0 & 5.0) Severe color bleaching. [10]

| Sulfites (pH 1.8) | Less severe bleaching with partial color recovery over time. |[10] |

Experimental Protocols

Protocol 1: Extraction of this compound from Sorghum Leaf Sheaths

This protocol is a generalized procedure based on established methods.[1][15]

  • Sample Preparation: Air-dry Sorghum leaf sheaths and grind them into a fine powder using a mill.

  • Extraction Solvent Preparation: Prepare an extraction solvent of 1% hydrochloric acid (HCl) in methanol (v/v).

  • Extraction:

    • Weigh 1.0 g of the powdered plant material into a conical flask or tube.

    • Add 20 mL of the extraction solvent (a 1:20 solid-to-liquid ratio).

    • Incubate the mixture at 40°C for approximately 2 hours with continuous agitation. Alternatively, use an ultrasonic bath for 30-60 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Storage: The sample is now ready for analysis. If not analyzed immediately, store at 4°C in the dark.

Protocol 2: Quantification by HPLC-UV

This protocol provides a starting point for developing an HPLC-UV method.

  • HPLC System: Use an HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[2]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm.

    • Mobile Phase A: 0.5% Acetic Acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 10% B, ramp to 50% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: Monitor at 475 nm.

  • Calibration: Prepare a series of working standard solutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting a certified stock.

  • Analysis: Inject the standards to construct a calibration curve. Then, inject the prepared sample extracts.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample 1. Sample Collection (e.g., Sorghum Sheaths) Grind 2. Drying & Grinding Sample->Grind Homogenize Extract 3. Acidified Solvent Extraction Grind->Extract Solubilize Analyte Filter 4. Centrifugation & Filtration Extract->Filter Remove Particulates HPLC 5. HPLC or LC-MS/MS Analysis Filter->HPLC Inject Sample Data 6. Data Acquisition HPLC->Data Quantify 8. Concentration Calculation Data->Quantify Calibrate 7. Calibration Curve Generation Calibrate->Quantify

Caption: General experimental workflow for this compound quantification.

troubleshooting_workflow Start Problem: Low or No Analyte Signal CheckStd Is the analytical standard signal okay? Start->CheckStd CheckSamplePrep Was sample prep performed correctly? CheckStd->CheckSamplePrep Yes Sol_Std Solution: Prepare fresh standard. Verify storage conditions. CheckStd->Sol_Std No CheckInstrument Are LC-MS parameters optimized? CheckSamplePrep->CheckInstrument Yes Sol_SamplePrep Solution: Review extraction protocol. Check for degradation (pH, temp). Assess for matrix effects. CheckSamplePrep->Sol_SamplePrep No Sol_Instrument Solution: Optimize ionization source. Verify MRM transitions. Check for clogs. CheckInstrument->Sol_Instrument No End Problem Resolved CheckInstrument->End Yes

Caption: Troubleshooting guide for low analyte signal.

matrix_effects Concept of Matrix Effects in ESI-MS cluster_ideal cluster_suppression ESI_Source1 ESI Droplet Analyte1 This compound Ion1 [M+H]+ Analyte1->Ion1 Efficient Ionization ESI_Source2 ESI Droplet Analyte2 This compound Matrix Matrix Component Ion2 [M+H]+ Analyte2->Ion2 Competition for Charge -> Reduced Signal Matrix->Ion2 Competition for Charge -> Reduced Signal

Caption: Diagram illustrating matrix effects in mass spectrometry.

References

Technical Support Center: Imaging Apigeninidin in Cellular Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apigeninidin in cell imaging experiments. Our goal is to help you overcome challenges related to autofluorescence and achieve high-quality, reliable data.

Troubleshooting Guide: Addressing Autofluorescence

High background fluorescence can obscure the specific signal from this compound, leading to a poor signal-to-noise ratio. This guide provides a systematic approach to identifying and mitigating common sources of autofluorescence.

Issue 1: High Background Fluorescence Obscuring this compound Signal

Potential CauseRecommended Solution(s)
Fixation-Induced Autofluorescence 1. Optimize Fixation: Reduce the fixation time to the minimum required for adequate sample preservation.[1] If possible, consider switching from glutaraldehyde to paraformaldehyde, as glutaraldehyde tends to cause more intense autofluorescence.[1] For some cell surface markers, chilled methanol or ethanol may be a suitable alternative to aldehyde-based fixatives.[2][3] 2. Chemical Quenching: After fixation, treat samples with a chemical quenching agent. Sodium borohydride is a common choice for reducing aldehyde-induced autofluorescence.[4][5]
Endogenous Autofluorescence 1. Spectral Separation: If your imaging system allows, select excitation and emission channels that minimize overlap with the known emission spectra of common endogenous fluorophores like NADH and flavins, which typically fluoresce in the blue-green range.[6][7] 2. Chemical Quenching: For lipofuscin, an age-related pigment that autofluoresces broadly, treatment with Sudan Black B (SBB) can be effective.[4][8][9] However, be aware that SBB can introduce its own background in the far-red channel.[4][10] Commercial reagents like TrueVIEW™ are also available to quench autofluorescence from sources like collagen, elastin, and red blood cells.[4][11][12] 3. Photobleaching: Before staining, intentionally photobleach the sample with high-intensity light to reduce the background autofluorescence.[13][14][15]
This compound's Intrinsic Fluorescence 1. Spectral Imaging: Utilize spectral imaging and linear unmixing to computationally separate the this compound signal from the autofluorescence background based on their distinct spectral profiles.[16][17][18][19][20] 2. Wavelength Selection: this compound, a 3-deoxyanthocyanidin, has a characteristic absorbance maximum around 480 nm.[21][22] Choose filter sets that are optimized for this spectral range to maximize the specific signal from this compound while minimizing the collection of out-of-range autofluorescence.
Culture Media Components Media Selection: For live-cell imaging, consider using phenol red-free media and reducing the concentration of fetal bovine serum (FBS), as both can contribute to background fluorescence.[3][23]

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when imaging this compound?

A1: Autofluorescence is the natural emission of light by various cellular components, such as mitochondria, lysosomes, collagen, and elastin, when they are excited by light.[6][24] This intrinsic fluorescence can create a high background signal that can mask the specific fluorescence signal from your molecule of interest, in this case, this compound. This leads to a low signal-to-noise ratio, making it difficult to accurately detect and quantify the this compound signal.[2]

Q2: What are the primary sources of autofluorescence in cell imaging experiments?

A2: Autofluorescence can originate from both endogenous sources within the cells and from the experimental procedures themselves.

  • Endogenous Sources: Common cellular components that contribute to autofluorescence include metabolic coenzymes like NADH and flavins, structural proteins such as collagen and elastin, and the "aging pigment" lipofuscin.[6][25] Red blood cells also exhibit strong autofluorescence due to their heme groups.[4]

  • Experimental Sources: The use of aldehyde-based fixatives like formaldehyde and glutaraldehyde is a major contributor to autofluorescence, as they react with cellular amines to form fluorescent products.[4][1][26] Components of cell culture media, such as phenol red and fetal bovine serum, can also add to the background fluorescence.[3]

Q3: How can I determine the spectral properties of the autofluorescence in my specific samples?

A3: To effectively address autofluorescence, it's important to understand its spectral characteristics in your experimental system. This can be achieved by preparing a control sample that has not been treated with this compound but has undergone all other processing steps (e.g., fixation, permeabilization). Using a spectral confocal microscope, you can perform a lambda scan (also known as a spectral scan or emission fingerprinting) on this control sample to measure the emission spectrum of the background autofluorescence.[13] This information will allow you to choose appropriate filters and strategies to minimize its impact.

Q4: Are there any software-based approaches to correct for autofluorescence?

A4: Yes, spectral imaging followed by linear unmixing is a powerful software-based technique to separate the this compound signal from the autofluorescence background.[16][17][18][19][20] This method involves acquiring a series of images at different emission wavelengths to create a spectral profile for each pixel. By providing the software with the "pure" emission spectrum of this compound and the measured spectrum of the autofluorescence (from a control sample), it can mathematically "unmix" the signals and generate an image that represents only the this compound distribution.[20]

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence Reduction

This protocol is designed to reduce autofluorescence caused by aldehyde-based fixatives.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Sodium Borohydride (NaBH₄)

  • Fixed cell or tissue samples

Procedure:

  • Sample Preparation: After fixation with formaldehyde or glutaraldehyde, wash the samples thoroughly with PBS.

  • Prepare NaBH₄ Solution: Freshly prepare a 0.1% (w/v) solution of sodium borohydride in PBS. For example, dissolve 10 mg of NaBH₄ in 10 mL of PBS. Caution: Sodium borohydride is a reducing agent and should be handled with care.

  • Incubation: Immerse the samples in the NaBH₄ solution and incubate for 15-30 minutes at room temperature.

  • Washing: Wash the samples extensively with PBS (3 x 5 minutes) to remove any residual sodium borohydride.

  • Proceed with Staining: Continue with your standard immunofluorescence or staining protocol.

Protocol 2: Sudan Black B (SBB) Staining for Lipofuscin Autofluorescence Quenching

This protocol is effective for reducing autofluorescence from lipofuscin granules.

Materials:

  • 70% Ethanol

  • Sudan Black B (SBB) powder

  • Phosphate-Buffered Saline (PBS)

  • Stained cell or tissue samples

Procedure:

  • Complete Staining: Perform your entire immunofluorescence staining protocol, including any primary and secondary antibody incubations and final washes.

  • Prepare SBB Solution: Prepare a 0.1% - 0.3% (w/v) solution of Sudan Black B in 70% ethanol.[9] Stir the solution for at least 30 minutes to ensure the dye is fully dissolved, and then filter it to remove any undissolved particles.

  • Incubation: After the final wash of your staining protocol, incubate the slides in the SBB solution for 5-20 minutes at room temperature in the dark.[9][27][28] The optimal incubation time may need to be determined empirically.

  • Washing: Briefly wash the samples in 70% ethanol to remove excess SBB, followed by several washes in PBS.

  • Mounting: Mount the coverslip using an appropriate mounting medium.

Visualizing Experimental Workflows

autofluorescence_troubleshooting_workflow start High Autofluorescence Observed check_source Identify Potential Source start->check_source fixation Fixation-Induced check_source->fixation Fixation endogenous Endogenous (e.g., Lipofuscin) check_source->endogenous Cellular Components media Culture Media check_source->media Media optimize_fixation Optimize Fixation Protocol (Time, Reagent) fixation->optimize_fixation chemical_quench_fix Apply Chemical Quenching (e.g., Sodium Borohydride) fixation->chemical_quench_fix sbb_treatment Apply Sudan Black B endogenous->sbb_treatment photobleaching Perform Photobleaching endogenous->photobleaching change_media Use Phenol Red-Free Media / Reduce FBS media->change_media spectral_imaging Utilize Spectral Imaging & Linear Unmixing optimize_fixation->spectral_imaging chemical_quench_fix->spectral_imaging sbb_treatment->spectral_imaging photobleaching->spectral_imaging change_media->spectral_imaging end_node Improved Signal-to-Noise Ratio spectral_imaging->end_node

Caption: Troubleshooting workflow for addressing high autofluorescence.

spectral_unmixing_workflow start Acquire Spectral Image Stack (Lambda Stack) get_apigeninidin_spectrum Define this compound Reference Spectrum start->get_apigeninidin_spectrum get_autofluorescence_spectrum Define Autofluorescence Reference Spectrum (from control sample) start->get_autofluorescence_spectrum linear_unmixing Perform Linear Unmixing Algorithm get_apigeninidin_spectrum->linear_unmixing get_autofluorescence_spectrum->linear_unmixing separated_channels Generate Separated Channels: - this compound - Autofluorescence linear_unmixing->separated_channels final_image Analyze this compound-Specific Image separated_channels->final_image

Caption: Workflow for spectral imaging and linear unmixing.

References

Technical Support Center: Optimizing Apigeninidin for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Apigeninidin in your cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in cell-based assays?

A1: For initial screening, a broad concentration range is recommended. Based on available data, a starting range of 1 µM to 100 µM is advisable. For specific assays, such as anti-inflammatory studies, concentrations between 5 µg/mL and 200 µg/mL have been used with this compound-rich extracts.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is sparingly soluble in water but soluble in organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions. Due to its hygroscopic nature, it is essential to use anhydrous, high-purity DMSO.[2] For long-term storage, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2]

Q3: What is the stability of this compound in a DMSO stock solution?

A3: When stored properly, this compound stock solutions in anhydrous DMSO are generally stable. For long-term storage (months), -80°C is recommended. For short-term storage (weeks), -20°C is acceptable.[2] To ensure the integrity of your results, it is best practice to prepare fresh dilutions in culture media for each experiment.

Q4: I'm observing precipitation when I dilute my this compound stock solution in cell culture media. What should I do?

A4: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds. This can be caused by the final concentration exceeding its solubility limit in the media or rapid solvent exchange.[3] To mitigate this, try pre-warming the cell culture media to 37°C before adding the this compound stock solution.[3] Adding the stock solution dropwise while gently vortexing the media can also help.[3] Performing a serial dilution in the media instead of a single large dilution step can also prevent precipitation.[4] Ensure the final DMSO concentration in your assay is kept low (typically <0.5%) and is consistent across all treatments, including vehicle controls.[4]

Q5: Is this compound cytotoxic?

A5: this compound has demonstrated cytotoxic effects in a cell-type-dependent manner. For example, an this compound-rich extract showed an IC50 of approximately 25.7 µM in A549 lung cancer cells, while being less toxic to normal VERO cells (IC50 range of 55–60 μg/mL).[5] It is essential to determine the cytotoxicity of this compound in your specific cell line by performing a cell viability assay before proceeding with functional assays.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: Reported IC50 Values for this compound-Rich Sorghum Bicolor Extracts

Cell LineCell TypeIC50 (µg/mL)Approximate IC50 (µM)*
A549Lung Adenocarcinoma6.525.7
MDA-MB-231Breast Adenocarcinoma>50>197.5
Hep-G2Hepatocellular Carcinoma>50>197.5
VERONormal Kidney Epithelial55-60217.2 - 237

*Assuming 100% this compound (Molecular Weight: 253.24 g/mol ). Data extracted from a study on this compound-rich Sorghum bicolor extracts.[5]

Table 2: Recommended Working Concentrations and Storage

ParameterRecommendation
Initial Screening Range 1 µM - 100 µM
Anti-Inflammatory Assays 5 µg/mL - 200 µg/mL (with extracts)[1]
Stock Solution Solvent Anhydrous DMSO[2]
Stock Solution Storage -20°C (short-term), -80°C (long-term)[2]
Final DMSO Concentration <0.5% (cell-type dependent)[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock concentration.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if necessary.[2]

  • Visually inspect the solution to ensure no particulate matter remains.

  • Aliquot the stock solution into single-use, light-protected tubes to minimize freeze-thaw cycles and light exposure.

  • Store aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[2]

Protocol 2: Determination of this compound Cytotoxicity using an MTT Assay

Materials:

  • Selected cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common range to test is 0.1, 1, 10, 25, 50, and 100 µM.

  • Include vehicle control wells that contain the same final concentration of DMSO as the highest this compound concentration. Also include untreated control wells (media only).

  • Remove the overnight culture medium from the cells and replace it with the media containing the various concentrations of this compound and controls.

  • Incubate the plate for your desired time points (e.g., 24, 48, 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation in stock solution upon thawing Compound has come out of solution due to temperature change or moisture absorption.Gently warm the vial to 37°C and vortex or sonicate to redissolve. Centrifuge the vial before opening to collect all material at the bottom. Use anhydrous DMSO for stock preparation.[2]
Precipitation in media after dilution Final concentration exceeds aqueous solubility. Rapid dilution shock. Low media temperature.Perform serial dilutions in pre-warmed (37°C) media. Add the compound dropwise while mixing. Ensure the final DMSO concentration is as low as possible while maintaining solubility.[3][4]
Inconsistent results between experiments Degradation of this compound stock. Variation in cell health or passage number. Pipetting errors.Prepare fresh stock solution. Use cells within a consistent and low passage number range. Ensure pipettes are calibrated and use master mixes for reagent addition.
No observable effect at tested concentrations Concentration is too low. Compound has degraded. Assay is not sensitive enough.Test a wider and higher concentration range. Verify the integrity of the this compound stock. Optimize assay parameters (e.g., incubation time, reagent concentrations).
High background or artifact in assay readout This compound's color may interfere with colorimetric assays. Autofluorescence of the compound.Run a compound-only control (no cells) to check for background absorbance/fluorescence. Consider using a non-colorimetric assay (e.g., ATP-based luminescence assay for viability).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization prep_stock Prepare this compound Stock Solution (DMSO) determine_range Determine Initial Concentration Range (e.g., 1-100 µM) prep_stock->determine_range cyto_assay Perform Cytotoxicity Assay (e.g., MTT) determine_range->cyto_assay calc_ic50 Calculate IC50 Value cyto_assay->calc_ic50 select_conc Select Non-Toxic Concentrations for Functional Assays calc_ic50->select_conc func_assay Perform Functional Assay (e.g., Anti-inflammatory) select_conc->func_assay analyze Analyze Data func_assay->analyze troubleshoot Troubleshoot if Necessary analyze->troubleshoot troubleshoot->determine_range Optimize Concentration

Caption: Workflow for optimizing this compound concentration.

troubleshooting_workflow start Inconsistent or Unexpected Results Observed check_compound Step 1: Verify Compound Integrity - Purity (datasheet) - Proper storage - Freshly prepared stock? start->check_compound check_solubility Step 2: Assess Solubility - Precipitate in stock or media? - Final DMSO concentration <0.5%? check_compound->check_solubility Compound OK solution Identify Cause & Optimize Protocol check_compound->solution Issue Found check_cells Step 3: Evaluate Cell Health - Consistent passage number? - Mycoplasma contamination? - Normal morphology? check_solubility->check_cells Solubility OK check_solubility->solution Issue Found check_protocol Step 4: Review Assay Protocol - Correct controls included? - Potential assay interference? - Pipetting accuracy? check_cells->check_protocol Cells Healthy check_cells->solution Issue Found check_protocol->solution Protocol Verified check_protocol->solution Issue Found

Caption: Troubleshooting decision tree for this compound assays.

References

Technical Support Center: Scaling Up Apigeninidin Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the purification of Apigeninidin.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound purification?

A1: The primary challenges in scaling up this compound purification include maintaining yield and purity, managing solvent volumes and costs, addressing the compound's inherent instability under certain conditions, and overcoming its poor solubility at specific pH levels.[1][2][3] Scaling from a lab bench to a larger industrial process often introduces non-linear variables such as altered flow rates, pressure drops, and different equipment limitations that can impact the efficiency of the purification process.[3][4]

Q2: Which chromatography techniques are most suitable for large-scale this compound purification?

A2: For large-scale purification, column chromatography using adsorbents like macroporous resin or silica gel is a common initial step.[5][6] Reversed-phase High-Performance Liquid Chromatography (HPLC) is often employed for final high-purity polishing.[7][8] The choice of stationary phase and mobile phase is critical and needs to be optimized for scalability, considering factors like resin cost and solvent consumption.[9]

Q3: What are the key stability concerns for this compound during purification?

A3: this compound is susceptible to degradation at certain pH levels and temperatures. For instance, it is unstable and degrades at pH 6.08 ± 0.02 and 9.03 ± 0.04.[1][2] It is also sensitive to heat, with a significant percentage degrading at high temperatures (e.g., 61% degradation after 30 minutes at 121°C).[1][2] The presence of additives like sulfites can also cause significant bleaching, particularly at pH 3.0 and 5.0.[10]

Q4: How does pH affect the solubility of this compound?

A4: The solubility of this compound is highly dependent on pH. It is notably insoluble at a pH of approximately 5.04.[1][2] However, its solubility and stability increase in more alkaline conditions, from pH 6 to 10.[1][2] This property is a critical consideration for buffer selection during extraction and chromatography.

Q5: What are common impurities found in this compound extracts?

A5: Crude extracts of this compound from natural sources, such as Sorghum bicolor, often contain other related flavonoids and polyphenolic compounds.[11][12] These can include other 3-deoxyanthocyanidins like luteolinidin and their derivatives.[13][14] The purification process must be designed to effectively separate these structurally similar compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound purification.

Problem 1: Low Final Yield
Potential Cause Troubleshooting Steps
Incomplete Extraction Optimize the extraction solvent system. Acidified methanol or ethanol are often effective.[15] Ensure sufficient solvent-to-biomass ratio and adequate extraction time. Consider using techniques like ultrasound-assisted extraction to improve efficiency.[7]
Degradation During Processing Maintain a controlled temperature throughout the process. Avoid high temperatures, especially for extended periods.[1] Monitor and control the pH of all solutions to avoid ranges where this compound is unstable (e.g., pH 6.08 and 9.03).[1][2]
Poor Binding to Chromatography Resin Ensure the pH and solvent composition of the loading buffer are optimized for binding to the selected resin. Perform small-scale binding studies with different resins to determine the one with the best capacity and selectivity.
Incomplete Elution from Chromatography Column Optimize the elution buffer composition and pH. A stepwise or gradient elution may be necessary to effectively recover all the bound this compound.[6] Ensure the elution volume is sufficient.[16]
Precipitation During Purification Due to its low solubility at pH ~5, this compound may precipitate if the buffer pH shifts into this range.[1][2] Maintain a pH outside of this insolubility window throughout the purification process.
Problem 2: Poor Purity
Potential Cause Troubleshooting Steps
Co-elution of Impurities Optimize the chromatography method. Adjust the gradient slope, mobile phase composition, or switch to a stationary phase with different selectivity.[17] Consider adding an orthogonal purification step (e.g., ion exchange after reversed-phase).
Overloading the Chromatography Column Reduce the amount of crude extract loaded onto the column. Exceeding the binding capacity of the resin will lead to impurities flowing through with the target compound.[18]
Presence of Structurally Similar Compounds High-resolution techniques like preparative HPLC are often necessary to separate structurally similar flavonoids.[7] Optimize the mobile phase to enhance the separation of these compounds.
Degradation Products If this compound degrades during purification, the degradation products will act as impurities. Implement the stability-preserving measures mentioned in the "Low Final Yield" section.
Problem 3: Chromatography Scale-Up Issues
Potential Cause Troubleshooting Steps
High Backpressure This can be due to column clogging with particulates from the crude extract. Ensure the extract is filtered before loading. The column may also be overloaded or the flow rate may be too high for the larger column dimensions.[18]
Non-linear Scaling Direct scaling of lab-scale methods often fails.[3] Re-optimize flow rates and gradient profiles for the larger column dimensions. Consider that wall effects are less pronounced in larger columns, which can affect separation.[9]
Prohibitively High Solvent Consumption Explore the use of more efficient resins that require less solvent for elution. Optimize the purification process to reduce the number of steps, thereby decreasing overall solvent usage.[3]

Data Presentation

Table 1: Comparison of this compound and Luteolinidin Content in Different Sorghum Varieties

Sorghum VarietyThis compound (AE) Content (µg/g)Luteolinidin (LE) Content (µg/g)
Liaoza-48329.6497.18
Liaonuo-11270.9376.84
Liaonian-3162.5082.05

Data extracted from a study on 3-Deoxyanthocyanidins from Sorghum bicolor L. Moench.[15]

Table 2: Stability of this compound under Different Conditions

ConditionObservationReference
pH 5.04 ± 0.02Insoluble, precipitates[1][2]
pH 6.08 ± 0.02Soluble but degrades[1][2]
pH 9.03 ± 0.04Soluble but degrades[1][2]
pH 6-10Soluble and stable[1][2]
Heat (121°C for 30 min)61% degradation[1]
Presence of Sulfites (pH 3.0 & 5.0)Significant bleaching[10]

Experimental Protocols

Protocol 1: Extraction of this compound from Sorghum

This protocol is a generalized procedure based on common laboratory practices for flavonoid extraction.

  • Sample Preparation: Grind dried plant material (e.g., sorghum leaf sheaths) into a fine powder.

  • Extraction:

    • Suspend the powdered material in an acidified methanol solution (e.g., 1% HCl in methanol) at a solid-to-liquid ratio of 1:20 (g/mL).[15]

    • Extract for a specified period (e.g., 130 minutes) at a controlled temperature (e.g., 40°C).[15]

    • The use of sonication can enhance extraction efficiency.[7]

  • Filtration and Concentration:

    • Filter the mixture to separate the solid residue from the liquid extract.

    • Concentrate the extract under reduced pressure using a rotary evaporator.

Protocol 2: Column Chromatography Purification

This protocol outlines a general approach for purifying this compound using column chromatography.

  • Column Packing:

    • Select a suitable stationary phase such as silica gel or a macroporous adsorption resin.[5]

    • Pack the column with the chosen resin using a slurry method.

  • Sample Loading:

    • Dissolve the concentrated crude extract in a minimal amount of the initial mobile phase.

    • Load the dissolved sample onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase (gradient elution). A common solvent system is a gradient of methanol in chloroform or ethyl acetate.[5]

    • Collect fractions of the eluent.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

  • Pooling and Concentration:

    • Pool the fractions that show a high concentration of pure this compound.

    • Concentrate the pooled fractions to obtain the purified compound.

Visualizations

experimental_workflow start Start: Powdered Plant Material extraction Solvent Extraction (e.g., Acidified Methanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract column_chromatography Column Chromatography (e.g., Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection analysis Fraction Analysis (TLC/HPLC) fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling final_concentration Final Concentration pooling->final_concentration pure_this compound Purified this compound final_concentration->pure_this compound troubleshooting_low_yield start Low Yield of This compound check_extraction Check Extraction Efficiency start->check_extraction Initial Stage check_stability Assess Compound Stability start->check_stability All Stages check_chromatography Evaluate Chromatography start->check_chromatography Purification Stage optimize_solvent Optimize Solvent & Time check_extraction->optimize_solvent Inefficient? control_ph_temp Control pH & Temperature check_stability->control_ph_temp Degradation Evident? optimize_binding Optimize Resin & Binding check_chromatography->optimize_binding Poor Binding? optimize_elution Optimize Elution Buffer check_chromatography->optimize_elution Incomplete Elution?

References

Validation & Comparative

A Comparative Guide to the Antioxidant Activities of Apigeninidin and Apigenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant properties of two prominent flavonoids: apigeninidin and apigenin. By examining their performance in various antioxidant assays and exploring their underlying mechanisms of action, this document aims to furnish researchers with the critical data and experimental context necessary for informed decision-making in drug discovery and development.

At a Glance: Key Differences and Antioxidant Potential

This compound, an anthocyanidin, and apigenin, a flavone, share a common flavonoid backbone but differ in their structural class, which significantly influences their antioxidant capacity. This compound belongs to the 3-deoxyanthocyanidins, characterized by the absence of a hydroxyl group at the C3 position of the C-ring. This structural feature is believed to enhance its stability and antioxidant potential under certain conditions. Apigenin, a well-studied flavone, is widely recognized for its antioxidant and anti-inflammatory properties.

The antioxidant activity of flavonoids is largely attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. The number and arrangement of hydroxyl groups on their aromatic rings are crucial determinants of this capacity.

Quantitative Comparison of Antioxidant Activity

The following table summarizes the available quantitative data from various in vitro antioxidant assays for both this compound and apigenin. It is important to note that direct comparative studies are limited, and the data presented here is compiled from multiple sources. Variations in experimental conditions can influence the results.

Antioxidant AssayThis compoundApigeninReference Compound
DPPH Radical Scavenging Activity (IC50) ~47.42 µg/mL (from Liaoza-48 sorghum extract)13.5 µg/mLNot specified in all studies
ABTS Radical Scavenging Activity (IC50) ~288.60 μg/mL (from Liaoza-48 sorghum extract)344 µg/mLNot specified in all studies
FRAP (Ferric Reducing Antioxidant Power) Data not available for pure compound1.44 ± 0.01 µmol TE/µmolTrolox
ORAC (Oxygen Radical Absorbance Capacity) Data not available for pure compound4.80 ± 0.16 µmol TE/µmolTrolox

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant activity. TE stands for Trolox Equivalents, a common standard for measuring antioxidant capacity.

Structure-Activity Relationship

The antioxidant efficacy of flavonoids is intrinsically linked to their molecular structure. Key structural features that govern their radical-scavenging capabilities include:

  • Hydroxyl Groups: The number and position of hydroxyl (-OH) groups on the A and B rings are paramount. A greater number of hydroxyl groups generally correlates with higher antioxidant activity.

  • Catechol Group: The presence of an ortho-dihydroxy (catechol) group on the B-ring significantly enhances antioxidant capacity.

  • C2=C3 Double Bond: A double bond between carbons 2 and 3 in the C-ring, in conjunction with a 4-oxo group, facilitates electron delocalization, thereby increasing the stability of the flavonoid radical and enhancing its antioxidant potential.

Apigenin possesses hydroxyl groups at the 5, 7, and 4' positions. This compound has a similar hydroxylation pattern but lacks the 4-oxo group and has a different C-ring structure. The positive charge on the oxygen atom of the C-ring in this compound may influence its electron-donating capacity. While direct comparative studies are lacking, the structural features of both compounds suggest potent antioxidant activity.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below. These protocols are generalized and may be subject to minor variations between different research laboratories.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Methodology:

  • A stock solution of DPPH in methanol is prepared.

  • Various concentrations of the test compound (this compound or apigenin) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Methodology:

  • The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound are added to the diluted ABTS•+ solution.

  • The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalents (TE).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe3+-TPTZ) complex to the ferrous (Fe2+) form, which has an intense blue color.

Methodology:

  • The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of FeCl3·6H2O.

  • The FRAP reagent is pre-warmed to 37°C.

  • The test compound is added to the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).

  • The antioxidant capacity is determined against a standard curve of a known antioxidant, typically FeSO4 or Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Methodology:

  • A fluorescent probe (e.g., fluorescein) is mixed with the test compound in a phosphate buffer.

  • A peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is added to initiate the reaction.

  • The fluorescence decay is monitored over time using a fluorescence microplate reader.

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

  • The results are typically expressed as Trolox Equivalents (TE).

Signaling Pathway Activation: The Nrf2-ARE Pathway

The Keap1-Nrf2-ARE signaling pathway is a crucial cellular defense mechanism against oxidative stress. Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Apigenin has been shown to be a potent activator of the Nrf2 pathway.[1][2] It can induce the nuclear translocation of Nrf2 and subsequently enhance the expression of downstream antioxidant enzymes.[1] The effect of this compound on the Nrf2 pathway is less well-documented, but given its structural similarity to other Nrf2-activating flavonoids, it is plausible that it also modulates this protective signaling cascade.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Apigenin Apigenin Apigenin->Keap1_Nrf2 Induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

Caption: The Keap1-Nrf2-ARE signaling pathway activated by apigenin.

Experimental Workflow: DPPH Assay

The following diagram illustrates the typical workflow for assessing antioxidant activity using the DPPH assay.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH solution in methanol Mix Mix DPPH solution with test compound solution DPPH_sol->Mix Test_sol Prepare various concentrations of this compound/Apigenin Test_sol->Mix Incubate Incubate in the dark at room temperature Mix->Incubate Measure_Abs Measure absorbance at ~517 nm Incubate->Measure_Abs Calc_Inhibition Calculate % Inhibition Measure_Abs->Calc_Inhibition Determine_IC50 Determine IC50 value Calc_Inhibition->Determine_IC50

Caption: A typical experimental workflow for the DPPH antioxidant assay.

Conclusion

Both this compound and apigenin are potent flavonoids with significant antioxidant potential. While apigenin is more extensively studied, the available data suggests that this compound also possesses strong radical-scavenging properties. The structural differences between these two compounds likely result in nuanced variations in their antioxidant mechanisms and efficacy in different biological systems. The activation of the Nrf2 signaling pathway by apigenin underscores its potential as a modulator of cellular antioxidant defenses. Further direct comparative studies are warranted to fully elucidate the relative antioxidant potencies of this compound and apigenin and to explore their therapeutic potential in oxidative stress-related diseases. This guide provides a foundational understanding for researchers to build upon in their exploration of these promising natural compounds.

References

A Comparative Analysis of Apigeninidin and Luteolinidin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, biological activities, and underlying mechanisms of two promising 3-deoxyanthocyanidins, Apigeninidin and Luteolinidin.

This guide provides a comprehensive comparison of this compound and Luteolinidin, two naturally occurring 3-deoxyanthocyanidins predominantly found in sorghum.[1][2] These compounds are of increasing interest to the scientific community for their potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer properties.[3][4] This document summarizes key experimental data, details relevant experimental methodologies, and visualizes important biological pathways to support further research and development.

Physicochemical Properties

This compound and Luteolinidin share a common 3-deoxyanthocyanidin core structure but differ in the hydroxylation pattern of their B-ring. Luteolinidin possesses an additional hydroxyl group at the 3' position, which influences its polarity and biological activity. A summary of their key physicochemical properties is presented below.

PropertyThis compoundLuteolinidinReference(s)
IUPAC Name 2-(4-hydroxyphenyl)chromenylium-5,7-diol2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol[5][6]
Chemical Formula C₁₅H₁₁O₄⁺C₁₅H₁₁O₅⁺[1][2]
Molar Mass 255.24 g/mol 271.24 g/mol [1][2]
Appearance Orange-red pigmentOrange pigment[2][3]
Solubility Practically insoluble in waterData not readily available, likely slightly more soluble than this compound due to the extra hydroxyl group.[7]
Natural Sources Sorghum, soybean, Ephedra frustillataSorghum, ferns, mosses[1][2]

Biosynthesis of this compound and Luteolinidin

This compound and Luteolinidin are synthesized in plants via a branch of the flavonoid biosynthesis pathway. Their biosynthesis diverges from the pathway for common anthocyanidins after the formation of flavanones (naringenin for this compound and eriodictyol for luteolinidin). These flavanones are then converted to the corresponding 3-deoxyanthocyanidins.

Biosynthesis of this compound and Luteolinidin cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_deoxyanthocyanidin 3-Deoxyanthocyanidin Pathway Phenylalanine Phenylalanine Cinnamic acid Cinnamic acid Phenylalanine->Cinnamic acid p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone Naringenin (Flavanone) Naringenin (Flavanone) Naringenin Chalcone->Naringenin (Flavanone) Eriodictyol (Flavanone) Eriodictyol (Flavanone) Naringenin (Flavanone)->Eriodictyol (Flavanone) F3'H This compound This compound Naringenin (Flavanone)->this compound FNR, DANS Luteolinidin Luteolinidin Eriodictyol (Flavanone)->Luteolinidin FNR, DANS

Biosynthesis of this compound and Luteolinidin.

Comparative Biological Activities

While direct comparative studies on pure this compound and Luteolinidin are limited, available data from extracts and related compounds provide valuable insights into their biological potential.

Antioxidant Activity

Both this compound and Luteolinidin exhibit potent antioxidant activity by scavenging free radicals. A study on extracts from different sorghum varieties provided a direct comparison of their efficacy in DPPH and ABTS radical scavenging assays.[8]

Compound/ExtractDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)Reference
This compound (from Liaoza-48 sorghum extract) 15.83 ± 0.218.12 ± 0.15[9]
Luteolinidin (from Liaoza-48 sorghum extract) 12.45 ± 0.186.98 ± 0.11[9]

These results suggest that Luteolinidin has slightly stronger radical scavenging activity than this compound, which can be attributed to the additional hydroxyl group on its B-ring, enhancing its hydrogen-donating capacity.

Anti-inflammatory Activity

This compound and its parent compound, apigenin, have demonstrated significant anti-inflammatory effects.[4][10] A study on a Sorghum bicolor leaf fraction containing apigenin and this compound adducts showed potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[4] While a specific IC₅₀ value for pure this compound was not provided, the study indicated that the fraction was more effective than ibuprofen at reducing prostaglandin E2 production.[4] Luteolinidin's anti-inflammatory potential is inferred from its structural similarity to luteolin, a known inhibitor of inflammatory pathways.[11]

Anticancer Activity

The anticancer properties of this compound and Luteolinidin are less studied than their parent compounds, apigenin and luteolin. However, apigenin and luteolin have been shown to inhibit the proliferation of various cancer cell lines, including the MCF-7 breast cancer cell line.

CompoundMCF-7 Cell Viability IC₅₀ (µM)Reference
Apigenin ~50[12]
Luteolin ~40[12]

It is plausible that this compound and Luteolinidin exhibit similar cytotoxic effects, although further studies are required for confirmation.

Signaling Pathways

The biological activities of this compound and Luteolinidin are mediated through the modulation of various cellular signaling pathways. Based on studies of their parent compounds, the following pathways are likely targets.

Signaling_Pathways cluster_pro_inflammatory Pro-inflammatory & Pro-survival Pathways cluster_cellular_effects Cellular Effects NF-kB NF-kB Inflammation Inflammation NF-kB->Inflammation Leads to PI3K/Akt PI3K/Akt Cell Proliferation Cell Proliferation PI3K/Akt->Cell Proliferation Promotes MAPK/ERK MAPK/ERK MAPK/ERK->Cell Proliferation Promotes JAK/STAT JAK/STAT JAK/STAT->Cell Proliferation Promotes This compound This compound This compound->NF-kB Inhibition This compound->PI3K/Akt Inhibition This compound->MAPK/ERK Inhibition Apoptosis Apoptosis This compound->Apoptosis Induces Luteolinidin Luteolinidin Luteolinidin->NF-kB Inhibition Luteolinidin->JAK/STAT Inhibition Luteolinidin->Apoptosis Induces

Modulation of Key Signaling Pathways.

Experimental Protocols

Detailed protocols for the key assays mentioned in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture : Add various concentrations of the test compound (this compound or Luteolinidin) to the DPPH solution. A control containing only methanol and DPPH is also prepared.

  • Incubation : Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay assesses the capacity of antioxidants to scavenge the ABTS radical cation.

  • Reagent Preparation : Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture : Add various concentrations of the test compound to the diluted ABTS•+ solution.

  • Incubation : Incubate the mixtures at room temperature for a defined period (e.g., 6 minutes).

  • Measurement : Measure the absorbance at 734 nm.

  • Calculation : Calculate the percentage of inhibition as described for the DPPH assay and determine the IC₅₀ value.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding : Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment : Treat the cells with various concentrations of this compound or Luteolinidin for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at 490 nm using a microplate reader.

  • Calculation : Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value is the concentration of the compound that causes a 50% reduction in cell viability.

COX-2 Inhibitory Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Enzyme Preparation : Prepare a solution of human recombinant COX-2 enzyme.

  • Reaction Mixture : In a 96-well plate, add the reaction buffer, heme, the test compound at various concentrations, and the COX-2 enzyme. A control without the inhibitor is also prepared.

  • Pre-incubation : Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation : Initiate the reaction by adding arachidonic acid (the substrate).

  • Incubation : Incubate the plate for a short period (e.g., 2 minutes) at 37°C.

  • Reaction Termination : Stop the reaction by adding a stopping reagent (e.g., hydrochloric acid).

  • Measurement : The product of the reaction (e.g., Prostaglandin E2) is quantified using an ELISA kit.

  • Calculation : The percentage of COX-2 inhibition is calculated, and the IC₅₀ value is determined.

Experimental_Workflow cluster_antioxidant Antioxidant Assays cluster_anti_inflammatory Anti-inflammatory Assay cluster_anticancer Anticancer Assay DPPH Assay DPPH Assay Radical Scavenging Radical Scavenging DPPH Assay->Radical Scavenging ABTS Assay ABTS Assay ABTS Assay->Radical Scavenging IC50 Determination IC50 Determination Radical Scavenging->IC50 Determination COX-2 Inhibition Assay COX-2 Inhibition Assay Enzyme Inhibition Enzyme Inhibition COX-2 Inhibition Assay->Enzyme Inhibition Enzyme Inhibition->IC50 Determination MTT Assay MTT Assay Cell Viability Cell Viability MTT Assay->Cell Viability Cell Viability->IC50 Determination Test Compounds Test Compounds Test Compounds->DPPH Assay Test Compounds->ABTS Assay Test Compounds->COX-2 Inhibition Assay Test Compounds->MTT Assay

General Experimental Workflow.

Conclusion

This compound and Luteolinidin are promising natural compounds with significant antioxidant, anti-inflammatory, and potential anticancer activities. Luteolinidin appears to exhibit slightly superior antioxidant activity, likely due to its additional hydroxyl group. While direct comparative data for their anti-inflammatory and anticancer effects are still emerging, studies on related compounds and extracts suggest potent bioactivities mediated through the inhibition of key signaling pathways such as NF-κB, PI3K/Akt, and MAPK. Further research, particularly direct comparative studies with pure compounds, is warranted to fully elucidate their therapeutic potential and mechanisms of action for future drug development.

References

Validating the anticancer effects of Apigeninidin in specific cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer effects of Apigenin, a naturally occurring flavonoid, across various cancer cell lines. We present supporting experimental data, detailed methodologies for key assays, and visual representations of the underlying molecular mechanisms to facilitate a deeper understanding of its therapeutic potential.

Comparative Anticancer Activity of Apigenin

Apigenin has demonstrated significant cytotoxic and pro-apoptotic effects across a range of cancer cell lines. Its efficacy, often measured by the half-maximal inhibitory concentration (IC50), varies depending on the cell line and the duration of exposure.

Table 1: IC50 Values of Apigenin in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Exposure Time (h)
HeLa[1]Cervical Cancer1072
SiHa[1]Cervical Cancer6872
CaSki[1]Cervical Cancer7672
C33A[1]Cervical Cancer4072
Caki-1[2]Renal Cell Carcinoma27.0224
ACHN[2]Renal Cell Carcinoma50.4024
NC65[2]Renal Cell Carcinoma23.3424
HL60[3]Leukemia30Not Specified
KKU-M055[4]Cholangiocarcinoma7824
KKU-M055[4]Cholangiocarcinoma6148
MDA-MB-453[5]Breast Cancer59.4424
MDA-MB-453[5]Breast Cancer35.1572
HT29[6]Colorectal Cancer12.5 - 5024 - 48

Synergistic Effects with Conventional Chemotherapy

Apigenin has been shown to enhance the cytotoxic effects of standard chemotherapeutic agents like Doxorubicin, suggesting its potential use in combination therapies to reduce drug resistance and lower required dosages.

Table 2: Synergistic Cytotoxicity of Apigenin with Doxorubicin in Breast Cancer Cell Lines
Cell LineTreatmentTheoretical IC50Experimental IC50
MCF-7[7]Apigenin + Doxorubicin126.2 µM (Apigenin) + 1.15 µM (Doxorubicin)37.89 µM (Apigenin) + 1 µM (Doxorubicin)
MDA-MB-231[8]Doxorubicin4.1 µM-
MCF-7[8]Doxorubicin2.3 µM-

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism of Apigenin's anticancer activity is the induction of programmed cell death (apoptosis) and the halting of cell cycle progression.

Table 3: Apigenin-Induced Apoptosis and Cell Cycle Arrest in Specific Cell Lines
Cell LineCancer TypeEffectApigenin Concentration (µM)% of Apoptotic Cells or Cells in Arrested Phase
T24[9]Bladder CancerApoptosis8022.2%
T24[9]Bladder CancerG2/M Arrest2020.19%
T24[9]Bladder CancerG2/M Arrest4024.9%
T24[9]Bladder CancerG2/M Arrest8027.7%
T24[9]Bladder CancerG2/M Arrest12030.68%
T24[9]Bladder CancerG2/M Arrest16037.94%
KKU-M055[4]CholangiocarcinomaApoptosis8024.67%
22Rv1[10]Prostate CancerG0/G1 Arrest1059.4%
22Rv1[10]Prostate CancerG0/G1 Arrest2061.3%
22Rv1[10]Prostate CancerG0/G1 Arrest4062.1%
22Rv1[10]Prostate CancerG0/G1 Arrest8065.0%
PC-3[10]Prostate CancerG0/G1 Arrest1051.4%
PC-3[10]Prostate CancerG0/G1 Arrest2057.4%
PC-3[10]Prostate CancerG0/G1 Arrest4060.8%
PC-3[10]Prostate CancerG0/G1 Arrest8062.6%
TF1[3]LeukemiaG0/G1 Arrest5065.12%

Molecular Mechanisms of Action

Apigenin exerts its anticancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Caption: Apigenin inhibits key survival pathways and promotes apoptosis.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

MTT Assay Workflow A Seed cells in a 96-well plate B Treat cells with Apigenin (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT solution to each well C->D E Incubate for 1-4 hours (Formazan crystal formation) D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability (%) G->H Cell Cycle Analysis Workflow A Harvest and wash cells B Fix cells in cold 70% ethanol A->B C Incubate on ice B->C D Wash to remove ethanol C->D E Treat with RNase A D->E F Stain with Propidium Iodide (PI) E->F G Analyze by flow cytometry F->G H Quantify cell cycle phases G->H Western Blotting Workflow A Prepare cell lysates B Determine protein concentration (e.g., BCA assay) A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane (e.g., PVDF) C->D E Block the membrane D->E F Incubate with primary antibody E->F G Incubate with secondary antibody F->G H Detect protein bands (e.g., chemiluminescence) G->H I Analyze band intensity H->I

References

A Researcher's Guide to Apigeninidin Quantification: A Cross-Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. Apigeninidin, a 3-deoxyanthocyanidin found in sorghum and other plants, has garnered interest for its potential health benefits. This guide provides a comparative overview of three common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry. This cross-validation guide presents experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.

Comparative Analysis of Quantification Methods

The selection of an analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry. It is important to note that while data for this compound is provided where available, some parameters are based on its structurally similar analog, apigenin, due to the limited availability of comprehensive validation reports for this compound itself.

Performance ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
**Linearity (R²) **> 0.999[1]> 0.997[2]> 0.999
Linearity Range 1 - 100 µg/mL (Apigenin)[3]0.1 - 200 ng/mL (Apigenin)[2]2 - 12 µg/mL (Apigenin)
Accuracy (Recovery %) 99.5% (Luteolinidin)[3][4]95.83 - 107.89% (Apigenin)[2]99.94 - 100.10% (Apigenin)
Precision (RSD %) < 1% (Luteolinidin)[3][4]1.85 - 10.76% (Inter-day, Apigenin)[2]0.15 - 1.24% (Inter-day, Apigenin)
Limit of Detection (LOD) 0.108 µg/mL (Apigenin)[1]Not explicitly found for this compound0.27 µg/mL (Apigenin)
Limit of Quantification (LOQ) 0.329 µg/mL (Apigenin)[1]Not explicitly found for this compound0.83 µg/mL (Apigenin)
Selectivity Moderate to HighVery HighLow
Cost ModerateHighLow
Throughput HighModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the quantification of this compound using the three discussed analytical techniques.

Sample Preparation from Plant Material (General Protocol)
  • Drying and Grinding: Dry the plant material (e.g., sorghum leaf sheaths) at a controlled temperature (e.g., 40°C) to a constant weight. Grind the dried material into a fine powder.

  • Extraction: Accurately weigh a specific amount of the powdered sample (e.g., 1 gram) and add a suitable extraction solvent. A common solvent for 3-deoxyanthocyanidins is acidified methanol (e.g., 1% HCl in methanol).

  • Sonication/Maceration: Sonicate the mixture for a defined period (e.g., 30 minutes) or perform maceration with agitation to enhance extraction efficiency.

  • Centrifugation and Filtration: Centrifuge the extract to pellet the solid plant material. Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter before analysis.

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

This method offers a good balance between sensitivity, selectivity, and cost for routine analysis.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile (Solvent B) and 0.5% formic acid in water (Solvent A) can be employed.[3] The gradient can be optimized to achieve the best separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: this compound has a maximum absorbance around 480 nm, which should be used for detection.[5]

  • Quantification: A calibration curve is constructed by injecting standard solutions of this compound at known concentrations. The concentration of this compound in the samples is then determined by comparing their peak areas to the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for the analysis of complex matrices or trace amounts of this compound.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Chromatographic Conditions: Similar to HPLC-UV, a C18 column with a gradient elution of acetonitrile and formic acid in water is commonly used. The flow rate is typically lower (e.g., 0.2 - 0.4 mL/min) to be compatible with the mass spectrometer.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for anthocyanidins.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored for highly selective quantification. The precursor ion ([M+H]+) for this compound is m/z 255.

  • Quantification: Similar to HPLC-UV, quantification is based on a calibration curve generated from authentic standards. An internal standard is often used to improve accuracy and precision.

UV-Visible Spectrophotometry

This is a simpler and more cost-effective method, but it is less specific and may be subject to interference from other compounds that absorb at a similar wavelength.

  • Instrumentation: A UV-Visible spectrophotometer.

  • Procedure:

    • Prepare a series of standard solutions of this compound in a suitable solvent (e.g., acidified methanol).

    • Measure the absorbance of the standards and the sample extracts at the wavelength of maximum absorbance (λmax) for this compound, which is approximately 480 nm.[5]

    • A blank containing the solvent should be used to zero the spectrophotometer.

  • Quantification: A calibration curve is generated by plotting the absorbance of the standards against their concentrations. The concentration of this compound in the samples is then calculated from their absorbance using the linear regression equation of the calibration curve.

Visualization of Workflows

To better illustrate the experimental and logical processes involved in this compound quantification and method cross-validation, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing node_drying Plant Material Drying & Grinding node_extraction Solvent Extraction (e.g., Acidified Methanol) node_drying->node_extraction node_centrifugation Centrifugation node_extraction->node_centrifugation node_filtration Filtration (0.45 µm) node_centrifugation->node_filtration node_hplc HPLC-UV Analysis node_filtration->node_hplc node_lcms LC-MS/MS Analysis node_filtration->node_lcms node_uvvis UV-Vis Spectrophotometry node_filtration->node_uvvis node_calibration Calibration Curve Construction node_hplc->node_calibration node_lcms->node_calibration node_uvvis->node_calibration node_quantification Quantification of This compound node_calibration->node_quantification

Caption: General experimental workflow for the quantification of this compound.

G cluster_methods Analytical Methods node_hplc HPLC-UV node_results Quantitative Results node_hplc->node_results node_lcms LC-MS/MS node_lcms->node_results node_uvvis UV-Vis node_uvvis->node_results node_samples Identical Set of Test Samples node_samples->node_hplc node_samples->node_lcms node_samples->node_uvvis node_comparison Statistical Comparison (e.g., Bland-Altman, Correlation) node_results->node_comparison node_conclusion Conclusion on Method Agreement & Interchangeability node_comparison->node_conclusion

Caption: Logical workflow for the cross-validation of analytical methods.

References

In Vivo Validation of Apigeninidin's Anti-inflammatory Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This guide provides a comparative analysis of the in vivo anti-inflammatory properties of the flavonoid Apigeninidin. Current research literature reveals a notable scarcity of specific in vivo studies focused on isolated this compound. Consequently, this guide leverages data on the closely related and extensively studied flavonoid, Apigenin, as a primary comparator against the well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The limited existing data on this compound suggests a potential mechanism of action through the inhibition of cyclooxygenase-2 (COX-2), warranting further investigation. This guide aims to provide a valuable resource for researchers by presenting available data, outlining experimental protocols, and highlighting areas for future research in the anti-inflammatory potential of this compound.

Comparative Analysis of Anti-inflammatory Efficacy

The following tables summarize quantitative data from in vivo studies, comparing the anti-inflammatory effects of Apigenin and Diclofenac in a carrageenan-induced paw edema model in rats. This model is a standard for evaluating acute inflammation.

Table 1: Effect on Paw Edema Reduction in Carrageenan-Induced Rat Model

Treatment GroupDose (mg/kg)Route of AdministrationPeak Paw Volume Reduction (%)Time to Peak Effect (hours)Reference
Apigenin10OralLess effective than 20 mg/kg-[1]
Apigenin20Oral47.653[1]
Apigenin40Oral28.18-[1]
Diclofenac (Subtherapeutic)50Oral21.473[1]
Diclofenac (Standard)100Oral66.666[1]
Apigenin + Diclofenac20 + 50Oral49.663[1]

Table 2: Effect on Pro-inflammatory Cytokines in Various In Vivo Models

CompoundModelDose (mg/kg)CytokineResultReference
ApigeninLPS-induced acute lung injury (mice)-IL-1β, IL-6, TNF-αSignificant decrease in BALF[2]
ApigeninSepsis (rats)20 and 40IL-1β, IL-6, TNF-αReduction of pro-inflammatory cytokines[3]
ApigeninAcute pancreatitis (rats)-TNF-αReduced pancreatic expression[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the anti-inflammatory activity of compounds against acute inflammation.

  • Animals: Wistar albino rats of either sex, weighing between 150-200g, are used. The animals are housed under standard laboratory conditions with free access to food and water.

  • Groups: The rats are divided into multiple groups (n=6 per group), including a control group, a standard drug group (e.g., Diclofenac), and several test groups receiving different doses of the compound of interest (e.g., Apigenin).[1]

  • Induction of Inflammation: A 0.1 mL of 1% w/v solution of carrageenan in normal saline is injected into the sub-plantar region of the left hind paw of each rat to induce localized edema.[4][5]

  • Drug Administration: The test compounds and standard drug are administered orally one hour before the carrageenan injection.[1] The control group receives the vehicle (e.g., normal saline).

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.[1][5]

  • Data Analysis: The percentage inhibition of paw edema is calculated for each group in comparison to the control group.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

This model is used to study the effects of anti-inflammatory agents on lung inflammation.

  • Animals: Male BALB/c mice are used.

  • Groups: Mice are divided into a control group, an LPS group, and treatment groups that receive the test compound (e.g., Apigenin) prior to LPS administration.

  • Induction of Lung Injury: Mice are anesthetized, and LPS is administered intratracheally to induce lung injury.

  • Drug Administration: The test compound is administered, often intraperitoneally, at a specified time before the LPS challenge.

  • Assessment of Inflammation: At a predetermined time point after LPS administration (e.g., 6 hours), bronchoalveolar lavage fluid (BALF) is collected to measure the total and differential leukocyte counts. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BALF are quantified using ELISA.[2] Lung tissue may also be collected for histological analysis and measurement of gene expression of inflammatory markers like COX-2 and NF-κB.[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research methodology.

experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis animal_model Animal Model Selection (e.g., Wistar Rats) grouping Animal Grouping (Control, Standard, Test) animal_model->grouping acclimatization Acclimatization Period grouping->acclimatization drug_admin Drug Administration (Oral Gavage) acclimatization->drug_admin inflammation_induction Inflammation Induction (Carrageenan Injection) drug_admin->inflammation_induction measurement Paw Volume Measurement (Plethysmometer) inflammation_induction->measurement data_collection Data Collection at Time Intervals measurement->data_collection calculation Calculation of % Inhibition data_collection->calculation statistical_analysis Statistical Analysis calculation->statistical_analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB releases nucleus Nucleus NFkappaB->nucleus translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines induces transcription COX2 COX-2 nucleus->COX2 induces transcription Apigenin Apigenin Apigenin->IKK inhibits Apigenin->NFkappaB inhibits translocation

Caption: Apigenin's Anti-inflammatory Mechanism via NF-κB Pathway.

This compound: A Note on the Current State of Research

While Apigenin has been the subject of numerous in vivo anti-inflammatory studies, this compound has received significantly less attention. A notable study on isolates from Sorghum bicolor leaves identified both Apigenin and this compound adducts.[6] This research demonstrated that these compounds target inflammation by blocking cyclooxygenase-2 (COX-2) and prostaglandin-E2 (PG-E2).[6] The efficacy of one of the purified fractions containing these compounds was reported to be more effective than ibuprofen in a dose-dependent reduction of the COX-2 to COX-1 selectivity ratio and in PG-E2 production.[6]

Conclusion and Future Directions

The available in vivo data provides a solid foundation for the anti-inflammatory properties of Apigenin, demonstrating its ability to reduce edema and suppress the production of key pro-inflammatory cytokines through mechanisms such as the inhibition of the NF-κB pathway.[1][2][3] In comparison, the standard NSAID Diclofenac shows a more potent anti-inflammatory effect at the tested standard dose.[1] Interestingly, the combination of Apigenin and a subtherapeutic dose of Diclofenac resulted in a significantly enhanced anti-inflammatory response, suggesting a potential for synergistic therapeutic strategies.[1]

The current body of research on this compound points to a promising but underexplored area. The preliminary evidence of its COX-2 inhibitory activity is a strong rationale for further investigation.[6] Future research should prioritize in vivo studies on isolated this compound to:

  • Determine its efficacy in established animal models of inflammation.

  • Elucidate its precise mechanism of action.

  • Establish a dose-response relationship.

  • Assess its safety and pharmacokinetic profile.

Such studies are essential for validating the therapeutic potential of this compound and paving the way for its potential development as a novel anti-inflammatory agent.

References

A Comparative Analysis of Apigeninidin from Diverse Sorghum Varieties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of apigeninidin, a unique 3-deoxyanthocyanidin found predominantly in Sorghum bicolor. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this bioactive compound. This document synthesizes quantitative data on this compound content across various sorghum cultivars, details its biological activities with supporting experimental data, and provides standardized experimental protocols.

Introduction to this compound in Sorghum

Sorghum is a unique cereal grain, being one of the few dietary sources of 3-deoxyanthocyanidins (3-DXAs), a class of flavonoids with remarkable stability and significant health-promoting properties.[1][2] Among these, this compound is a prominent 3-DXA that has garnered scientific interest for its potential antioxidant, anti-inflammatory, and anticancer activities.[3][4][5] Unlike common anthocyanins, 3-DXAs like this compound lack a hydroxyl group at the C-3 position, which contributes to their enhanced stability under varying pH and temperature conditions.[1][6] The concentration of this compound varies significantly among different sorghum varieties, influenced by genetic factors and environmental conditions.[1][7] This guide provides a comparative overview of this compound content and its biological implications across a range of sorghum cultivars.

Quantitative Comparison of this compound Content

The concentration of this compound and its related 3-deoxyanthocyanidin, luteolinidin, has been quantified in numerous sorghum varieties. The data presented below is compiled from multiple studies employing High-Performance Liquid Chromatography (HPLC) for analysis.

Table 1: this compound and Luteolinidin Content in Various Sorghum Grain Varieties
Sorghum Cultivar/GenotypeThis compound (µg/g)Luteolinidin (µg/g)Country of Origin/StudyReference
Liaoza-48329.6497.18China[1]
Liaonuo-11270.9376.84China[1]
Liaonian-3162.5082.05China[1]
Huggo87.52 (Total Flavonoids)32.69Austria
Arsky-18.69Austria
Icebergg--Austria
Kalatur27.03 (Total Flavonoids)-Austria
Wheatland8501370-
JN 69 (Breeding Line)-3670-
JN 36 (Breeding Line)-2010-
IS8127 (Breeding Line)-1990-

Note: Some studies report total flavonoid content, where this compound is a major component. Dashes indicate data not reported in the cited study.

Table 2: this compound and Luteolinidin Content in Sorghum Leaf Sheaths
Sorghum VarietyThis compound (mg/g)Luteolinidin (mg/g)Location of StudyReference
West African Dye Sorghum14.7 - 45.80.4 - 2.4Benin[8]
Sorghum bicolor leaf29.87-West Africa[4]

Comparative Biological Activities

This compound from sorghum exhibits a range of biological activities, with the most notable being its anti-inflammatory and anticancer effects.

Anti-inflammatory Activity

Extracts from a West African Sorghum bicolor leaf, rich in this compound, have demonstrated significant anti-inflammatory properties.[4][5] These extracts were shown to selectively inhibit cyclooxygenase-2 (COX-2) over COX-1, an important target in anti-inflammatory drug development.[4][5] The study highlighted that a semi-purified fraction containing apigenin and this compound adducts effectively reduced the production of prostaglandin E2 (PG-E2), a key mediator of inflammation.[4][5]

Anticancer Activity

This compound has shown promising cytotoxic effects against various cancer cell lines. Studies have demonstrated that 3-deoxyanthocyanidins are often more effective at reducing the viability of human cancer cells than their 3-hydroxylated anthocyanidin counterparts.[9]

  • Human Myeloid Leukemia (HL-60) and Hepatocellular Carcinoma (HepG2) cells: Luteolinidin, a closely related 3-deoxyanthocyanidin, significantly reduced the viability of HL-60 cells by 90% and HepG2 cells by 50% at a concentration of 200 µM.[9]

  • Lung Adenocarcinoma (A549) cells: this compound-rich extracts from Sorghum bicolor have been shown to suppress the proliferation of A549 cells by inhibiting the phosphorylation of STAT3 and promoting the activation of pro-caspase-3, leading to apoptosis.[2]

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical cellular signaling pathways involved in inflammation and cancer.

Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anticancer Pathways Apigeninidin_inflam This compound COX2 COX-2 Apigeninidin_inflam->COX2 inhibits PGE2 Prostaglandin E2 COX2->PGE2 produces Inflammation Inflammation PGE2->Inflammation Apigeninidin_cancer This compound PI3K_AKT PI3K/AKT Pathway Apigeninidin_cancer->PI3K_AKT inhibits NFkB NF-κB Pathway Apigeninidin_cancer->NFkB inhibits MAPK_ERK MAPK/ERK Pathway Apigeninidin_cancer->MAPK_ERK inhibits JAK_STAT JAK/STAT Pathway Apigeninidin_cancer->JAK_STAT inhibits Apoptosis Apoptosis Apigeninidin_cancer->Apoptosis induces Proliferation Cell Proliferation PI3K_AKT->Proliferation NFkB->Proliferation MAPK_ERK->Proliferation JAK_STAT->Proliferation

Caption: Key signaling pathways modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and biological evaluation of this compound from sorghum.

Extraction of this compound

A common and effective method for extracting 3-deoxyanthocyanidins from sorghum involves solvent extraction with acidified methanol.

Materials:

  • Sorghum grain or bran, finely ground

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), concentrated

  • Centrifuge

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (C18)

Protocol:

  • Solvent Preparation: Prepare the extraction solvent by mixing methanol and 1% (v/v) hydrochloric acid. A common ratio is 1:100 (HCl:methanol).[7][10]

  • Extraction: Mix the ground sorghum sample with the extraction solvent at a solid-to-liquid ratio of 1:20 (g/mL).[7][10]

  • Incubation: Agitate the mixture for a specified time (e.g., 130 minutes) at a controlled temperature (e.g., 40°C).[7][10]

  • Centrifugation: Centrifuge the mixture to pellet the solid material.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted this compound.

  • Solvent Evaporation: Concentrate the extract using a rotary evaporator at a temperature below 40°C to avoid degradation.

  • Purification (Optional): For higher purity, the concentrated extract can be passed through a C18 SPE cartridge to remove non-phenolic compounds.

Extraction_Workflow start Ground Sorghum Sample extraction Extraction with Acidified Methanol (1% HCl) 1:20 solid/liquid ratio, 40°C, 130 min start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Rotary Evaporation (<40°C) supernatant->evaporation purification Optional: SPE Purification (C18) evaporation->purification final_extract This compound-rich Extract purification->final_extract

References

A Comparative Analysis of the Efficacy of Apigeninidin and Other 3-Deoxyanthocyanidins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Apigeninidin versus other notable 3-deoxyanthocyanidins, specifically Luteolinidin and Tricetinidin. The information presented is collated from experimental data to assist researchers and professionals in drug development in their understanding of these promising natural compounds. This document outlines their cytotoxic and antioxidant activities, and the signaling pathways they modulate.

Comparative Efficacy: Cytotoxicity and Antioxidant Activity

3-Deoxyanthocyanidins, a class of flavonoids characterized by the absence of a hydroxyl group at the C-3 position, have garnered significant interest for their potent biological activities and enhanced stability compared to their anthocyanidin counterparts.[1] The primary sources of these compounds are cereals like sorghum.[2][3]

Cytotoxic Activity Against Cancer Cell Lines

Experimental evidence consistently demonstrates the superior cytotoxic effects of 3-deoxyanthocyanidins against various cancer cell lines when compared to 3-hydroxylated anthocyanidins.[2][4] Among the 3-deoxyanthocyanidins, Luteolinidin has generally exhibited greater potency than this compound in in-vitro studies.

Table 1: Comparative Cytotoxicity (IC₅₀ Values) of 3-Deoxyanthocyanidins against Various Cancer Cell Lines

CompoundCancer Cell LineIC₅₀ (µM)Reference
This compound A549 (Lung Adenocarcinoma)~25.7[3]
HL-60 (Promyelocytic Leukemia)> Luteolinidin[2]
HepG2 (Hepatocellular Carcinoma)> Luteolinidin[2]
Luteolinidin HL-60 (Promyelocytic Leukemia)< this compound, ~12.5[2][5]
HepG2 (Hepatocellular Carcinoma)< this compound[2]
A549 (Lung Adenocarcinoma)24.53 (72h)[6]
H460 (Large Cell Lung Cancer)20.76 (72h)[6]
General Range3 - 50[2][7]
Tricetinidin Data Not Available-

Note: IC₅₀ values represent the concentration of a compound that is required for 50% inhibition of cell viability.

Antioxidant Activity

The antioxidant capacity of 3-deoxyanthocyanidins is a significant contributor to their therapeutic potential. Comparative studies utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays have revealed differences in the free-radical scavenging abilities of this compound and Luteolinidin.

Table 2: Comparative Antioxidant Activity of this compound and Luteolinidin

CompoundAntioxidant AssayRelative ActivityReference
This compound DPPH, ABTS, CUPRACLower than Luteolinidin
Luteolinidin DPPH, ABTS, CUPRACSignificantly Higher than this compound
Tricetinidin Data Not Available-

Note: The CUPRAC (CUPric Reducing Antioxidant Capacity) assay is another method to measure antioxidant capacity.

Signaling Pathway Modulation

The anticancer effects of this compound and Luteolinidin are mediated through their interaction with various intracellular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

This compound

This compound has been shown to exert its anticancer effects by modulating key signaling pathways. For instance, in lung adenocarcinoma cells, this compound-rich extracts have been observed to suppress the expression of STAT3 (Signal Transducer and Activator of Transcription 3), a protein often implicated in tumor progression.

Apigeninidin_Signaling_Pathway This compound This compound STAT3 STAT3 This compound->STAT3 inhibits Caspase3 Caspase 3 This compound->Caspase3 activates Proliferation Cell Proliferation STAT3->Proliferation promotes Apoptosis Apoptosis Caspase3->Apoptosis induces

This compound's modulation of STAT3 and Caspase 3 pathways.
Luteolinidin

Luteolinidin affects multiple signaling cascades involved in cancer pathogenesis. It has been reported to inhibit the PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) pathway, which is a crucial pathway for cell survival and proliferation.

Luteolinidin_Signaling_Pathway Luteolinidin Luteolinidin PI3K PI3K Luteolinidin->PI3K inhibits Akt Akt PI3K->Akt activates CellSurvival Cell Survival Akt->CellSurvival promotes Proliferation Cell Proliferation Akt->Proliferation promotes

Luteolinidin's inhibitory effect on the PI3K/Akt signaling pathway.
Tricetinidin

Currently, there is a lack of specific experimental data detailing the signaling pathways modulated by Tricetinidin in the context of its anticancer or antioxidant activities. Further research is required to elucidate its mechanism of action.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 3-deoxyanthocyanidins (e.g., this compound, Luteolinidin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Following a further incubation period, the resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500-600 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction and Measurement A Seed Cancer Cells in 96-well plate B Treat with 3-Deoxyanthocyanidins A->B C Incubate for 24-72 hours B->C D Add MTT Solution C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure Absorbance F->G H Determine Cytotoxicity G->H Calculate IC50

A generalized workflow for the MTT cell viability assay.
DPPH and ABTS Radical Scavenging Assays

These assays are commonly used to determine the antioxidant activity of compounds.

  • Preparation of Reagents: A solution of DPPH or ABTS radical is prepared.

  • Sample Reaction: The 3-deoxyanthocyanidin extract or pure compound is mixed with the radical solution.

  • Incubation: The mixture is incubated in the dark for a specific period to allow the antioxidant to scavenge the radicals.

  • Absorbance Measurement: The decrease in absorbance, resulting from the neutralization of the radicals, is measured spectrophotometrically at a specific wavelength.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the radicals) is determined.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins in a cell lysate to understand the effect of a compound on signaling pathways.

  • Protein Extraction: Cancer cells are treated with the 3-deoxyanthocyanidin, and then the total protein is extracted.

  • Protein Quantification: The concentration of the extracted protein is determined.

  • Gel Electrophoresis: The protein samples are separated by size using SDS-PAGE.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target signaling proteins (e.g., p-Akt, total Akt, STAT3) and then with secondary antibodies conjugated to an enzyme.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the protein bands is quantified to determine the relative expression levels of the target proteins.

Conclusion

The available experimental data indicates that 3-deoxyanthocyanidins, particularly Luteolinidin and this compound, are potent anticancer and antioxidant agents. Luteolinidin appears to exhibit superior cytotoxic and antioxidant properties compared to this compound in the studied contexts. Their mechanisms of action involve the modulation of key signaling pathways integral to cancer cell survival and proliferation. However, a significant knowledge gap exists regarding the efficacy and mechanisms of other 3-deoxyanthocyanidins like Tricetinidin. Further comparative studies are warranted to fully elucidate the therapeutic potential of this promising class of natural compounds.

References

Navigating the Bioavailability of Apigenin: A Comparative Guide to Formulation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience: This guide focuses on the comparative bioavailability of different Apigenin formulations. Despite a comprehensive search for "Apigeninidin," no comparative bioavailability studies for this specific compound were identified in the available scientific literature. The research community has extensively investigated Apigenin, a related flavonoid, and thus, this guide provides a detailed analysis of its various formulations to enhance its systemic absorption and therapeutic potential.

Introduction to Apigenin and its Bioavailability Challenges

Apigenin, a naturally occurring flavone found in a variety of plants such as chamomile, parsley, and celery, has garnered significant attention for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] However, its clinical application is often hindered by its poor oral bioavailability.[3][4] This limitation is primarily attributed to its low aqueous solubility and extensive first-pass metabolism in the liver and intestines.[4][5] To overcome these challenges, researchers have explored various formulation strategies aimed at improving the dissolution and absorption of Apigenin. This guide provides a comparative overview of the bioavailability of different Apigenin formulations, supported by experimental data.

Comparative Bioavailability of Apigenin Formulations

The following table summarizes the key pharmacokinetic parameters of different Apigenin formulations from preclinical studies. These parameters are crucial for evaluating the extent and rate of drug absorption into the systemic circulation.

  • Cmax: The maximum (or peak) serum concentration that a drug achieves in a specified compartment or test area of the body after the drug has been administered and before the administration of a second dose.[6]

  • Tmax: The time at which the Cmax is observed.[6]

  • AUC (Area Under the Curve): A measure of the total exposure to a drug that the body receives.[6]

FormulationSubjectDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability IncreaseReference
Pure Apigenin Rats60 mg/kg1.33 ± 0.24~211.76 ± 1.52-[3]
Carbon Nanopowder Solid Dispersion Rats60 mg/kg3.26 ± 0.33~121.48 ± 2.83~1.83-fold[3]
Bio-SNEDDS Rats10 mg/kgSignificantly higher than pure drug-91.32% increase compared to pure drug-[7][8]
Microwave Solid Dispersion (Pluronic-F127) Rats-60.54-453.203.19-fold vs. marketed capsule[9]
Melted Solid Dispersion (Pluronic-F127) Rats-31.78-187.361.32-fold vs. marketed capsule[9]
Mesoporous Silica Nanoparticles Rats---854.89 (vs. 102.69 for raw APG)8.32-fold[10][11]
Apigenin-Phospholipid Phytosome (APLC) Rats-Significantly higher than pure apigenin-Significantly higher than pure apigenin-[12]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the comparative bioavailability data. Below are summaries of the protocols used in the cited studies.

General In Vivo Bioavailability Study Protocol

A typical preclinical in vivo bioavailability study for an oral formulation involves the following steps:

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[3][7]

  • Dosing: A single oral dose of the Apigenin formulation or the control (pure Apigenin) is administered, often via oral gavage.[3][7]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and 1, 2, 4, 6, 12, and 24 hours post-administration) from the retro-orbital plexus or tail vein.[7]

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.[3][7]

  • Sample Analysis: The concentration of Apigenin in the plasma samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14][15]

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.

G cluster_pre Pre-Administration cluster_admin Administration cluster_sampling Sample Collection & Processing cluster_analysis Analysis & Data Interpretation Animal_Model Selection of Animal Model (e.g., Wistar Rats) Dosing Oral Administration of Formulations Animal_Model->Dosing Formulation_Prep Preparation of Apigenin Formulations (e.g., SNEDDS, Solid Dispersion) Formulation_Prep->Dosing Blood_Sampling Serial Blood Sampling at Predetermined Time Points Dosing->Blood_Sampling Plasma_Separation Centrifugation to Separate Plasma Blood_Sampling->Plasma_Separation Analytical_Method Quantification of Apigenin in Plasma (HPLC/LC-MS) Plasma_Separation->Analytical_Method PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analytical_Method->PK_Analysis Bioavailability_Comparison Comparative Bioavailability Assessment PK_Analysis->Bioavailability_Comparison

Experimental workflow for a typical in vivo bioavailability study.
Analytical Methods for Apigenin Quantification

Accurate and sensitive analytical methods are essential for determining the concentration of Apigenin in biological matrices.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This method is widely used for the simultaneous determination of Apigenin and other flavonoids in plasma.[15] A C18 column is typically used for separation, with a mobile phase consisting of a mixture of methanol and an acidic aqueous solution.[15]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and selectivity for quantifying Apigenin in plasma samples.[13][14] It involves separating the analyte using liquid chromatography followed by detection using a mass spectrometer.

Apigenin's Modulation of Cellular Signaling Pathways

The therapeutic effects of Apigenin are attributed to its ability to modulate various cellular signaling pathways implicated in disease pathogenesis, particularly in cancer. Understanding these pathways provides insight into the mechanistic basis of its pharmacological activities.

Apigenin has been shown to influence several key signaling cascades:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Apigenin can inhibit this pathway, leading to the suppression of tumor growth.[1][16]

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis. Apigenin can modulate the MAPK/ERK signaling, contributing to its anti-cancer effects.[1][2]

  • JAK/STAT Pathway: This pathway plays a critical role in immune responses and cell proliferation. Apigenin has been shown to modulate this pathway.[16]

  • NF-κB Pathway: This pathway is a key regulator of inflammation. Apigenin can inhibit the NF-κB pathway, which underlies its anti-inflammatory properties.[17]

G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_jak_stat JAK/STAT Pathway cluster_nfkb NF-κB Pathway cluster_outcomes Cellular Outcomes Apigenin Apigenin PI3K PI3K Apigenin->PI3K inhibits MAPK MAPK Apigenin->MAPK modulates JAK JAK Apigenin->JAK modulates NFkB NF-κB Apigenin->NFkB inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Decreased Proliferation mTOR->Proliferation Apoptosis Increased Apoptosis mTOR->Apoptosis ERK ERK MAPK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation Inflammation Decreased Inflammation NFkB->Inflammation

Apigenin's modulation of key cellular signaling pathways.

Conclusion

The studies summarized in this guide demonstrate that various formulation strategies can significantly enhance the oral bioavailability of Apigenin. Techniques such as solid dispersions with carriers like carbon nanopowder and Pluronic-F127, nanoformulations like self-nanoemulsifying drug delivery systems (SNEDDS) and mesoporous silica nanoparticles, and phospholipid-based phytosomes have all shown promise in improving the pharmacokinetic profile of Apigenin in preclinical models. These advancements are critical for translating the therapeutic potential of Apigenin into effective clinical applications. Further research, including well-designed clinical trials, is necessary to validate these findings in humans and to establish the optimal formulation for delivering Apigenin for various therapeutic indications.

References

A Head-to-Head Comparison of Apigeninidin and Resveratrol Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the experimental data on the antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties of Apigeninidin and Resveratrol.

In the landscape of natural compounds with therapeutic potential, the flavonoid this compound and the stilbenoid Resveratrol have garnered significant attention from the scientific community. Both polyphenolic compounds, found in various plant sources, exhibit a wide range of biological activities. This guide provides a comprehensive head-to-head comparison of their bioactivities, supported by experimental data, to aid researchers, scientists, and drug development professionals in their explorations.

At a Glance: Key Bioactivity Comparison

BioactivityThis compoundResveratrol
Antioxidant Activity (DPPH Assay) IC50: ~39.5 - 72.0 µg/mL (Sorghum extracts)IC50: ~2.86 - 15.54 µg/mL
Anti-Inflammatory Activity (COX-2 Inhibition) Effective inhibitorIC50: ~3.06 - 60 µM
Anti-Cancer Activity (IC50) A549 (Lung): ~6.5 µg/mL (extract)A549 (Lung): ~25.5 - 35.05 µMMCF-7 (Breast): ~35.1 - 51.18 µMHepG2 (Liver): ~57.4 - 100 µM
Neuroprotective Activity Demonstrated in PC12 cellsDemonstrated in PC12 cells

In-Depth Analysis of Bioactivities

Antioxidant Activity

The antioxidant capacity of a compound is a crucial indicator of its potential to mitigate oxidative stress-related pathologies. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity.

This compound: Extracts of Sorghum bicolor, rich in this compound, have demonstrated significant DPPH radical scavenging activity. Studies on different Algerian sorghum cultivars reported IC50 values for their aqueous methanol extracts ranging from approximately 39.5 µg/mL to 72.0 µg/mL.[1] The antioxidant activity of flavonoids is often attributed to their molecular structure, including the position and number of hydroxyl groups.

Resveratrol: Resveratrol has been extensively studied for its antioxidant properties. In DPPH assays, resveratrol has shown potent radical scavenging activity with reported IC50 values ranging from 2.86 µg/mL to 15.54 µg/mL.[2] Another study reported an IC50 value of 0.131 mM.[3] This strong antioxidant capacity is a cornerstone of its various health benefits.

Comparative Summary of Antioxidant Activity (DPPH Assay)

CompoundIC50 ValueSource
This compound (Sorghum Extract)~39.5 - 72.0 µg/mL[1]
Resveratrol2.86 - 15.54 µg/mL[2]
Resveratrol0.131 mM[3]

Note: The data for this compound is from extracts, which may contain other compounds influencing the activity.

Anti-Inflammatory Activity

Chronic inflammation is a key factor in the development of numerous diseases. A primary target for anti-inflammatory drugs is the cyclooxygenase-2 (COX-2) enzyme.

This compound: Isolates from Sorghum bicolor containing this compound have been shown to be effective inhibitors of the COX-2 enzyme.[2] This suggests a direct mechanism for its anti-inflammatory effects.

Resveratrol: Resveratrol has been demonstrated to inhibit COX-2 activity with reported IC50 values ranging from approximately 3.06 µM to 60 µM.[4][5] Its anti-inflammatory action is also attributed to the suppression of pro-inflammatory signaling pathways.[6]

Comparative Summary of Anti-Inflammatory Activity (COX-2 Inhibition)

CompoundIC50 ValueSource
This compoundEffective Inhibitor[2]
Resveratrol~3.06 - 60 µM[4][5]
Anti-Cancer Activity

The potential of natural compounds to inhibit the growth of cancer cells is a major area of research. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

This compound: An this compound-rich extract from Sorghum bicolor demonstrated potent cytotoxicity against the A549 human lung adenocarcinoma cell line, with an IC50 of 6.5 μg/mL.[7]

Resveratrol: Resveratrol has shown cytotoxic effects against a variety of cancer cell lines. Reported IC50 values for A549 cells are in the range of 25.5 µM to 35.05 µM.[8][9] For the MCF-7 breast cancer cell line, IC50 values range from 35.1 µM to 51.18 µM, and for the HepG2 liver cancer cell line, they are between 57.4 µM and 100 µM.[10][11]

Comparative Summary of Anti-Cancer Activity (IC50 Values)

CompoundCell LineIC50 ValueSource
This compound (extract)A549 (Lung)6.5 µg/mL[7]
ResveratrolA549 (Lung)25.5 - 35.05 µM[8][9]
ResveratrolMCF-7 (Breast)35.1 - 51.18 µM[10][11]
ResveratrolHepG2 (Liver)57.4 - 100 µM[10]
Neuroprotective Activity

Protecting neurons from damage is critical in the context of neurodegenerative diseases and ischemic events. The PC12 cell line is a common in vitro model for neuroprotective studies.

This compound: While specific quantitative data is limited, apigenin, a structurally related flavonoid, has shown neuroprotective effects in PC12 cells by enhancing cell viability and reducing apoptosis and reactive oxygen species (ROS) levels after injury.[11][12] This suggests that this compound may possess similar properties.

Resveratrol: Resveratrol has demonstrated significant neuroprotective effects in PC12 cells against various insults, including oxygen-glucose deprivation/reoxygenation (OGD/R) and corticosterone-induced neurotoxicity.[10][13] Studies have shown that resveratrol can increase cell viability and inhibit apoptosis in these models.[10][13] For instance, 10 µM resveratrol was found to be an optimal dose for its neuroprotective effects on OGD/R-induced cytotoxicity in PC12 cells.[10]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.

experimental_workflow_bioactivity cluster_preparation Sample Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis Compound This compound or Resveratrol StockSolution Stock Solution (in appropriate solvent) Compound->StockSolution SerialDilutions Serial Dilutions StockSolution->SerialDilutions DPPH DPPH Assay (Antioxidant) SerialDilutions->DPPH Treatment COX2 COX-2 Inhibition Assay (Anti-inflammatory) SerialDilutions->COX2 Treatment MTT MTT Assay (Anti-cancer) SerialDilutions->MTT Treatment Neuro Neuroprotection Assay (PC12 cells) SerialDilutions->Neuro Treatment Absorbance Spectrophotometric Reading (Absorbance/Fluorescence) DPPH->Absorbance Measurement COX2->Absorbance Measurement MTT->Absorbance Measurement Neuro->Absorbance Measurement IC50 IC50/EC50 Calculation Absorbance->IC50 Comparison Comparative Analysis IC50->Comparison

General experimental workflow for bioactivity comparison.

signaling_pathways cluster_this compound This compound cluster_resveratrol Resveratrol cluster_outcomes Cellular Outcomes Api This compound Api_COX2 COX-2 Api->Api_COX2 inhibits Apoptosis Apoptosis Api->Apoptosis modulates Inflammation Inflammation Api_COX2->Inflammation reduces Res Resveratrol Res_COX2 COX-2 Res->Res_COX2 inhibits Res_SIRT1 SIRT1 Res->Res_SIRT1 activates Res_AMPK AMPK Res->Res_AMPK activates Res_NFkB NF-κB Res->Res_NFkB inhibits Res->Apoptosis modulates Res_COX2->Inflammation reduces OxidativeStress Oxidative Stress Res_SIRT1->OxidativeStress reduces CellProliferation Cell Proliferation Res_AMPK->CellProliferation inhibits Res_NFkB->Inflammation reduces

Simplified signaling pathways of this compound and Resveratrol.

Detailed Experimental Protocols

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of the test compounds.

Principle: DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a decrease in absorbance at 517 nm.

Procedure:

  • Prepare a stock solution of the test compound (this compound or Resveratrol) in a suitable solvent (e.g., methanol or ethanol).

  • Prepare serial dilutions of the stock solution to obtain a range of concentrations.

  • Prepare a fresh solution of DPPH (e.g., 0.1 mM) in methanol.

  • In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[14][15]

MTT Cell Proliferation Assay

Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.

Procedure:

  • Seed the desired cancer cells (e.g., A549) in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[16]

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for a further period (e.g., 4 hours) to allow formazan crystal formation.[9]

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[16]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

COX-2 Inhibition Assay

Objective: To determine the inhibitory effect of the test compounds on the activity of the COX-2 enzyme.

Principle: This assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, leading to a colored product that can be measured spectrophotometrically.

Procedure:

  • A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), heme (a cofactor), and the test compound at various concentrations.

  • Purified human recombinant COX-2 enzyme is added to the mixture and pre-incubated.

  • The reaction is initiated by adding arachidonic acid (the substrate) and a chromogenic probe.

  • The mixture is incubated for a specific time at a controlled temperature (e.g., 37°C).

  • The reaction is stopped, and the absorbance or fluorescence of the product is measured using a plate reader.

  • The percentage of COX-2 inhibition is calculated by comparing the activity in the presence of the inhibitor to the activity of a control without the inhibitor.

  • The IC50 value is determined from the dose-response curve.[5][17]

Neuroprotection Assay using PC12 Cells

Objective: To evaluate the protective effect of the test compounds against neuronal cell damage.

Principle: PC12 cells, a rat pheochromocytoma cell line, can be differentiated into neuron-like cells and are a common model to study neurotoxicity and neuroprotection. Cell viability is assessed after inducing damage with a neurotoxin or stressor in the presence or absence of the test compound.

Procedure:

  • Culture PC12 cells in an appropriate medium. For differentiation, treat the cells with Nerve Growth Factor (NGF).

  • Seed the differentiated PC12 cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound for a specified duration.

  • Induce neuronal damage using a stressor such as oxygen-glucose deprivation/reoxygenation (OGD/R) to mimic ischemia, or a neurotoxin like 6-hydroxydopamine (6-OHDA) or H2O2.[18][19]

  • After the insult, assess cell viability using methods like the MTT assay.

  • Additional endpoints such as apoptosis (e.g., by measuring caspase activity) and intracellular ROS levels can also be measured to understand the mechanism of protection.[12][20]

  • The neuroprotective effect is quantified by the increase in cell viability or the reduction in apoptosis/ROS in the presence of the test compound compared to the cells subjected to the stressor alone.[10]

Conclusion

Both this compound and Resveratrol demonstrate significant promise as bioactive compounds with therapeutic potential. Based on the available data, Resveratrol appears to have a stronger in vitro antioxidant activity as evidenced by lower DPPH IC50 values. In terms of anti-cancer activity, the this compound-rich extract showed high potency against A549 lung cancer cells, with a lower IC50 value than that reported for pure resveratrol. However, it is important to note that this was an extract and not a pure compound. Both compounds are effective inhibitors of the COX-2 enzyme, indicating anti-inflammatory potential. Furthermore, both have shown neuroprotective effects in a cellular model, although more quantitative comparative studies are needed.

The information and protocols provided in this guide are intended to serve as a valuable resource for researchers. Further investigations, particularly using standardized methodologies and pure compounds, are essential to fully elucidate the comparative bioactivities of this compound and Resveratrol and to unlock their full therapeutic potential.

References

A Comparative Guide to Apigeninidin Extraction: Efficiency and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reproducible extraction of bioactive compounds is a cornerstone of reliable study and product formulation. This guide provides a comparative analysis of various methods for extracting apigeninidin, a 3-deoxyanthocyanidin found predominantly in Sorghum bicolor. The focus is on the reproducibility and efficiency of these techniques, supported by experimental data.

Comparison of this compound Extraction Efficiency

The efficiency of this compound extraction is influenced by the chosen method and solvent system. The following table summarizes quantitative data from various studies, offering a comparison of different extraction techniques. It is important to note that direct comparisons of reproducibility across different studies are limited; however, the precision of validated analytical methods for similar flavonoids can serve as a strong indicator of the expected reproducibility of the extraction process itself.

Extraction MethodPlant SourceSolvent SystemTemperature (°C)TimeYield of this compoundReference
Conventional Solvent Extraction Sorghum bicolor (L.) Moench1% HCl in 100% Methanol40130 min329.64 µg/g[1][2]
Cool Alkaline Extraction Sorghum bicolor leaf sheathsWater with alkaline rock salt (kanwu)Room Temperature2 h152.0 ± 21.7 µg/mL[3]
Hot Alkaline Extraction Sorghum bicolor leaf sheathsWater with alkaline rock salt (kanwu)Not specified (Hot)< 40 min131.0 ± 7.5 µg/mL[3]
Hot Aqueous Extraction Sorghum bicolor leaf sheathsWaterNot specified (Hot)< 40 min46.6 ± 0.9 µg/mL[3]
Ethanolic Extraction Sorghum bicolor leaf50% v/v aqueous ethanolRoom Temperature24 h29.87 ± 9.85 mg/g[4]
Ultrasound-Microwave Assisted Extraction (UMAE) Sorghum husk70% ethanol/30% water with 1% HClNot specifiedNot specified16.7% total extract yield (high in this compound)[5]

Note on Reproducibility: The reproducibility of an extraction method is often assessed through parameters like intra-day and inter-day precision during the validation of the analytical method used for quantification. For apigenin, a structurally similar flavonoid, validated HPLC methods have demonstrated a relative standard deviation (RSD) of less than 2%, indicating high precision and reproducibility[6][7][8]. A validated UV-visible spectrophotometric method for apigenin also showed high precision with %RSD values between 0.15% and 1.24% for inter-day and intra-day studies[9]. These low RSD values suggest that with a standardized protocol, the extraction and quantification of these flavonoids can be highly reproducible.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key this compound extraction methods.

Conventional Solvent Extraction

This method, optimized for 3-deoxyanthocyanidins from Sorghum bicolor grains, is straightforward and effective.

Protocol:

  • Sample Preparation: Grind dried Sorghum bicolor grains into a fine powder.

  • Extraction:

    • Mix the sorghum powder with a solution of 1% hydrochloric acid in 100% methanol at a solid-to-liquid ratio of 1:20 (g/mL).

    • Maintain the extraction temperature at 40°C.

    • Continuously stir the mixture for 130 minutes.

  • Separation: Centrifuge the mixture to pellet the solid material.

  • Collection: Decant and collect the supernatant containing the extracted this compound.

  • Analysis: Quantify the this compound content using a validated analytical method such as HPLC or UV-Vis spectrophotometry[1][2].

Ultrasonic-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and extraction efficiency.

Protocol:

  • Sample Preparation: Prepare powdered dry samples of Sorghum flour (approximately 0.5 g).

  • Solvent Addition: Add 5.00 mL of 7 mol L−1 nitric acid and 1.00 mL of hydrogen peroxide to the sample in a polypropylene flask.

  • Pre-treatment: Place the flask in a thermostated water bath at 100°C for 30 minutes.

  • Ultrasonication: Perform ultrasonic-assisted extraction for 30 minutes.

  • Dilution and Analysis: Dilute the resulting suspension to a final volume of 30.00 mL and analyze for this compound content[10].

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and sample, leading to rapid and efficient extraction.

Protocol:

  • Sample Preparation: Use approximately 0.5 g of dry sorghum flour.

  • Solvent Addition: Add 5.00 mL of 7 mol L−1 nitric acid and 1.00 mL of hydrogen peroxide to a microwave-safe digestion tube.

  • Microwave Program:

    • Ramp the temperature to 190°C over 15 minutes with a power of up to 1200 W.

    • Hold the temperature at 190°C for 15 minutes.

  • Dilution and Analysis: After cooling, dilute the digest to 30.00 mL for analysis[10].

Ultrasound-Microwave Assisted Extraction (UMAE)

This hybrid technique combines the benefits of both UAE and MAE for potentially higher yields and shorter extraction times.

Protocol:

  • Sample Preparation: Mix powdered Sorghum husk with the extraction solvent.

  • Solvent System: Use a blended solvent of 70% ethanol and 30% water containing 1 mL of HCl per 100 mL of solvent. The material-to-liquor ratio should be 1:30 (w/v).

  • Extraction: Place the mixture in a simultaneous UMAE system. The specific power and time settings will depend on the equipment used.

  • Separation and Collection: After extraction, centrifuge the sample at 7155 x g for 15 minutes. Filter the supernatant through Whatman No. 1 filter paper to obtain the final extract[5].

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes and mechanisms discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Analysis Sorghum Sorghum bicolor Plant Material Grinding Grinding/Pulverizing Sorghum->Grinding Solvent Solvent Addition Grinding->Solvent Extraction Extraction (Conventional, UAE, MAE, etc.) Solvent->Extraction Centrifugation Centrifugation/Filtration Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Analysis Quantification (HPLC/UV-Vis) Supernatant->Analysis

Caption: General workflow for this compound extraction from Sorghum bicolor.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt This compound->Akt Inhibition PI3K->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion

References

Independent Validation of Apigeninidin's Therapeutic Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigeninidin, a member of the 3-deoxyanthocyanidin class of flavonoids found in plants like Sorghum bicolor, is emerging as a compound of interest for its potential therapeutic properties. Preclinical studies suggest that its biological activities may stem from the modulation of key signaling pathways involved in inflammation and cancer progression. This guide provides an objective comparison of this compound's performance against established therapeutic agents targeting Cyclooxygenase-2 (COX-2) and Signal Transducer and Activator of Transcription 3 (STAT3). The information is supported by available experimental data and detailed methodologies to aid in the independent validation of its therapeutic targets.

Therapeutic Target 1: Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in inflammation and pain. It is a key target for nonsteroidal anti-inflammatory drugs (NSAIDs). Emerging evidence suggests that this compound-containing extracts exhibit inhibitory activity against COX-2.

Comparative Quantitative Data for COX-2 Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound-containing extracts and established COX-2 inhibitors. It is important to note that the data for this compound is from a semi-purified extract and not from the pure compound, which may influence its inhibitory potency.

Compound/ExtractTargetIC50 ValueCell Line/SystemReference
This compound (P8 fraction) COX-2Dose-dependent reduction in COX-2:COX-1 ratioPeripheral Blood Mononuclear Cells[1]
Celecoxib COX-240 nMSf9 cells[2]
Ibuprofen COX-2~5-10 µM (varies with assay conditions)Human whole blood assay[3]

Note: The P8 fraction mentioned is a semi-purified extract from Sorghum bicolor containing this compound adducts. A direct IC50 value for pure this compound is not currently available in the reviewed literature. The study did indicate that this fraction was more effective at reducing prostaglandin E2 (PGE2) production than ibuprofen[1].

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol provides a representative method for assessing the inhibitory activity of a test compound against COX-2.

1. Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., a fluorogenic substrate)

  • Arachidonic Acid (substrate)

  • Heme (cofactor)

  • 96-well white opaque microplate

  • Fluorescence plate reader

  • Test compound (e.g., this compound) and known inhibitor (e.g., Celecoxib) dissolved in a suitable solvent (e.g., DMSO)

2. Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Create a serial dilution of the test compound and the known inhibitor.

  • Plate Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add the various concentrations of the test compound or a vehicle control to the wells.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for a set duration (e.g., 5-10 minutes).

3. Data Analysis:

  • Determine the rate of the enzymatic reaction from the linear phase of the fluorescence curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

Signaling Pathway: COX-2 in Inflammation

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli COX-2 COX-2 Inflammatory Stimuli->COX-2 Induces Expression Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Substrate Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2)->Inflammation & Pain This compound This compound This compound->COX-2 Inhibition Celecoxib Celecoxib Celecoxib->COX-2 Inhibition

COX-2 inflammatory pathway and points of inhibition.

Therapeutic Target 2: Signal Transducer and Activator of Transcription 3 (STAT3)

STAT3 is a transcription factor that plays a critical role in cell growth, survival, and differentiation. Constitutive activation of STAT3 is linked to the development and progression of various cancers. Studies on this compound-rich extracts suggest a suppressive effect on STAT3 expression.

Comparative Quantitative Data for STAT3 Inhibition

The following table provides IC50 values for established STAT3 inhibitors. Currently, a specific IC50 value for pure this compound's inhibition of STAT3 is not available in the scientific literature.

CompoundTargetIC50 ValueCell Line/SystemReference
This compound (extract) STAT3Qualitative suppression of expressionA549 cellsNot available
Stattic STAT3 (SH2 domain)5.1 µMCell-free assay[4][5][6][7][8]
Cryptotanshinone STAT34.6 µMCell-free assay[9]

Note: The data for this compound is based on the observed suppression of STAT3 expression by an extract and lacks a quantitative IC50 value for direct comparison.

Experimental Protocol: Western Blot for Phospho-STAT3 (Tyr705) Inhibition

This protocol outlines a standard method to assess the effect of a test compound on the phosphorylation of STAT3, a key step in its activation.

1. Materials:

  • Cancer cell line with constitutive STAT3 activation (e.g., A549, MDA-MB-231)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound) and known inhibitor (e.g., Stattic)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

2. Procedure:

  • Cell Culture and Treatment: Culture the cells to a suitable confluency and treat with various concentrations of the test compound or a known inhibitor for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using the lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total STAT3 and the loading control to normalize the data.

3. Data Analysis:

  • Quantify the band intensities for phospho-STAT3, total STAT3, and the loading control.

  • Calculate the ratio of phospho-STAT3 to total STAT3 for each treatment condition.

  • Compare the ratios of the treated samples to the untreated control to determine the inhibitory effect of the test compound.

Signaling Pathway: STAT3 Activation and Inhibition

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activates STAT3 (inactive) STAT3 (inactive) JAK->STAT3 (inactive) Phosphorylates (Tyr705) p-STAT3 (active dimer) p-STAT3 (active dimer) STAT3 (inactive)->p-STAT3 (active dimer) Dimerization p-STAT3 (nuclear) p-STAT3 (nuclear) p-STAT3 (active dimer)->p-STAT3 (nuclear) Translocation Target Gene Expression Target Gene Expression p-STAT3 (nuclear)->Target Gene Expression Binds to DNA Cell Proliferation & Survival Cell Proliferation & Survival Target Gene Expression->Cell Proliferation & Survival Cytokine Cytokine Cytokine->Cytokine Receptor This compound This compound This compound->STAT3 (inactive) Inhibits Expression Stattic Stattic Stattic->STAT3 (inactive) Inhibits SH2 domain

STAT3 signaling pathway and points of inhibition.

Conclusion

The available evidence suggests that this compound holds promise as a modulator of the COX-2 and STAT3 pathways. However, for its full therapeutic potential to be realized, further independent validation is crucial. This requires rigorous in vitro and in vivo studies using the pure compound to obtain precise quantitative data, such as IC50 values. The experimental protocols and comparative data provided in this guide serve as a foundation for researchers to design and execute such validation studies, ultimately clarifying the therapeutic utility of this compound.

References

Safety Operating Guide

Proper Disposal of Apigeninidin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Apigeninidin, a naturally occurring plant flavonoid, is utilized in various research applications. While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), proper disposal procedures are essential to maintain a safe and compliant laboratory environment.[1] This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste.

Immediate Safety and Handling

Although this compound is not considered hazardous, standard laboratory safety protocols should always be followed.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[2]

  • Ventilation: Handle the compound in a well-ventilated area to avoid inhalation of any dust or aerosols.[2]

  • Spill Response: In case of a spill, avoid dust formation.[2] Mechanically pick up the spilled solid material and place it in a designated container for waste disposal.[1]

This compound Waste Characterization

The Safety Data Sheet (SDS) for this compound (chloride) indicates that the substance is not classified as hazardous.[1] This classification is crucial for determining the appropriate disposal route.

Hazard ClassificationRating
GHS Classification Not Classified[1]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[1]
HMIS Ratings Health: 0, Fire: 0, Reactivity: 0[1]

NFPA: National Fire Protection Association; HMIS: Hazardous Materials Identification System. Ratings scale from 0 (minimal hazard) to 4 (severe hazard).

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for disposing of this compound waste, including unused product, contaminated materials, and empty containers.

1. Waste Segregation:

  • Do not mix this compound waste with hazardous chemical waste streams such as flammable solvents, corrosive materials, or reactive chemicals.[3][4]

  • Segregate solid waste (e.g., contaminated filter paper, gloves) from liquid waste (e.g., solutions containing this compound).

2. Container Selection and Labeling:

  • Use a sturdy, leak-proof container for collecting this compound waste. The original container, if in good condition, is an ideal choice.[3]

  • The container must be securely capped when not in use.[3][4]

  • Label the waste container clearly with the following information:

    • The words "Non-Hazardous Waste"

    • The full chemical name: "this compound"

    • A list of all constituents in the container

    • The date the waste was first added

    • The principal investigator's name and contact information[5]

3. Storage of Waste:

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[3]

  • Ensure the storage area is away from incompatible materials and high-traffic areas.[6]

  • Weekly inspection of the SAA is recommended to check for any leaks or container degradation.[3]

4. Final Disposal:

  • Solid Waste: Solid this compound waste and contaminated debris may be disposed of in the regular trash, provided it is not mixed with any hazardous substances.[7]

  • Liquid Waste: For aqueous solutions of this compound, disposal down the drain with copious amounts of water may be permissible, provided the solution has a neutral pH and does not contain any other hazardous chemicals.[3][7] However, it is crucial to consult and adhere to your institution's and local regulations regarding drain disposal. Large quantities or highly concentrated stock solutions should be collected for disposal by the institution's Environmental Health and Safety (EHS) office.[3]

  • Empty Containers: Thoroughly rinse empty this compound containers with a suitable solvent (e.g., water or ethanol). The first rinse should be collected as chemical waste.[4] After triple rinsing, the container labels should be defaced, and the container can be disposed of in the regular trash or recycled according to institutional guidelines.[4]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

Apigeninidin_Disposal_Workflow cluster_0 Waste Generation & Assessment cluster_1 Waste Collection & Labeling cluster_2 Disposal Route start Generate this compound Waste assess Assess Waste Type (Solid, Liquid, Empty Container) start->assess collect Collect in a Designated, Labeled Container assess->collect label_info Label with: - 'Non-Hazardous Waste' - 'this compound' - Date & PI Info collect->label_info disposal_decision Consult Institutional & Local Guidelines label_info->disposal_decision solid_disposal Solid Waste: Dispose in Regular Trash disposal_decision->solid_disposal liquid_disposal Liquid Waste: Neutral pH? No other hazards? Drain Disposal (with water) or EHS Pickup disposal_decision->liquid_disposal container_disposal Empty Container: Triple Rinse, Deface Label, Dispose or Recycle disposal_decision->container_disposal

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Apigeninidin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Apigeninidin, a compound of interest in various research fields. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE, drawing from safety data sheet (SDS) recommendations.

Body PartRequired PPESpecifications and Remarks
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Must conform to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Chemical-impermeable gloves and fire/flame resistant, impervious clothing.[1]Wear a lab coat or overalls. Tuck sleeves into gloves to prevent skin exposure.
Respiratory Full-face respirator.Required if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] Use in a well-ventilated area or under a fume hood.
Hands Chemical-impermeable gloves.Nitrile or neoprene gloves are recommended. Avoid latex, leather, or fabric gloves.[2]
Feet Closed-toe shoes.Chemical-resistant boots are recommended, especially when handling larger quantities.
Handling and Storage Protocols

Proper handling and storage are crucial to maintain the stability of this compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1]

  • Avoid all contact with skin and eyes.[1]

  • Employ non-sparking tools to prevent ignition sources.[1]

  • Wash hands thoroughly after handling the substance.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated environment.

  • Store away from incompatible substances and sources of ignition.

  • One safety data sheet for the related compound apigenin recommends a storage temperature of -20°C.

Emergency and Disposal Procedures

First-Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing difficulties arise, seek medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek medical attention if irritation persists.[5]

  • Ingestion: If symptoms persist after ingestion, consult a doctor.[3] Do not induce vomiting.

Spill and Leak Procedures:

  • Evacuate personnel from the spill area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[1]

  • Wear appropriate PPE, including a respirator.

  • Contain the spill and collect the material using spark-proof tools and explosion-proof equipment.[1]

  • Place the collected material in a suitable, closed container for disposal.[1]

Disposal:

  • This compound and its container must be disposed of as hazardous waste.[5]

  • Follow all local, regional, national, and international regulations for hazardous waste disposal.[5]

  • Do not allow the chemical to enter drains or the environment.[1][5]

Visualizing Safety Workflows

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the standard operational workflow and the appropriate response to an accidental exposure.

G Standard Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_weigh Weigh this compound prep_area->handle_weigh Proceed to Handling handle_prepare Prepare Solution handle_weigh->handle_prepare clean_decontaminate Decontaminate Work Surfaces handle_prepare->clean_decontaminate Experiment Complete clean_dispose_waste Dispose of Contaminated Materials clean_decontaminate->clean_dispose_waste clean_ppe Remove and Clean/Dispose of PPE clean_dispose_waste->clean_ppe store_container Store in Tightly Sealed Container clean_ppe->store_container Final Step store_location Place in Cool, Dry, Ventilated Area store_container->store_location

Caption: Standard operational workflow for handling this compound.

G Accidental Exposure Response Plan cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation exposure Accidental Exposure Occurs skin_remove Remove Contaminated Clothing exposure->skin_remove Skin eye_flush Flush Eyes with Water (15 min) exposure->eye_flush Eye inhalation_air Move to Fresh Air exposure->inhalation_air Inhalation skin_wash Wash with Soap and Water skin_remove->skin_wash skin_medical Seek Medical Attention if Irritation Persists skin_wash->skin_medical eye_medical Seek Immediate Medical Attention eye_flush->eye_medical inhalation_medical Seek Medical Attention if Symptoms Occur inhalation_air->inhalation_medical

Caption: Emergency response plan for accidental this compound exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Apigeninidin
Reactant of Route 2
Apigeninidin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.